molecular formula C10H12N4O5S B15559049 Tazobactam CAS No. 89785-84-2; 89786-04-9

Tazobactam

Numéro de catalogue: B15559049
Numéro CAS: 89785-84-2; 89786-04-9
Poids moléculaire: 300.29 g/mol
Clé InChI: LPQZKKCYTLCDGQ-WEDXCCLWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tazobactam is a member of the class of penicillanic acids that is sulbactam in which one of the exocyclic methyl hydrogens is replaced by a 1,2,3-triazol-1-yl group;  used (in the form of its sodium salt) in combination with ceftolozane sulfate for treatment of complicated intra-abdominal infections and complicated urinary tract infections. It has a role as an antimicrobial agent, an antiinfective agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a member of penicillanic acids and a member of triazoles. It is functionally related to a sulbactam. It is a conjugate acid of a this compound(1-).
This compound is an antibiotic of the beta-lactamase inhibitor class that prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms. It is combined with [Piperacillin] and [Ceftolozane] for the treatment of a variety of bacterial infections. Piperacillin-tazobactam was initially approved by the FDA in 1994, and ceftolozane-tazobactam was approved by the FDA in 2014, providing wider antibacterial coverage for gram-negative infections. In June 2019, ceftolozane-tazobactam was approved by the FDA for treating hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia, which are significant causes of morbidity and mortality in hospitalized patients.
This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.
This compound is a penicillanic acid sulfone derivative and beta-lactamase inhibitor with antibacterial activity. This compound contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site. This protects other beta-lactam antibiotics from beta-lactamase catalysis. This drug is used in conjunction with beta-lactamase susceptible penicillins to treat infections caused by beta-lactamase producing organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 10 approved and 22 investigational indications.
A penicillanic acid and sulfone derivative and potent BETA-LACTAMASE inhibitor that enhances the activity of other anti-bacterial agents against beta-lactamase producing bacteria.
See also: this compound Sodium (active moiety of).

Propriétés

IUPAC Name

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-WEDXCCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023634
Record name Tazobactam
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Molecular Weight

300.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Tazobactam
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

9.59e+00 g/L
Record name Tazobactam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89786-04-9, 89785-84-2
Record name Tazobactam
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Record name Tazobactam [USAN:USP:INN:BAN]
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Record name Tazobactam
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Record name (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, sodium salt (1:1), (2S,3S,5R)-
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Record name TAZOBACTAM
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Record name Tazobactam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140-147
Record name Tazobactam
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Foundational & Exploratory

The Core Mechanism of Tazobactam Against Beta-Lactamase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tazobactam (B1681243), a pivotal beta-lactamase inhibitor. We will delve into its chemical interactions, kinetic properties, and inhibitory spectrum against a range of clinically significant beta-lactamase enzymes. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols for key assays, and visualizing complex pathways and workflows.

Introduction: The Role of this compound in Combating Beta-Lactam Resistance

Beta-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is persistently threatened by the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Beta-lactamase inhibitors, such as this compound, are co-administered with beta-lactam antibiotics to counteract this resistance mechanism. This compound itself possesses minimal intrinsic antibacterial activity; its primary role is to irreversibly inactivate beta-lactamases, thereby protecting the partner antibiotic from degradation.[1][2]

Mechanism of Action: A Step-by-Step Inactivation Pathway

This compound is a penicillanic acid sulfone derivative that acts as a "suicide inhibitor" of many serine-based beta-lactamases.[2] The inactivation process involves a series of chemical reactions within the active site of the enzyme, ultimately leading to a stable, covalently bound, and inactive enzyme complex.

The fundamental steps of this compound's mechanism of action against serine beta-lactamases are as follows:

  • Acylation: this compound, mimicking the structure of a beta-lactam antibiotic, enters the active site of the beta-lactamase. The catalytic serine residue in the active site attacks the carbonyl carbon of this compound's beta-lactam ring, forming a transient acyl-enzyme intermediate.[3][4]

  • Ring Opening and Rearrangement: Following acylation, the beta-lactam ring of this compound opens. This is followed by a series of chemical rearrangements of the inhibitor molecule.

  • Formation of a Stable Adduct: The rearranged this compound molecule forms a stable, covalent bond with the beta-lactamase enzyme. This effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing beta-lactam antibiotics.[2]

The following diagram illustrates this inhibitory pathway:

G This compound Mechanism of Action cluster_0 Enzyme Active Site E_T Beta-Lactamase (E) + this compound (T) ET Initial Michaelis Complex (E-T) E_T->ET Binding Acyl Acyl-Enzyme Intermediate ET->Acyl Acylation (Serine Attack) Rearranged Rearranged Intermediate Acyl->Rearranged Ring Opening & Rearrangement Inactive Inactive Covalent Adduct Rearranged->Inactive Covalent Modification

Caption: this compound's inhibitory pathway against serine beta-lactamases.

Quantitative Analysis of this compound's Inhibitory Potency

The effectiveness of this compound as a beta-lactamase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the inhibitor's potency against specific beta-lactamase enzymes.

IC50 and Ki Values of this compound Against Clinically Relevant Beta-Lactamases

The following tables summarize the reported IC50 and Ki values for this compound against a variety of beta-lactamases from different Ambler classes. It is important to note that these values can vary depending on the specific experimental conditions.

Beta-Lactamase (Ambler Class)EnzymeIC50 (µM)Reference
Class A TEM-10.08 - 0.1[3]
SHV-1~0.08[5]
CTX-M-90.007[6]
CTX-M-140.008[6]
CTX-M-15Varies with expression[7]
KPC-2~0.009 (for Avibactam)[8]
Class C AmpC (E. cloacae P99)4.0[4]
AmpC (various)Generally higher[9]
Class D OXA-18.7 (for AAI101)[10]
Beta-Lactamase (Ambler Class)EnzymeKi (µM)Reference
Class A TEM-20.098[4]
SHV-1Not specified
PC1 (S. aureus)0.065[4]

Experimental Protocols

Accurate determination of the kinetic parameters of beta-lactamase inhibition is crucial for the evaluation of new inhibitors. The following sections provide detailed methodologies for the determination of IC50 and Ki values.

Determination of IC50 Values using the Nitrocefin (B1678963) Assay

The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency. A common and reliable method for its determination is the spectrophotometric assay using the chromogenic cephalosporin (B10832234) substrate, nitrocefin.[8][11]

Principle:

Nitrocefin is a chromogenic substrate that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase. The rate of this color change, which can be monitored spectrophotometrically at approximately 486 nm, is directly proportional to the enzyme's activity.[11]

Materials:

  • Purified beta-lactamase enzyme

  • This compound (or other test inhibitor)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 486 nm

  • DMSO (for dissolving inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the purified beta-lactamase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of nitrocefin in assay buffer. A typical concentration is 100 µM.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the beta-lactamase enzyme solution to each well.

    • Add serial dilutions of the this compound solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 486 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G IC50 Determination Workflow cluster_workflow Experimental Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate) setup Set up 96-well Plate (Enzyme + Inhibitor Dilutions) prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Nitrocefin) preincubate->initiate measure Kinetic Measurement (Absorbance at 486 nm) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: A typical experimental workflow for determining the IC50 of a beta-lactamase inhibitor.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more fundamental measure of inhibitor potency as it reflects the intrinsic affinity of the inhibitor for the enzyme, independent of substrate concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (nitrocefin).

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

To determine Ki experimentally, a series of enzyme kinetic assays are performed at various substrate and inhibitor concentrations.

Procedure:

  • Determine the Km for Nitrocefin:

    • Perform a series of kinetic assays with varying concentrations of nitrocefin and a fixed concentration of the beta-lactamase enzyme.

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

  • Determine Ki:

    • Perform kinetic assays at a fixed substrate concentration (ideally close to the Km) and varying concentrations of this compound.

    • Determine the IC50 value as described in the previous section.

    • Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and clinically vital beta-lactamase inhibitor that plays a crucial role in overcoming bacterial resistance to beta-lactam antibiotics. Its mechanism of action involves the irreversible inactivation of a broad range of serine beta-lactamases through a multi-step process of acylation, ring opening, and covalent modification. The quantitative assessment of its inhibitory potency, through the determination of IC50 and Ki values, is essential for its continued application and for the development of novel beta-lactamase inhibitors. The experimental protocols outlined in this guide provide a standardized framework for the evaluation of such inhibitors, contributing to the ongoing efforts in the fight against antibiotic resistance.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to Tazobactam (B1681243). The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a potent, irreversible inhibitor of a broad spectrum of β-lactamase enzymes.[1] It belongs to the class of penicillanic acid sulfones.[2] Chemically, it is a derivative of the penicillin nucleus.[2] The structure of this compound features a penam (B1241934) nucleus with a triazolylmethyl group at the C-2 position.

IdentifierValue
IUPAC Name (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
SMILES C[C@@]1(--INVALID-LINK--=O)CC2=O">C@@HC(=O)O)CN3C=CN=N3
CAS Number 89786-04-9
Molecular Formula C₁₀H₁₂N₄O₅S

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Weight 300.29 g/mol --INVALID-LINK--
Melting Point 140-147 °C--INVALID-LINK--
pKa 2.1--INVALID-LINK--
Solubility Water: Very soluble--INVALID-LINK--
Methanol: Soluble--INVALID-LINK--
Ethanol: ~5 mg/mL--INVALID-LINK--
DMSO: ~20 mg/mL--INVALID-LINK--
Dimethylformamide: ~25 mg/mL--INVALID-LINK--
Ethyl Acetate: Insoluble--INVALID-LINK--

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical and biological properties.

Synthesis of this compound

A common synthetic route to this compound starts from 6-aminopenicillanic acid (6-APA). The following is a representative experimental protocol.

Materials:

Procedure:

  • To a 1000 mL three-necked flask, add 300 mL of dichloromethane and 100 mL of 1.5 mol/L sulfuric acid.

  • Cool the mixture to 0°C with stirring.

  • Add 36.5 g (0.228 mol) of bromine, 0.33 g of hexadecyltrimethylammonium bromide, and 10.5 g (0.152 mol) of sodium nitrite to the reaction mixture. Continue stirring until all solids are dissolved.

  • Add 33 g (0.152 mol) of 6-APA in batches to the reaction mixture.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Add 1 mol/L sodium bisulfite solution until a KI-starch test paper does not change color, indicating the absence of bromine.

  • Proceed with subsequent steps of esterification, oxidation, reductive debromination, introduction of the triazole ring, and deprotection to yield this compound.

This is a summarized protocol. For a detailed, step-by-step synthesis procedure, refer to the cited patent literature.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

Procedure:

  • Finely powder a dry sample of this compound.

  • Introduce the powdered sample into a capillary tube and pack it to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the substance is first observed to melt (the point at which the column of the substance collapses) and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the flask for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid particles.

  • Dilute the clear supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Apparatus and Reagents:

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

  • This compound solution of known concentration in water or a suitable co-solvent

  • Potassium chloride solution (to maintain constant ionic strength)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution in a beaker and add the potassium chloride solution.

  • Immerse the pH electrode in the solution and start stirring.

  • Titrate the solution by adding small, incremental volumes of the standardized sodium hydroxide solution from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Mechanism of Action: β-Lactamase Inhibition

This compound exerts its pharmacological effect by irreversibly inhibiting a wide range of bacterial β-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

The mechanism of inhibition involves the acylation of the active site serine residue of the β-lactamase by this compound. This forms a stable, covalent adduct that is slow to hydrolyze, effectively inactivating the enzyme.

G This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Inhibits InactiveComplex Inactive Acyl-Enzyme Complex This compound->InactiveComplex BetaLactamAntibiotic β-Lactam Antibiotic (e.g., Piperacillin) BetaLactamase->BetaLactamAntibiotic Hydrolyzes (Inactivates) BetaLactamase->InactiveComplex BacterialCellWall Bacterial Cell Wall Synthesis BetaLactamAntibiotic->BacterialCellWall Inhibits BacterialLysis Bacterial Cell Lysis BacterialCellWall->BacterialLysis Leads to

Figure 2: this compound's mechanism of β-lactamase inhibition.

Experimental Workflow: β-Lactamase Inhibition Assay

The inhibitory activity of this compound against specific β-lactamases, such as TEM-1 and SHV-1, can be assessed using a colorimetric assay with the chromogenic substrate nitrocefin (B1678963).

G cluster_workflow β-Lactamase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - β-Lactamase (e.g., TEM-1, SHV-1) - this compound dilutions - Nitrocefin substrate - Assay buffer start->prepare_reagents dispense Dispense into 96-well plate: - Assay buffer - β-Lactamase solution - this compound or control prepare_reagents->dispense preincubate Pre-incubate at room temperature dispense->preincubate add_substrate Add Nitrocefin to initiate reaction preincubate->add_substrate measure_absorbance Measure absorbance at 490 nm kinetically over time add_substrate->measure_absorbance analyze_data Analyze data: - Calculate initial reaction rates - Determine IC₅₀ value for this compound measure_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for β-lactamase inhibition assay.

Protocol for β-Lactamase Inhibition Assay:

Materials:

  • Purified β-lactamase (e.g., TEM-1 or SHV-1)

  • This compound

  • Nitrocefin

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the β-lactamase enzyme, and the different concentrations of this compound (or a control with no inhibitor).

  • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time.

  • Calculate the initial rate of the reaction for each concentration of this compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

References

Tazobactam's Activity Against ESBL-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant global health threat, limiting therapeutic options for severe infections. Tazobactam (B1681243), a potent β-lactamase inhibitor, plays a crucial role in restoring the efficacy of β-lactam antibiotics against these resistant pathogens. This technical guide provides an in-depth analysis of this compound's spectrum of activity against ESBL-producing bacteria, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. Quantitative data from numerous studies are summarized in comprehensive tables for comparative analysis. Furthermore, key signaling pathways, experimental workflows, and the molecular mechanism of inhibition are visualized through detailed diagrams to facilitate a deeper understanding of this compound's role in combating antimicrobial resistance.

Introduction

The emergence and spread of ESBL-producing Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae, have rendered many cephalosporins and penicillins ineffective.[1] ESBLs are enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1] this compound is a "suicide inhibitor" that irreversibly binds to and inactivates many Class A β-lactamases, including the most common ESBL types like TEM, SHV, and CTX-M.[2][3] By protecting the partner β-lactam antibiotic from degradation, this compound restores its antibacterial activity. This guide delves into the specifics of this interaction and its implications for clinical practice and drug development.

Mechanism of Action and Inhibition

This compound's primary mechanism of action involves the irreversible inactivation of ESBL enzymes. Upon entering the bacterial periplasm, this compound is recognized by the active site of the β-lactamase. The enzyme attempts to hydrolyze this compound, forming a transient acyl-enzyme intermediate. However, unlike a typical β-lactam antibiotic, this intermediate is unstable and undergoes a series of chemical rearrangements. This process ultimately leads to the formation of a stable, covalent bond with the enzyme, rendering it permanently inactive.[3]

dot

cluster_inhibition This compound Inhibition of ESBL This compound This compound ESBL Active ESBL Enzyme This compound->ESBL Binding AcylEnzyme Acyl-Enzyme Intermediate ESBL->AcylEnzyme Acylation InactiveEnzyme Inactive Enzyme Complex AcylEnzyme->InactiveEnzyme Irreversible Inactivation

Mechanism of this compound Inhibition of ESBL Enzymes.

In Vitro Spectrum of Activity

The in vitro activity of this compound is typically evaluated in combination with a β-lactam antibiotic, most commonly piperacillin (B28561) or ceftolozane. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of these combinations. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for piperacillin-tazobactam (B1260346) and ceftolozane-tazobactam against ESBL-producing E. coli and K. pneumoniae from various studies.

Table 1: In Vitro Activity of Piperacillin-Tazobactam against ESBL-Producing Isolates
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
E. coli65416[4]
K. pneumoniae4016>64[4]
E. coli208256[5]
K. pneumoniae308>512[5]
Table 2: In Vitro Activity of Ceftolozane-Tazobactam against ESBL-Producing Isolates
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
E. coli3270.54[6]
K. pneumoniae-32>32[6]
E. coli-0.52[7][8]
K. pneumoniae-132[7][8]
Enterobacterales1090.381.00[9]

Mechanisms of Resistance to this compound Combinations

Despite the effectiveness of this compound, resistance to β-lactam/tazobactam combinations can emerge through several mechanisms:

  • Hyperproduction of β-lactamases: A significant increase in the production of ESBL enzymes can overwhelm the fixed concentration of this compound, allowing the excess enzyme to hydrolyze the partner β-lactam.[10] This can be caused by an increased gene copy number or the presence of stronger promoters driving gene expression.[10]

  • Co-production of other β-lactamases: The presence of β-lactamases that are not effectively inhibited by this compound, such as OXA-1 type enzymes, can contribute to resistance.[10]

  • Inhibitor-Resistant β-Lactamases: Mutations in the β-lactamase enzyme can alter its structure, reducing the binding affinity of this compound. For example, a novel variant, CTX-M-190, has been identified that exhibits resistance to this compound.[11]

  • Changes in Outer Membrane Permeability and Efflux Pumps: Reduced influx of the antibiotic or active efflux from the cell can also contribute to resistance, although this is a more general mechanism not specific to this compound.

dot

cluster_resistance Mechanisms of Resistance to this compound Combinations Hyperproduction ESBL Hyperproduction Resistance Resistance to This compound Combination Hyperproduction->Resistance Co_production Co-production of Non-inhibited β-lactamases (e.g., OXA-1) Co_production->Resistance Inhibitor_Resistant Inhibitor-Resistant ESBL Variants Inhibitor_Resistant->Resistance Permeability Altered Permeability/ Efflux Permeability->Resistance

Key Mechanisms of Resistance to this compound Combinations.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the β-lactam and this compound are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combinations, the concentration of this compound is often kept constant (e.g., 4 µg/mL).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[13]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

dot

cluster_mic Broth Microdilution MIC Testing Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotic in Plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum prep_antibiotics->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination by Broth Microdilution.

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antimicrobial Agents: The bacterial suspension is exposed to various concentrations of the antimicrobial agent(s), typically multiples of the MIC.

  • Sampling over Time: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).[14]

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial concentration. Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a live animal model.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A standardized inoculum of the ESBL-producing bacteria is injected into the thigh muscle of the mice.

  • Antimicrobial Administration: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection. Dosing regimens are designed to simulate human pharmacokinetic profiles.[15]

  • Determination of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/gram of tissue).[15]

  • Efficacy Assessment: The reduction in bacterial burden in treated mice is compared to that in untreated control mice.

Genetic Regulation of ESBL Production

The majority of ESBL genes are located on mobile genetic elements such as plasmids and transposons.[1][16] This facilitates their horizontal transfer between different bacterial species and genera, contributing to their rapid dissemination. The expression of these genes is often driven by strong promoters located on these mobile elements, leading to high levels of enzyme production.[1]

dot

cluster_regulation Genetic Regulation and Transfer of ESBL Production Plasmid Plasmid (with ESBL gene and promoter) ESBL_Gene ESBL Gene (e.g., blaCTX-M, blaSHV, blaTEM) Plasmid->ESBL_Gene Horizontal_Transfer Horizontal Gene Transfer (Conjugation) Plasmid->Horizontal_Transfer Transposon Transposon (carrying ESBL gene) Transposon->ESBL_Gene Chromosome Bacterial Chromosome Transcription Transcription ESBL_Gene->Transcription Promoter Strong Promoter Promoter->ESBL_Gene Translation Translation Transcription->Translation ESBL_Enzyme ESBL Enzyme Translation->ESBL_Enzyme Recipient_Bacterium Recipient Bacterium Horizontal_Transfer->Recipient_Bacterium Donor_Bacterium Donor Bacterium Donor_Bacterium->Horizontal_Transfer

Regulation and Spread of ESBL Genes in Bacteria.

Conclusion

This compound remains a cornerstone in the treatment of infections caused by ESBL-producing bacteria. Its ability to effectively inhibit a broad range of ESBLs restores the utility of partner β-lactam antibiotics. Understanding the spectrum of activity, mechanisms of resistance, and appropriate methodologies for evaluation is critical for both clinicians and researchers. The continued surveillance of susceptibility patterns and the development of novel β-lactam/β-lactamase inhibitor combinations are essential to stay ahead of the evolving threat of antimicrobial resistance. This guide provides a comprehensive technical overview to support these ongoing efforts in the scientific and drug development communities.

References

Tazobactam's Inhibition of TEM and SHV Beta-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mode of inhibition of TEM and SHV beta-lactamases by tazobactam (B1681243). It provides a comprehensive overview of the mechanism of action, detailed kinetic parameters, the structural basis of inhibition derived from crystallographic studies, and the experimental methodologies used to characterize this crucial drug-enzyme interaction.

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

The efficacy of beta-lactam antibiotics is persistently threatened by the production of beta-lactamase enzymes in bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Among the most prevalent beta-lactamases are the TEM and SHV families, which are widespread in Gram-negative bacteria. This compound, a penicillanic acid sulfone, is a potent, mechanism-based inhibitor of many Class A beta-lactamases, including TEM and SHV variants. It is clinically used in combination with beta-lactam antibiotics, such as piperacillin, to protect them from enzymatic degradation and restore their antibacterial activity. This guide delves into the core biochemical and structural details of how this compound effectively neutralizes these key resistance determinants.

Mechanism of Inhibition: A Multi-Step Covalent Inactivation

This compound functions as a "suicide inhibitor," meaning it is recognized as a substrate by the beta-lactamase and enters the catalytic cycle. However, unlike a typical substrate, this compound is converted into a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. The process can be dissected into several key steps:

  • Acylation: this compound binds to the active site of the beta-lactamase. The active-site serine residue (Ser70 in the standard numbering scheme for Class A beta-lactamases) performs a nucleophilic attack on the carbonyl carbon of this compound's beta-lactam ring. This results in the opening of the beta-lactam ring and the formation of a transient acyl-enzyme intermediate.

  • Intermediate Rearrangement: Following acylation, the this compound molecule undergoes a series of chemical rearrangements. These rearrangements are crucial for the formation of a stable, inactivated complex. Spectroscopic and crystallographic studies have identified several transient intermediates, including imine and enamine species.

  • Covalent Inactivation: The rearranged this compound derivative forms a stable, covalent bond with the active-site Ser70. This effectively blocks the enzyme's catalytic machinery, preventing it from hydrolyzing beta-lactam antibiotics. In some instances, a secondary nucleophilic attack by another active site residue, such as Ser130, can lead to a cross-linked adduct, further stabilizing the inactivated complex.

The overall inhibition pathway of this compound against a Class A beta-lactamase is depicted in the following diagram:

InhibitionPathway E_T E + T (Enzyme + this compound) ET E-T (Non-covalent complex) E_T->ET Binding AcylEnzyme Acyl-Enzyme Intermediate ET->AcylEnzyme Acylation (k2) AcylEnzyme->E_T Deacylation (Turnover) Rearranged Rearranged Intermediates (e.g., Imine, Enamine) AcylEnzyme->Rearranged Rearrangement Hydrolysis Hydrolyzed this compound AcylEnzyme->Hydrolysis Hydrolysis Inactive Inactive Covalent Adduct Rearranged->Inactive Inactivation (kinact)

Caption: General mechanism of this compound inhibition of a Class A beta-lactamase.

Quantitative Analysis of this compound Inhibition

The potency of this compound against TEM and SHV beta-lactamases has been quantified through various kinetic parameters. These values provide a comparative measure of its inhibitory activity.

Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used metric to assess inhibitor potency.

Beta-LactamaseThis compound IC50 (nM)Reference
TEM-197[Bush et al., 1993]
TEM-217[Bush et al., 1993]
SHV-1150[Bush et al., 1993]
Kinetic Constants (Ki and k_inact)

A more detailed understanding of the inhibition mechanism is provided by the individual kinetic constants:

  • Ki: The inhibition constant, representing the affinity of the inhibitor for the enzyme. A lower Ki indicates a higher affinity.

  • k_inact: The rate of inactivation, reflecting the rate at which the enzyme is irreversibly inhibited after the initial binding.

Turnover Number

The turnover number represents the number of this compound molecules that are hydrolyzed (turned over) by the enzyme before it becomes irreversibly inactivated. A lower turnover number indicates a more efficient inhibitor.

Beta-LactamaseThis compound Turnover NumberReference
TEM-2125[Bush et al., 1993]

Structural Basis of Inhibition: Insights from X-ray Crystallography

X-ray crystallography has provided atomic-level details of how this compound interacts with the active sites of TEM and SHV beta-lactamases, revealing the structural determinants of its inhibitory activity.

This compound in the Active Site of a TEM Variant (TEM-171)

Crystallographic studies of this compound in complex with the TEM-171 variant have shown the inhibitor covalently bound to the catalytic Ser70 residue in a trans-enamine configuration.[1] The structure reveals key interactions between the inhibitor and active site residues, which stabilize the inactivated complex. Two different conformations of the this compound intermediate have been observed, suggesting they represent different stages along the deacylation pathway.[1]

This compound Intermediates in the SHV-1 Active Site

Crystallographic analysis of this compound with SHV-1 has revealed two distinct reaction intermediates. One is an acyclic form of this compound covalently attached to the primary catalytic residue, Ser70. The second is a five-atom vinyl carboxylic acid fragment of this compound bonded to a secondary active site residue, Ser130. It is proposed that these represent two different complexes present in the crystal, each with a single modified serine. This highlights the complex chemical pathway of this compound-mediated inhibition.

The following diagram illustrates the key interactions of the this compound-derived adduct in the active site of a Class A beta-lactamase:

ActiveSite cluster_enzyme Beta-Lactamase Active Site cluster_inhibitor This compound Adduct Ser70 Ser70 Ser130 Ser130 Lys73 Lys73 Lys234 Lys234 Asn132 Asn132 This compound Covalently Bound This compound Intermediate This compound->Ser70 Covalent Bond This compound->Ser130 Potential Cross-link This compound->Lys234 Interaction This compound->Asn132 H-bond

Caption: Key interactions of this compound in the active site.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a suite of biochemical and biophysical techniques.

Enzyme Kinetics Assays

A common method for determining the IC50 of a beta-lactamase inhibitor involves a spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963).

Protocol:

  • Reagents:

    • Purified TEM or SHV beta-lactamase

    • This compound stock solution

    • Nitrocefin solution

    • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microplate, pre-incubate the beta-lactamase with the different concentrations of this compound for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C). c. Initiate the reaction by adding a fixed concentration of nitrocefin to each well. d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader. e. Calculate the initial reaction rates for each this compound concentration. f. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. g. Determine the IC50 value by fitting the data to a suitable dose-response curve.

The workflow for IC50 determination can be visualized as follows:

IC50_Workflow start Start prepare_reagents Prepare Enzyme, Inhibitor, and Substrate Solutions start->prepare_reagents preincubate Pre-incubate Enzyme with this compound Dilutions prepare_reagents->preincubate add_substrate Add Nitrocefin to Initiate Reaction preincubate->add_substrate measure_absorbance Monitor Absorbance Change at 486 nm add_substrate->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination of this compound.

The determination of individual kinetic constants for mechanism-based inhibitors is more complex and typically involves monitoring the time-dependent loss of enzyme activity at various inhibitor and substrate concentrations. The data are then fitted to specific kinetic models.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the covalent adducts formed between this compound and the beta-lactamase, providing direct evidence of the inhibition mechanism.

Protocol for Analysis of this compound-Enzyme Adducts:

  • Inactivation Reaction: a. Incubate the purified TEM or SHV beta-lactamase with an excess of this compound to ensure complete inactivation. b. Remove excess, unbound this compound using a desalting column or dialysis.

  • Intact Protein Analysis: a. Analyze the intact, inactivated enzyme using electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the covalent adduct. The mass increase corresponds to the molecular weight of the bound this compound fragment.

  • Peptide Mapping: a. Digest the inactivated enzyme with a specific protease (e.g., trypsin). b. Separate the resulting peptides using liquid chromatography (LC). c. Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the specific peptide(s) modified by this compound and pinpoint the exact amino acid residue(s) involved in the covalent linkage.

Mass spectrometry studies have shown that inactivation of TEM-1 by this compound results in adducts with mass increases of 52, 70, and 88 Da, with Ser70 and Ser130 being modified. For SHV-1, an increase in mass of 87 Da has been observed following inhibition by this compound.

X-ray Crystallography

X-ray crystallography provides a three-dimensional structure of the this compound-enzyme complex at atomic resolution, offering invaluable insights into the specific interactions that mediate inhibition.

General Protocol:

  • Crystallization: a. Crystallize the purified TEM or SHV beta-lactamase.

  • Soaking or Co-crystallization: a. Soak the enzyme crystals in a solution containing this compound to allow the inhibitor to diffuse into the active site and react. b. Alternatively, co-crystallize the enzyme in the presence of this compound.

  • Data Collection and Structure Determination: a. Expose the crystals to a high-intensity X-ray beam. b. Collect the diffraction data. c. Process the data and solve the crystal structure to visualize the electron density corresponding to the covalently bound this compound in the active site.

Conclusion

This compound is a highly effective mechanism-based inhibitor of TEM and SHV beta-lactamases. Its mode of action involves a multi-step process of acylation, chemical rearrangement, and the formation of a stable, covalent adduct with the active-site serine residues. Quantitative kinetic studies demonstrate its high potency, while mass spectrometry and X-ray crystallography have provided detailed molecular insights into the chemical and structural basis of its inhibitory activity. A thorough understanding of these fundamental mechanisms is essential for the continued development of novel beta-lactamase inhibitors to combat the ever-evolving threat of antibiotic resistance.

References

Navigating the Nuances: A Technical Guide to Tazobactam Sodium vs. Tazobactam Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam (B1681243), a potent β-lactamase inhibitor, is a critical component in the fight against bacterial resistance. When employed in in vitro studies, researchers are often faced with a choice between two common forms: this compound sodium and this compound acid. While chemically similar, their distinct physical properties, particularly solubility and stability, can significantly impact experimental design, execution, and data interpretation. This in-depth technical guide provides a comprehensive comparison of these two forms, offering practical guidance on their selection and use in various in vitro applications.

Core Differences and Physicochemical Properties

The primary distinction between this compound sodium and this compound acid lies in the presence of a sodium salt in the former, which significantly enhances its aqueous solubility. This compound acid, in its free acid form, is less soluble in water and may require specific preparation methods for use in aqueous-based in vitro assays.

Table 1: Comparative Physicochemical Properties of this compound Sodium and this compound Acid

PropertyThis compound SodiumThis compound Acid
Molecular Formula C₁₀H₁₁N₄NaO₅S[1]C₁₀H₁₂N₄O₅S[2]
Molecular Weight 322.27 g/mol [1]300.29 g/mol [2]
Appearance White to off-white crystalline powder[3]White to off-white powder[3]
pKa Not directly applicable (salt form)~2.33 (predicted)
Hygroscopicity HygroscopicMay exhibit slight hygroscopicity

Solubility Characteristics

The choice between this compound sodium and this compound acid for in vitro studies is heavily influenced by their solubility in various solvents. This compound sodium's high water solubility makes it the preferred choice for most aqueous-based assays.

Table 2: Solubility of this compound Sodium and this compound Acid

SolventThis compound Sodium SolubilityThis compound Acid Solubility
Water Very soluble[4]Moderately soluble[3]
Methanol Soluble[1]Soluble[3]
Ethanol Soluble[5]Soluble[3]
DMSO ~20 mg/mL[5]~55 mg/mL (sonication recommended)[6]
Dimethylformamide (DMF) ~25 mg/mL[5]Soluble[3]
PBS (pH 7.2) ~10 mg/mL[5]Data not readily available, expected to be lower than this compound sodium
Ethyl Acetate Insoluble[4]Slightly soluble[3]

Stability in Solution

The stability of this compound in solution is crucial for the reliability and reproducibility of in vitro experiments. While most available data pertains to this compound sodium in combination with piperacillin (B28561), these studies provide valuable insights into its general stability under various conditions. β-lactam antibiotics are generally most stable in solutions with a pH between 6 and 7[7].

Table 3: Stability of this compound Solutions (Primarily this compound Sodium)

Storage ConditionConcentration & DiluentStability DataReference
Frozen (-15°C) 10 mg/mL this compound in D5W or NSStable for 30 days[7]
Refrigerated (4°C) 4.4 mg/mL this compound in D5W>90% retained for 35 days after freezing and thawing[7]
Refrigerated (5°C, protected from light) 22.5 mg/mL and 90 mg/mL in D5W or NS>95% retained after 28 days[7]
Room Temperature (23°C, with light exposure) 22.5 mg/mL and 90 mg/mL in D5W or NS>94% retained for 72 hours after 28 days of refrigeration[7]
Refrigerated (2-8°C) then Room Temp (32°C) 25 mg/mL and 90 mg/mL in 0.3% w/v citrate-buffered saline pH 7.0Stable for 13 days at 2-8°C, plus 24 hours at 32°C[8]

Note: D5W = Dextrose 5% in water; NS = 0.9% Sodium Chloride.

Mechanism of Action: β-Lactamase Inhibition

Both this compound sodium and this compound acid function as "suicide inhibitors" of many bacterial β-lactamase enzymes. The active this compound molecule irreversibly binds to the active site of the β-lactamase, preventing it from hydrolyzing and inactivating β-lactam antibiotics. This protective action restores the efficacy of the partner antibiotic against resistant bacteria.

G cluster_0 Bacterial Cell beta_lactamase β-Lactamase Enzyme beta_lactam_antibiotic β-Lactam Antibiotic beta_lactamase->beta_lactam_antibiotic Inactivates This compound This compound This compound->beta_lactamase Irreversibly Inhibits pbp Penicillin-Binding Proteins (PBPs) beta_lactam_antibiotic->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Required for bacterial_lysis Bacterial Cell Lysis cell_wall->bacterial_lysis Disruption leads to G cluster_sodium This compound Sodium cluster_acid This compound Acid start Start: Weigh this compound weigh_sodium Weigh this compound Sodium start->weigh_sodium weigh_acid Weigh this compound Acid start->weigh_acid dissolve_sodium Dissolve in aqueous buffer (e.g., PBS, Water) weigh_sodium->dissolve_sodium stock_sodium Aqueous Stock Solution dissolve_sodium->stock_sodium dissolve_acid_dmso Dissolve in minimal DMSO weigh_acid->dissolve_acid_dmso dilute_acid Dilute with aqueous buffer dissolve_acid_dmso->dilute_acid stock_acid Stock Solution dilute_acid->stock_acid G start Start prepare_reagents Prepare β-lactamase, this compound, and Nitrocefin solutions start->prepare_reagents incubate Incubate β-lactamase with this compound prepare_reagents->incubate add_nitrocefin Add Nitrocefin incubate->add_nitrocefin measure_absorbance Measure absorbance at 490 nm (kinetic or endpoint) add_nitrocefin->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end G start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate plate with bacterial suspension prepare_inoculum->inoculate_plate prepare_plate Prepare microplate with serial dilutions of β-lactam antibiotic and a fixed concentration of this compound prepare_plate->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of tazobactam (B1681243), a potent β-lactamase inhibitor. The information presented herein is curated from a variety of preclinical studies to support research and development efforts in the field of antibacterial agents.

Introduction

This compound is a penicillanic acid sulfone derivative that acts as an irreversible inhibitor of a wide range of bacterial β-lactamases.[1][2] While possessing minimal intrinsic antibacterial activity itself, its primary role is to protect β-lactam antibiotics from enzymatic degradation by these enzymes.[3][4] By combining this compound with β-lactam antibiotics such as piperacillin, the antimicrobial spectrum of the partner antibiotic is extended to include many β-lactamase-producing strains that would otherwise be resistant.[5] Understanding the preclinical pharmacokinetics and pharmacodynamics of this compound is crucial for the rational design of dosing regimens and for predicting its efficacy in clinical settings.

Mechanism of Action

This compound's mechanism of action is centered on its ability to inactivate β-lactamase enzymes. β-lactamases are produced by bacteria and hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective.[2] this compound, structurally similar to β-lactam antibiotics, acts as a "suicide inhibitor." It enters the active site of the β-lactamase and is acylated, forming a stable, covalent intermediate. This complex is very slow to deacylate, effectively sequestering the enzyme and preventing it from inactivating the partner β-lactam antibiotic.[2]

Mechanism of this compound Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Inactive_Complex Inactive this compound- β-Lactamase Complex Beta_Lactamase->Inactive_Complex Forms This compound This compound This compound->Beta_Lactamase Irreversibly Binds to

Mechanism of this compound Action

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical animal models. These studies are essential for determining key parameters such as absorption, distribution, metabolism, and excretion, which inform dose selection for further studies.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)RouteHalf-life (t½) (min)Volume of Distribution (Vdss) (L/kg)Total Body Clearance (CLtot) (mL/min/kg)Protein Binding (%)Reference(s)
Mouse41.5 (as TAZ/PIPC)IV~5N/AN/A0-4[1]
Rat41.5 (as TAZ/PIPC)IV~10N/AN/A0-4[1]
Rabbit41.5 (as TAZ/PIPC)IV~15N/AN/A0-4[1]
Dog41.5 (as TAZ/PIPC)IV~25-35N/AN/A0-4[1]
Dog16.6, 50, 150 (as TAZ/PIPC)IVN/A~0.2~100-4[1]
Monkey41.5 (as TAZ/PIPC)IV~25-35N/AN/A0-4[1]

TAZ/PIPC: this compound/Piperacillin combination. N/A: Not Available in the cited sources.

Experimental Protocols

Pharmacokinetic Study in Experimental Animals

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in various animal species.

  • Animal Models: Mice, rats, rabbits, dogs, and monkeys.[1]

  • Procedure:

    • This compound, in combination with piperacillin, is administered as a single intravenous bolus.[1]

    • Serial blood samples are collected at predetermined time points post-administration.

    • Plasma is separated from the blood samples by centrifugation.

    • Concentrations of this compound in plasma are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[4]

    • Urine samples are collected over a specified period to determine the extent of renal excretion.[1]

    • Protein binding is determined in vitro by methods such as equilibrium dialysis or ultrafiltration.[1]

Experimental Workflow for Preclinical Pharmacokinetic Studies Blood_Sampling Serial Blood Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Drug_Quantification Drug Concentration Quantification (HPLC) Plasma_Separation->Drug_Quantification PK_Analysis Pharmacokinetic Parameter Calculation Drug_Quantification->PK_Analysis

Workflow for Preclinical PK Studies

Preclinical Pharmacodynamics

The pharmacodynamic profile of this compound is a critical determinant of its efficacy. In preclinical models, the primary pharmacodynamic index associated with the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > threshold).[6][7]

Key Pharmacodynamic Studies

Neutropenic Murine Thigh Infection Model

This model is a standard in vivo system for evaluating the efficacy of antimicrobial agents in a setting that mimics infections in immunocompromised patients.

  • Objective: To determine the in vivo efficacy of this compound in combination with a β-lactam antibiotic against a specific bacterial pathogen.

  • Experimental Protocol:

    • Induction of Neutropenia: Mice (e.g., female ICR mice, 5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[2]

    • Inoculum Preparation: The challenge bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown in an appropriate broth to the logarithmic phase. The culture is then diluted to the desired concentration (e.g., 10^7 CFU/mL).

    • Infection: A defined volume of the bacterial suspension (e.g., 0.1 mL) is injected into the thigh muscle of the neutropenic mice.[2]

    • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound in combination with a β-lactam antibiotic is initiated.[2] Different dosing regimens (dose and frequency) are typically evaluated.

    • Endpoint Assessment: At a predetermined time after the start of treatment (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.[2]

    • Bacterial Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is determined and expressed as log10 CFU per gram of thigh tissue.[2]

    • Data Analysis: The change in bacterial density (log10 CFU/g) over the treatment period is calculated for each treatment group and compared to the untreated control group to determine the efficacy of the different dosing regimens.

Workflow of the Neutropenic Murine Thigh Infection Model Infect_Thigh Infect Thigh Muscle with Bacteria Initiate_Treatment Initiate Treatment (this compound +/- Antibiotic) Infect_Thigh->Initiate_Treatment Euthanize_and_Excise Euthanize and Excise Thigh Initiate_Treatment->Euthanize_and_Excise Homogenize_and_Plate Homogenize Tissue and Plate Dilutions Euthanize_and_Excise->Homogenize_and_Plate Quantify_Bacteria Quantify Bacterial Load (CFU/g) Homogenize_and_Plate->Quantify_Bacteria

Neutropenic Murine Thigh Model Workflow

In Vitro Susceptibility Testing

In vitro methods are fundamental for determining the baseline activity of this compound in combination with a β-lactam antibiotic against various bacterial isolates.

  • Objective: To determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic with and without a fixed concentration of this compound.

  • Experimental Protocol (Broth Microdilution):

    • Media Preparation: Prepare Mueller-Hinton broth (or other appropriate broth medium).

    • Antibiotic Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in the broth. For the combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) is added to each dilution of the β-lactam antibiotic.[7]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.

    • Inoculation: Inoculate the antibiotic-containing wells of a microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The effect of this compound is observed by the reduction in the MIC of the partner β-lactam antibiotic.

Workflow for In Vitro Susceptibility Testing Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates Inoculate_Plates->Incubate_Plates Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plates->Determine_MIC

In Vitro Susceptibility Testing Workflow

Conclusion

The preclinical data for this compound demonstrate a pharmacokinetic profile characterized by rapid distribution and elimination, primarily through renal excretion. Its pharmacodynamic efficacy is closely linked to the duration of time its concentration remains above a critical threshold. The experimental models described provide a robust framework for the continued evaluation of this compound and new β-lactamase inhibitor combinations. This in-depth understanding of its preclinical properties is fundamental for the successful development and optimal clinical use of this compound-containing antibacterial therapies.

References

Investigating novel tazobactam combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Novel Tazobactam (B1681243) Combination Therapies

Introduction

The rise of antimicrobial resistance (AMR), particularly among Gram-negative bacteria, poses a significant threat to global public health. Beta-lactamases, enzymes that degrade beta-lactam antibiotics, are a primary mechanism of resistance. This compound is a potent, irreversible inhibitor of many Class A and some Class C beta-lactamases.[1] While the combination of piperacillin/tazobactam has been a cornerstone of antimicrobial therapy for decades, the evolution of resistance necessitates the development of novel partner agents for this compound.[2] This guide provides a technical overview of emerging this compound combinations, focusing on their mechanism of action, spectrum of activity, clinical efficacy, and the experimental protocols used for their evaluation.

The Core Mechanism: Beta-Lactam and Inhibitor Synergy

Beta-lactam antibiotics, such as cephalosporins and penicillins, exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs).[3][4] PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBP-mediated cross-linking leads to cell wall weakening and lysis.

However, bacteria can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target. This compound acts as a "suicide inhibitor," covalently binding to the active site of these beta-lactamases, thus protecting the partner antibiotic from degradation.[5] This synergistic action restores or enhances the activity of the beta-lactam agent against otherwise resistant bacteria.

cluster_0 Bacterial Defense Mechanism cluster_1 This compound Combination Therapy Action BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis Inactive Inactive Antibiotic BetaLactamase->Inactive This compound This compound This compound->BetaLactamase Inhibition PartnerDrug Partner Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) PartnerDrug->PBP Binding & Inactivation CellDeath Cell Wall Synthesis Inhibited -> Cell Death PBP->CellDeath

Caption: Mechanism of this compound Combination Therapy.

Ceftolozane/Tazobactam (Zerbaxa®)

Ceftolozane/tazobactam is a novel antibiotic combination approved for complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[6][7] Ceftolozane is a new-generation cephalosporin (B10832234) with a chemical structure that confers potent activity against Pseudomonas aeruginosa, including strains resistant to other beta-lactams.[3] Its stability against AmpC beta-lactamases and evasion of efflux pumps contribute to its efficacy.[3][8] The addition of this compound extends its spectrum to cover many extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[6][8]

Quantitative Data

The efficacy of ceftolozane/tazobactam has been established through extensive in vitro surveillance and pivotal clinical trials.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

Organism Ceftolozane/Tazobactam MIC₅₀ (µg/mL) Ceftolozane/Tazobactam MIC₉₀ (µg/mL) Comparator MIC₉₀ (µg/mL)
P. aeruginosa 0.5 2 Ceftazidime (B193861): 16
E. coli (ESBL+) 0.25 1 Ceftazidime: >32
K. pneumoniae (ESBL+) 0.5 2 Ceftazidime: >32

Note: MIC₅₀/₉₀ values are generalized from surveillance studies. Specific values can vary by region and study. Data synthesized from multiple sources indicating enhanced activity over comparators.[3][8]

Table 2: Clinical Efficacy of Ceftolozane/Tazobactam in Pivotal Phase 3 Trials

Indication & Trial Ceftolozane/Tazobactam Regimen Comparator Clinical Cure Rate (C/T) Clinical Cure Rate (Comparator)
cUTI 1.5g IV q8h Levofloxacin 85% 75%
cIAI (+ Metronidazole) 1.5g IV q8h Meropenem (B701) 94% 94%
HABP/VABP (ASPECT-NP) 3g IV q8h Meropenem 54.4% 53.3%

Data sourced from clinical trial results.[9]

Table 3: Key Pharmacokinetic Parameters (Single 1.5g IV Dose in Healthy Adults)

Parameter Ceftolozane This compound
Half-life (t½) 2.5–3.0 hours ~1.0 hour
Volume of Distribution (Vd) 13.5 L 18.2 L
Plasma Protein Binding 16%–21% ~30%
Primary Elimination Renal (≥92% unchanged) Renal (~80% unchanged)

Data sourced from pharmacokinetic studies.[3]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A pure culture of the test organism is grown on agar (B569324) plates. Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A series of two-fold dilutions of ceftolozane/tazobactam (in a fixed 2:1 ratio, with this compound at a constant concentration of 4 µg/mL for certain methodologies) is prepared in cation-adjusted Mueller-Hinton broth.[10]

  • Inoculation: A multi-well microtiter plate is prepared where each well contains 100 µL of the diluted drug solution. 10 µL of the standardized bacterial inoculum is added to each well. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Phase 3 Randomized Controlled Trial Design (Adapted from ASPECT-NP)

This protocol outlines the typical design for a large-scale clinical trial to evaluate a new antibiotic for a serious infection like HABP/VABP.[9]

Screening Patient Screening (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1) Screening->Randomization GroupA Treatment Group A Ceftolozane/Tazobactam 3g q8h (8-14 days) Randomization->GroupA Arm 1 GroupB Treatment Group B Meropenem 1g q8h (8-14 days) Randomization->GroupB Arm 2 TOC Test of Cure (TOC) Visit (7-14 days post-therapy) GroupA->TOC GroupB->TOC FU_28d Follow-Up (28-Day All-Cause Mortality) TOC->FU_28d Endpoints Primary Endpoint: 28-Day Mortality Secondary Endpoint: Clinical Cure at TOC FU_28d->Endpoints

Caption: Workflow of a Phase 3 Non-Inferiority Trial.
  • Patient Population: Adult patients with a diagnosis of ventilated hospital-acquired or ventilator-associated bacterial pneumonia.

  • Study Design: Multicenter, prospective, randomized, double-blind, non-inferiority trial.

  • Intervention: Patients are randomized (1:1) to receive either ceftolozane/tazobactam (3g IV every 8 hours) or meropenem (1g IV every 8 hours) for 8 to 14 days.

  • Primary Endpoint: The primary efficacy outcome is all-cause mortality at Day 28.

  • Secondary Endpoint: A key secondary outcome is the clinical cure rate at a Test-of-Cure (TOC) visit, occurring 7-14 days after the end of therapy.

  • Statistical Analysis: A non-inferiority margin (e.g., 10%) is pre-specified. If the upper bound of the 95% confidence interval for the difference in the primary endpoint is less than the margin, the test drug is considered non-inferior to the comparator.

Cefepime (B1668827)/Tazobactam

Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity. However, its effectiveness is compromised by ESBL and AmpC beta-lactamases. Combining cefepime with this compound can restore its activity against many of these resistant pathogens, presenting a potential carbapenem-sparing option.[11]

Quantitative Data

In vitro studies have demonstrated a significant potentiation of cefepime's activity with the addition of this compound.

Table 4: In Vitro Susceptibility of ESBL/AmpC-Producing Isolates to Cefepime and Cefepime/Tazobactam

Organism Group % Susceptible to Cefepime Alone % Susceptible to Cefepime/Tazobactam
ESBL/AmpC-producing Gram-Negative Bacilli 17.0% 91.5%
E. coli - 94.7%
K. pneumoniae - 91.3%

Data from an observational study on clinical isolates.[11]

Experimental Protocols

Protocol 3: Combined Disc Confirmatory Test for ESBL Production

This method is used to phenotypically confirm the presence of ESBLs in clinical isolates.

  • Inoculation: A Mueller-Hinton agar plate is inoculated with a standardized bacterial suspension (0.5 McFarland) as for standard disc diffusion.

  • Disc Placement: Two discs are placed on the agar surface at a specified distance apart:

    • A cephalosporin disc (e.g., ceftazidime 30 µg).

    • A combination disc containing the same cephalosporin plus a beta-lactamase inhibitor (e.g., ceftazidime/clavulanic acid 30/10 µg). (Note: While the target is this compound, clavulanate is often used in standard confirmatory discs for ESBLs).

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Interpretation: An increase in the zone of inhibition diameter of ≥5 mm for the combination disc compared to the cephalosporin-alone disc is a positive result, confirming ESBL production.

cluster_0 Resistant Bacterium cluster_1 Combination Therapy Effect Bacterium ESBL-producing Bacterium Cefepime Cefepime Bacterium->Cefepime produces ESBLs that hydrolyze cefepime ESBL ESBL Enzyme Resistance Resistance (Cefepime Inactivated) Cefepime->Resistance This compound This compound This compound->ESBL Inhibits Cefepime_Protected Cefepime (Protected) Susceptibility Susceptibility (Bacterial Cell Death) Cefepime_Protected->Susceptibility Restores Activity

References

Methodological & Application

Application Notes and Protocols for Tazobactam In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to tazobactam (B1681243), a β-lactamase inhibitor. This compound is most commonly tested in combination with a β-lactam antibiotic, such as piperacillin (B28561). The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a potent inhibitor of many β-lactamase enzymes, including penicillinases and cephalosporinases. By inactivating these enzymes, this compound restores the in vitro activity of β-lactam antibiotics against many resistant bacterial strains. Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of this compound-containing antimicrobial combinations. The most common methods for susceptibility testing are broth microdilution, disk diffusion, and agar (B569324) dilution.

Recent updates to interpretive criteria, particularly for piperacillin/tazobactam against Enterobacterales, have been implemented by both CLSI and EUCAST to better predict clinical outcomes.[1][2][3][4] These changes were largely driven by data from clinical trials and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[1][2]

Key Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For piperacillin/tazobactam, a fixed concentration of this compound is typically used.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted[5]

  • 96-well microtiter plates

  • Piperacillin/tazobactam powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[6]

Protocol:

  • Preparation of Antimicrobial Solution:

    • Reconstitute piperacillin/tazobactam according to the manufacturer's instructions.

    • Prepare a stock solution of piperacillin. A separate stock of this compound is used to achieve a fixed concentration of 4 µg/mL in each well of the microtiter plate.[6][7][8][9]

    • Perform serial two-fold dilutions of piperacillin in MHB across the wells of the microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128 µg/mL of piperacillin).[10] Each well should also contain the fixed 4 µg/mL of this compound.

  • Inoculum Preparation:

    • From a pure, overnight culture on a non-selective agar plate, select several well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Dispense 100 µL of the final bacterial inoculum into each well of the microtiter plate containing the antimicrobial dilutions.[10]

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][12]

  • Result Interpretation:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.[10][12]

    • Compare the MIC value to the established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R).

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that measures the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Piperacillin/tazobactam disks (e.g., 100/10 µg for CLSI, 30/6 µg for EUCAST)[13][14]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • QC strains

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15][16]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[11]

  • Application of Disks and Incubation:

    • Aseptically apply the piperacillin/tazobactam disk to the center of the inoculated agar surface.

    • Ensure the disk is in firm contact with the agar.

    • Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][15] For Staphylococcus spp., do not exceed 35°C to ensure detection of methicillin (B1676495) resistance.[15]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine the susceptibility category.

Agar Dilution Method

Agar dilution is a quantitative method for MIC determination where varying concentrations of the antimicrobial agent are incorporated into the agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Piperacillin/tazobactam powder

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

  • QC strains

Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a stock solution of piperacillin/tazobactam.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the antimicrobial stock solution to the molten agar to achieve the desired final concentrations. A fixed concentration of 4 µg/mL this compound is typically used.[6]

    • Mix thoroughly and pour the agar into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, apply the standardized bacterial inoculum to the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of piperacillin (with 4 µg/mL this compound) that inhibits the growth of the organism. This is observed as the lowest concentration plate with no visible growth at the inoculation spot.

Quantitative Data Summary

Table 1: CLSI Interpretive Criteria for Piperacillin/Tazobactam against Enterobacterales [1]

Interpretive CategoryMIC (µg/mL)Disk Diffusion Zone Diameter (mm) (100/10 µg disk)
Susceptible (S)≤ 8/4≥ 25
Susceptible-Dose Dependent (SDD)16/421 - 24
Resistant (R)≥ 32/4≤ 20

Table 2: EUCAST Interpretive Criteria for Piperacillin/Tazobactam against Enterobacterales

Interpretive CategoryMIC (µg/mL)
Susceptible, standard dosing regimen (S)≤ 8/4
Susceptible, increased exposure (I)> 8/4 to 16/4
Resistant (R)> 16/4

Note: EUCAST does not provide disk diffusion breakpoints for piperacillin/tazobactam against Enterobacterales in their current tables.

Table 3: Quality Control Ranges for Piperacillin/Tazobactam

Quality Control StrainMethodMIC (µg/mL)Zone Diameter (mm)
Escherichia coli ATCC 25922Broth Microdilution1/4 - 4/4
Disk Diffusion (100/10 µg)24 - 30
Pseudomonas aeruginosa ATCC 27853Broth Microdilution1/4 - 8/4
Disk Diffusion (100/10 µg)25 - 33

QC ranges are subject to change and should be verified against the latest CLSI or EUCAST documents.

Visualized Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_media Prepare MHB & Antimicrobial Dilutions start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate (5x10^5 CFU/mL) prep_media->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret end_node End interpret->end_node

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk Apply Piperacillin/ This compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret end_node End interpret->end_node

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_agar Prepare MHA with Antimicrobial Dilutions start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Agar Plates (10^4 CFU/spot) prep_agar->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret end_node End interpret->end_node

Caption: Workflow for Agar Dilution Susceptibility Testing.

References

Application Note and Protocol: Quantification of Tazobactam in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of tazobactam (B1681243) in human plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is designed for applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Method Overview

This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to FDA and EMA guidelines for bioanalytical method validation.[1][2]

Principle

Plasma samples are first treated with a precipitating agent to remove proteins. The supernatant is then injected into the HPLC system where this compound is separated from other plasma components. The analyte is then ionized using electrospray ionization (ESI) and detected by a mass spectrometer based on its specific precursor-to-product ion transition.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Experimental Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (e.g., 100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data calibration Calibration Curve Generation data->calibration concentration Calculate this compound Concentration calibration->concentration

Caption: Workflow for this compound Analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., [13C2, 15N3]-Tazobactam or Sulbactam[3][4]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the internal standard stock solution in a similar manner.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve range for this compound is 0.25 to 150 µg/mL.[5]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a specified amount of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

HPLC Conditions
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size)[3]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 0.25 - 0.4 mL/min[4][6]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte, followed by a re-equilibration step.[6]
Injection Volume 5 µL[4]
Column Temperature 35 - 40 °C[7][8]
Run Time Approximately 3-7 minutes[6][9]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][5] or Negative[4]
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
MRM Transition This compound: m/z 301.4 > 168.1[6] or m/z 299.1 > 138.1[4]
Dwell Time Optimized for the number of concurrent MRM transitions
Ion Source Temp. 150 °C[8]

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for this compound in human plasma.

Linearity and Sensitivity
ParameterTypical Value
Linearity Range (µg/mL) 0.25 - 150[5]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.25[5]
Precision and Accuracy
QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15%< 15%85 - 115%
Medium < 15%< 15%85 - 115%
High < 15%< 15%85 - 115%
Acceptance criteria as per FDA and EMA guidelines.[2][10]
This compound Stability in Human Plasma
ConditionStability Duration
Room Temperature Up to 6 hours[11]
4°C Up to 3 days[11]
-20°C Up to 4 days[11]
-80°C Up to 3 months[12][13]
Freeze-Thaw Cycles Stable for at least 3 cycles[12]
Note: Significant degradation of this compound can occur at room temperature after 24 hours.[12]

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve, which is constructed using a weighted linear regression model.

Logical Relationship for Quantification

Quantification Logic Quantification Process peak_area_analyte Peak Area of this compound response_ratio Response Ratio (Analyte Area / IS Area) peak_area_analyte->response_ratio peak_area_is Peak Area of Internal Standard peak_area_is->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve Interpolate concentration This compound Concentration calibration_curve->concentration

Caption: Data analysis for quantification.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. Adherence to the detailed protocols for sample handling and storage is crucial to ensure accurate and reproducible results due to the inherent instability of β-lactam antibiotics.[11]

References

Application Notes and Protocols for Tazobactam Stock Solution Preparation and Storage in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of Tazobactam (B1681243) stock solutions for research applications. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.

Introduction to this compound

This compound is a potent inhibitor of a broad spectrum of β-lactamase enzymes.[1] It is a penicillanic acid sulfone derivative and is structurally related to other β-lactamase inhibitors like sulbactam.[1] In a research context, this compound is an invaluable tool for studying bacterial resistance mechanisms and for assessing the efficacy of β-lactam antibiotics in the presence of β-lactamase-producing bacteria. It functions by irreversibly binding to and inactivating these enzymes, thereby protecting β-lactam antibiotics from degradation.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂N₄O₅S
Molecular Weight 300.29 g/mol
Appearance White to off-white crystalline powder
Form Typically available as this compound acid or this compound sodium salt

Solubility of this compound

The solubility of this compound can vary depending on whether it is in its free acid or salt form. The sodium salt is generally more soluble in aqueous solutions.

SolventSolubility (this compound Acid)Solubility (this compound Sodium Salt)
DMSO ~50-60 mg/mL≥ 160 mg/mL
Water Slightly soluble~200 mg/mL
Methanol SolubleModerately soluble
Ethanol Slightly solubleSlightly soluble
PBS (pH 7.2) Insoluble~10 mg/mL

Note: Sonication may be required to fully dissolve this compound in some solvents.

Preparation of this compound Stock Solutions

The choice of solvent for preparing a this compound stock solution will depend on the specific requirements of the experiment, including the desired concentration and the compatibility with the biological system being studied.

Protocol for Preparing a 50 mg/mL Stock Solution in DMSO

This protocol is suitable for most in vitro applications where a high concentration stock is required.

Materials:

  • This compound (acid or sodium salt) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing: Tare a sterile conical tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Dissolving: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Diagram of Stock Solution Preparation Workflow

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes dissolve->aliquot If not required sterilize->aliquot If required store Store at -20°C or -80°C aliquot->store end_process End store->end_process

Caption: A flowchart illustrating the steps for preparing a this compound stock solution.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintaining the activity of this compound stock solutions.

Storage ConditionSolventStability
-20°C DMSOUp to 1 month[2]
-80°C DMSOUp to 6 months[2]
-20°C Aqueous (e.g., water, PBS)Not recommended for long-term storage; use within 24 hours
-80°C Aqueous (e.g., water, PBS)Up to 1 week

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[2]

  • Light and Moisture: Store stock solutions protected from light and moisture.

Quality Control of this compound Stock Solutions

Regular quality control is essential to ensure the integrity and biological activity of your this compound stock solution. Two common methods are High-Performance Liquid Chromatography (HPLC) and a functional bioassay.

HPLC Analysis for Purity and Concentration

HPLC is a highly accurate method for determining the purity and concentration of a this compound stock solution.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution in the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH.[3]

    • Detection: UV detection at approximately 210-220 nm.

  • Analysis: Inject the standard solutions to generate a standard curve. Then, inject your prepared sample. The concentration of your stock solution can be calculated by comparing the peak area of your sample to the standard curve. Purity can be assessed by the presence of any unexpected peaks.

Nitrocefin-Based Bioassay for Functional Activity

For laboratories without access to HPLC, a functional bioassay using the chromogenic β-lactamase substrate, nitrocefin (B1678963), is a reliable alternative to confirm the inhibitory activity of the this compound stock solution.[4][5]

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase.[4] Active this compound will inhibit the β-lactamase, thus preventing or slowing down the color change of nitrocefin.

Materials:

  • This compound stock solution

  • A known source of β-lactamase (commercially available or from a bacterial lysate)

  • Nitrocefin

  • Phosphate Buffered Saline (PBS), pH 7.0

  • 96-well microplate

  • Microplate reader or spectrophotometer capable of reading absorbance at ~490 nm

Experimental Protocol:

  • Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin in PBS according to the manufacturer's instructions.

  • Prepare β-lactamase Solution: Dilute the β-lactamase in PBS to a concentration that gives a robust and measurable rate of nitrocefin hydrolysis.

  • Set up the Assay: In a 96-well plate, set up the following reactions:

    • Negative Control: PBS + Nitrocefin solution (should remain yellow).

    • Positive Control: β-lactamase solution + PBS + Nitrocefin solution (should turn red).

    • Test Wells: β-lactamase solution + varying dilutions of your this compound stock solution + Nitrocefin solution.

  • Incubation and Measurement: Incubate the plate at room temperature and monitor the color change. For quantitative results, measure the absorbance at ~490 nm at regular intervals using a microplate reader.

  • Interpretation: A dose-dependent inhibition of the color change in the test wells compared to the positive control confirms the bioactivity of your this compound stock solution.

Diagram of Nitrocefin Bioassay Principle

G Principle of Nitrocefin Bioassay for this compound Activity cluster_0 Without Active this compound cluster_1 With Active this compound BetaLactamase β-Lactamase Hydrolyzed_Nitrocefin Hydrolyzed Nitrocefin (Red) BetaLactamase->Hydrolyzed_Nitrocefin Hydrolyzes Nitrocefin_yellow Nitrocefin (Yellow) Nitrocefin_yellow->BetaLactamase This compound This compound BetaLactamase_inhibited Inhibited β-Lactamase This compound->BetaLactamase_inhibited Inhibits No_Reaction No Color Change BetaLactamase_inhibited->No_Reaction No Hydrolysis Nitrocefin_yellow2 Nitrocefin (Yellow) Nitrocefin_yellow2->BetaLactamase_inhibited

Caption: A diagram illustrating the inhibition of β-lactamase by this compound, preventing the color change of nitrocefin.

Use of this compound in Cell Culture

When using this compound in cell culture experiments, it is crucial to consider the potential toxicity of the solvent.

  • Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6]

  • Control Wells: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the this compound itself. This allows you to differentiate the effects of the this compound from any effects of the solvent.

  • Working Concentrations: The appropriate working concentration of this compound will vary depending on the specific cell line, bacterial strain, and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Safety and Handling

This compound, like any chemical, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and stock solutions.[7]

  • Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Disposal: Dispose of this compound waste according to your institution's chemical waste disposal guidelines.

By following these detailed application notes and protocols, researchers can confidently prepare, store, and utilize this compound stock solutions to generate reliable and reproducible data in their studies of bacterial resistance and antibiotic efficacy.

References

Application Notes and Protocols: Checkerboard Assay for Tazobactam Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam (B1681243) is a crucial β-lactamase inhibitor that, when used in combination with β-lactam antibiotics, restores or expands their spectrum of activity against bacteria that have acquired resistance through the production of β-lactamase enzymes.[1][2][3][4] This synergistic relationship is vital in combating infections caused by many Gram-positive, Gram-negative, and anaerobic bacteria.[5][6] The checkerboard assay is a widely adopted in vitro method to quantitatively assess the interaction between two antimicrobial agents, providing valuable data on whether their combined effect is synergistic, additive, indifferent, or antagonistic.[7][8]

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergy between this compound and a partner antibiotic.

Mechanism of Synergy

This compound's primary role is not to act as an antibiotic itself but to protect its partner antibiotic from degradation.[4][9] Many bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1] this compound acts as a "suicide" inhibitor, irreversibly binding to these β-lactamase enzymes and neutralizing them.[1][4] This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and inhibit peptidoglycan synthesis, leading to cell lysis and death.[1][9][10]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Synergistic Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Beta_Lactamase β-Lactamase Enzyme Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Degrades Beta_Lactam_Antibiotic_2 β-Lactam Antibiotic Beta_Lactam_Antibiotic_2->Beta_Lactamase This compound This compound Beta_Lactamase_2 β-Lactamase Enzyme This compound->Beta_Lactamase_2 Inhibits Inactive_Enzyme Inactive β-Lactamase Beta_Lactamase_2->Inactive_Enzyme

Caption: Mechanism of this compound Synergy.

Experimental Protocol

This protocol outlines the steps for a checkerboard synergy test using a 96-well microtiter plate.

Materials
  • This compound sodium (analytical grade)

  • Partner β-lactam antibiotic (e.g., Piperacillin)

  • Bacterial strain to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Method
  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a high concentration (e.g., 1024 µg/mL).

    • Filter-sterilize the stock solutions.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Before performing the checkerboard assay, determine the MIC of each drug individually against the test organism using the broth microdilution method according to CLSI guidelines. This will inform the concentration range to be used in the checkerboard plate.

  • Checkerboard Plate Setup:

    • The checkerboard assay is set up in a 96-well plate to test various combinations of the two drugs.[7]

    • Drug A (e.g., Piperacillin): Two-fold serial dilutions are made horizontally across the plate (e.g., columns 1-10).

    • Drug B (this compound): Two-fold serial dilutions are made vertically down the plate (e.g., rows A-G).

    • A typical setup involves adding 50 µL of CAMHB to each well of the microtiter plate.

    • Prepare intermediate dilutions of each antibiotic at four times the final desired concentration.

    • Add 50 µL of the appropriate concentration of Drug A to the wells in each column.

    • Add 50 µL of the appropriate concentration of Drug B to the wells in each row.

    • The final volume in each well before adding the inoculum will be 100 µL.

    • Include control wells:

      • Row H: Serial dilutions of Drug A only.

      • Column 11: Serial dilutions of Drug B only.

      • Column 12, Row H: Growth control (no antibiotic).

      • A well with only broth for sterility control.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity or use a plate reader to measure the optical density (e.g., at 600 nm).

    • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

G A Prepare Antibiotic Stock Solutions B Determine Individual MICs A->B C Prepare 2-fold Serial Dilutions of Drug A (horizontal) and Drug B (vertical) in 96-well plate B->C F Inoculate Plate with Bacterial Suspension C->F D Prepare Bacterial Inoculum (0.5 McFarland Standard) E Dilute Inoculum to final concentration (5x10^5 CFU/mL) D->E E->F G Incubate at 35-37°C for 18-24 hours F->G H Read Results (Visual or OD) G->H I Calculate FIC Index H->I

Caption: Checkerboard Assay Experimental Workflow.

Data Presentation and Analysis

The interaction between this compound and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[11][12]

Calculation of the FIC Index

The FIC index (ΣFIC) is calculated for each well that shows no growth using the following formulas:

  • FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (ΣFIC) = FICA + FICB

The ΣFIC value that is typically reported is the lowest ΣFIC value obtained from all the isoboles of no growth.

Interpretation of Results

The calculated ΣFIC value is used to classify the interaction between the two agents.[13]

ΣFIC Index Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Example Data Table

The results of a checkerboard assay can be summarized in a table showing the concentrations of each drug and the resulting growth or inhibition.

This compound (µg/mL) Piperacillin (B28561) (µg/mL)
64 32 16 8 4 2 1 0 (MIC)
8 ++-----+
4 ++-----+
2 +++----+
1 ++++---+
0.5 +++++--+
0 (MIC) ++++++-(Growth)

Table 2: Example of a Checkerboard Assay Result Plate. '+' indicates growth, '-' indicates no growth. The MIC of piperacillin alone is 2 µg/mL, and the MIC of this compound alone is >8 µg/mL (as it has minimal intrinsic antibacterial activity). The lowest inhibitory combination might be 2 µg/mL of piperacillin with 0.5 µg/mL of this compound, or 4 µg/mL of piperacillin with 1 µg/mL this compound, etc. The FIC index would be calculated for each non-growth well to determine the level of synergy.

Conclusion

The checkerboard assay is a robust method for quantifying the synergistic interaction between this compound and β-lactam antibiotics. This protocol provides a detailed framework for researchers to assess the potential of such combinations in overcoming bacterial resistance, guiding further research and development of effective antimicrobial therapies. Accurate performance and interpretation of this assay are critical for understanding the complex interplay between antimicrobial agents.

References

Application Notes and Protocols: In Vitro Time-Kill Assays Using Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin-tazobactam (B1260346) is a combination antimicrobial agent consisting of the extended-spectrum penicillin, piperacillin (B28561), and the β-lactamase inhibitor, tazobactam (B1681243). This combination is widely used in the treatment of various bacterial infections, particularly those caused by β-lactamase-producing organisms. Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, while this compound protects piperacillin from degradation by inactivating many bacterial β-lactamases.[1][2][3]

Time-kill assays are a crucial in vitro pharmacodynamic method for evaluating the antimicrobial activity of a compound over time. These assays provide valuable data on whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[4][5] A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[4][5] This document provides detailed protocols for conducting in vitro time-kill assays with piperacillin-tazobactam, guidance on data presentation, and visualizations of the experimental workflow and the drug's mechanism of action.

Data Presentation

The results of time-kill assays are typically summarized in tables to facilitate the comparison of different antibiotic concentrations and bacterial strains. The data is presented as the logarithm of the number of viable bacteria (log10 CFU/mL) at various time points.

Table 1: Time-Kill Assay Data for Piperacillin-Tazobactam against Pseudomonas aeruginosa

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0 5.755.745.765.735.75
2 6.826.105.214.884.15
4 7.916.554.754.123.20
6 8.657.104.303.55<2.00
8 9.107.854.153.10<2.00
12 9.258.504.503.80<2.00
24 9.308.955.10 (regrowth)4.20 (regrowth)<2.00

Note: Data is a representative example compiled from typical time-kill assay results.[1][6] MIC (Minimum Inhibitory Concentration) should be predetermined for the specific strain being tested. A result of <2.00 indicates the lower limit of detection.

Table 2: Time-Kill Assay Data for Piperacillin-Tazobactam against Escherichia coli

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0 5.725.715.735.705.72
2 6.905.954.804.103.50
4 8.106.204.153.25<2.00
6 8.806.803.50<2.00<2.00
8 9.207.503.10<2.00<2.00
12 9.408.203.60 (regrowth)<2.00<2.00
24 9.508.804.50 (regrowth)<2.00<2.00

Note: Data is a representative example compiled from typical time-kill assay results.[4][7][8] MIC should be predetermined for the specific strain being tested. A result of <2.00 indicates the lower limit of detection.

Table 3: Time-Kill Assay Data for Piperacillin-Tazobactam against Klebsiella pneumoniae

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0 5.785.775.795.765.78
2 6.956.155.104.603.90
4 8.206.704.503.80<2.00
6 8.907.304.103.10<2.00
8 9.307.903.80<2.00<2.00
12 9.508.604.20 (regrowth)<2.00<2.00
24 9.609.105.00 (regrowth)<2.00<2.00

Note: Data is a representative example compiled from typical time-kill assay results.[9][10] MIC should be predetermined for the specific strain being tested. A result of <2.00 indicates the lower limit of detection.

Experimental Protocols

This protocol is based on established methodologies for time-kill assays, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][11]

I. Determination of Minimum Inhibitory Concentration (MIC)

Before performing a time-kill assay, the MIC of piperacillin-tazobactam against the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines.

II. Inoculum Preparation

  • From a fresh overnight culture of the test organism on a suitable agar (B569324) plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies and inoculate into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours), corresponding to a turbidity of a 0.5 McFarland standard. This can be measured using a spectrophotometer at 600 nm (OD600 ≈ 0.08-0.1).

  • Dilute the bacterial suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.

III. Time-Kill Assay Procedure

  • Prepare a series of flasks or tubes for each concentration of piperacillin-tazobactam to be tested (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). The this compound concentration is typically fixed at 4 µg/mL.

  • Include a growth control flask containing only the bacterial inoculum in CAMHB without any antibiotic.

  • The final volume in each flask should be sufficient for all planned sampling time points (e.g., 20 mL).

  • Add the appropriate volume of piperacillin-tazobactam stock solution to each respective flask to achieve the desired final concentrations.

  • Inoculate each flask (including the growth control) with the prepared bacterial suspension to achieve the target starting density.

  • Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

  • Collect aliquots (e.g., 100 µL) from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

IV. Viable Cell Counting

  • Perform ten-fold serial dilutions of the collected samples in sterile phosphate-buffered saline (PBS) or saline.

  • Plate 100 µL of the appropriate dilutions onto suitable agar plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

V. Data Analysis and Interpretation

  • Plot the mean log10 CFU/mL (from duplicate plates) against time for each antibiotic concentration and the growth control.

  • A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

  • A bacteriostatic effect is defined as a <3-log10 decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting inoculum.

  • Synergy can be assessed when testing combinations of drugs, and is generally defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (Mid-log phase culture) Incubation Inoculate flasks and incubate at 37°C with agitation Inoculum_Prep->Incubation Antibiotic_Prep Prepare Piperacillin-Tazobactam Concentrations (e.g., 0.5x to 4x MIC) Antibiotic_Prep->Incubation Controls Prepare Growth Control (No Antibiotic) Controls->Incubation Sampling Collect samples at time points (0, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate dilutions on agar Serial_Dilution->Plating Colony_Count Incubate and Count Colonies (CFU) Plating->Colony_Count Data_Analysis Calculate log10 CFU/mL and Plot Data Colony_Count->Data_Analysis

Caption: Experimental workflow for an in vitro time-kill assay.

G cluster_drug Piperacillin-Tazobactam cluster_bacterium Bacterial Cell Piperacillin Piperacillin PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Binds to This compound This compound Beta_Lactamase β-Lactamase Enzyme This compound->Beta_Lactamase Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Beta_Lactamase->Piperacillin Degrades

Caption: Mechanism of action of piperacillin-tazobactam.

References

Application of Tazobactam in Cystic Fibrosis Pathogen Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic and recurrent pulmonary infections are a hallmark of cystic fibrosis (CF), leading to progressive lung damage and increased morbidity and mortality. Key pathogens in this setting include Pseudomonas aeruginosa, the Burkholderia cepacia complex (Bcc), and Staphylococcus aureus. The emergence of multidrug-resistant (MDR) strains of these bacteria presents a significant therapeutic challenge. Tazobactam (B1681243), a β-lactamase inhibitor, is frequently used in combination with β-lactam antibiotics to overcome resistance mediated by bacterial β-lactamase enzymes. This document provides detailed application notes and protocols for the use of this compound in the research of CF pathogens, focusing on in vitro susceptibility testing, synergy analysis, and advanced pharmacodynamic models.

Data Presentation: In Vitro Susceptibility of CF Pathogens to this compound Combinations

The following tables summarize the minimum inhibitory concentrations (MICs) of piperacillin-tazobactam (B1260346) and ceftolozane-tazobactam against key cystic fibrosis pathogens. This data is crucial for understanding the in vitro potency of these combinations and for designing further experiments.

Table 1: Piperacillin-Tazobactam MICs for Pseudomonas aeruginosa and Burkholderia cepacia complex isolates from CF Patients

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
P. aeruginosa2734128≤0.5->128[1]
P. aeruginosa (MDR)721>64>64Not Reported[2]
B. cepacia complex9164>64≤1->64[3]
B. cenocepacia50>64>644->64[4]
B. multivorans501664≤1-64[4]

Table 2: Ceftolozane-Tazobactam MICs for Pseudomonas aeruginosa and Burkholderia cepacia complex isolates from CF Patients

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
P. aeruginosa27314≤0.25-128[1]
P. aeruginosa2461≥256≤0.25-≥256[5]
P. aeruginosa (MDR)721232Not Reported[2]
B. cepacia complex91832≤0.5-≥32[3]

Table 3: Piperacillin-Tazobactam MICs for Staphylococcus aureus (MSSA) isolates from CF Patients

InoculumNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Standard (5 x 10⁵ CFU/mL)9624Not Reported[6]
High (5 x 10⁷ CFU/mL)964>32Not Reported[6]

Note: The data for S. aureus highlights the inoculum effect, where a higher bacterial density leads to increased MICs, which is particularly relevant in the context of high bacterial loads in CF airways.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of MICs for this compound combinations against CF pathogens, adhering to CLSI guidelines with modifications for the specific challenges of CF isolates.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound combination antibiotic powders (e.g., piperacillin-tazobactam, ceftolozane-tazobactam)

  • Bacterial isolates from CF patients

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Antibiotic Stock Solution Preparation: Prepare a stock solution of the this compound combination antibiotic in a suitable solvent according to the manufacturer's instructions.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL. This compound is often used at a fixed concentration (e.g., 4 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Growth can be assessed visually or by using a microplate reader to measure optical density.

Checkerboard Assay for Synergy Testing

This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound combinations with another antibiotic.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of the two antibiotics to be tested

  • Bacterial inoculum prepared as for MIC testing

  • Multichannel pipette

  • Incubator (35°C)

Procedure:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Antibiotic A.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Antibiotic B.

    • Row H will contain only dilutions of Antibiotic A (to determine its MIC alone), and column 11 will contain only dilutions of Antibiotic B (to determine its MIC alone). Column 12, row H can serve as the growth control.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared to a final concentration of 5 x 10⁵ CFU/mL in the wells) to each well.[3]

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:

      • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

      • FIC Index (FICI) = FIC of drug A + FIC of drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetics, allowing for the study of the time-course of antimicrobial activity and the emergence of resistance.

Materials:

  • Hollow-fiber cartridge (e.g., polysulfone or cellulose (B213188) acetate)

  • Peristaltic pump

  • Syringe pumps

  • Central reservoir with a magnetic stirrer

  • Growth medium (e.g., CAMHB)

  • Bacterial inoculum

  • Antibiotic solutions

  • Sterile tubing and connectors

Procedure:

  • System Assembly and Sterilization: Assemble the HFIM circuit under sterile conditions. The system typically consists of a central reservoir, a hollow-fiber cartridge, and connecting tubing. Sterilize the entire system.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension to a high density (e.g., 10⁷-10⁸ CFU/mL).

    • Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.

  • Pharmacokinetic Simulation:

    • Fill the central reservoir with fresh growth medium.

    • Use a peristaltic pump to circulate the medium from the central reservoir through the intracapillary space of the hollow-fiber cartridge.

    • Use programmable syringe pumps to administer the antibiotic(s) into the central reservoir, simulating the desired human pharmacokinetic profile (e.g., absorption and elimination phases of piperacillin-tazobactam).[7][8] The rate of fresh medium infusion and waste removal from the central reservoir will determine the elimination half-life of the drug.

  • Sampling:

    • At predetermined time points, collect samples from the extracapillary space.

    • Perform quantitative cultures of the samples to determine the total bacterial count and the number of resistant mutants (by plating on antibiotic-containing agar).

  • Data Analysis: Plot the bacterial density (log₁₀ CFU/mL) versus time to generate time-kill curves. This allows for the evaluation of the bactericidal or bacteriostatic activity of the simulated antibiotic regimen and the emergence of resistance.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and Resistance in P. aeruginosa

This compound is a penicillanic acid sulfone derivative that acts as an irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated β-lactamases. In pathogens like P. aeruginosa, a key resistance mechanism is the inducible expression of the AmpC β-lactamase. The following diagram illustrates this process and the role of this compound.

G cluster_bacterium Pseudomonas aeruginosa BetaLactam β-Lactam Antibiotic (e.g., Piperacillin) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits AmpC AmpC β-Lactamase BetaLactam->AmpC Hydrolyzed by PeptidoglycanFragments Peptidoglycan Fragments BetaLactam->PeptidoglycanFragments Induces accumulation of This compound This compound This compound->AmpC Irreversibly Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to AmpC->BetaLactam Inactivates AmpR AmpR (Transcriptional Regulator) AmpR->AmpC Induces expression of AmpG AmpG (Permease) AmpG->AmpR Activates PeptidoglycanFragments->AmpG Transported by

Caption: Mechanism of this compound action and AmpC-mediated resistance in P. aeruginosa.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of this compound-containing antibiotic combinations against CF pathogens.

G Start Start: Isolate CF Pathogens MIC Determine MICs (Broth Microdilution) Start->MIC Synergy Assess Synergy (Checkerboard Assay) MIC->Synergy DataAnalysis Data Analysis and Interpretation MIC->DataAnalysis HFIM Pharmacodynamic Evaluation (Hollow-Fiber Infection Model) Synergy->HFIM Synergy->DataAnalysis Resistance Analyze for Resistance Development HFIM->Resistance Resistance->DataAnalysis End End: Inform Clinical Studies DataAnalysis->End

Caption: Workflow for in vitro evaluation of this compound combinations against CF pathogens.

Conclusion

The protocols and data presented in these application notes provide a framework for the robust in vitro evaluation of this compound-containing antimicrobial agents against key cystic fibrosis pathogens. By employing standardized methodologies for MIC determination, synergy testing, and advanced pharmacodynamic modeling, researchers can generate high-quality, reproducible data to inform the development of novel therapeutic strategies for this patient population. The provided diagrams offer a visual representation of the underlying mechanisms and experimental processes, aiding in the design and interpretation of studies in this critical area of research.

References

Application Notes and Protocols for Treating Infections in Animal Models with Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tazobactam (B1681243), a pivotal β-lactamase inhibitor, in combination with β-lactam antibiotics for treating bacterial infections in various animal models. The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound-containing antimicrobial agents.

Introduction

This compound is a potent inhibitor of a broad spectrum of bacterial β-lactamases, including penicillinases and cephalosporinases.[1][2] By binding to and inactivating these enzymes, this compound protects β-lactam antibiotics from degradation, thereby restoring or expanding their spectrum of activity against otherwise resistant bacteria.[2] The combination of this compound with piperacillin (B28561) has become a cornerstone in the treatment of moderate to severe bacterial infections.[3] Animal models of infection are indispensable tools for preclinical evaluation of such combinations, providing critical insights into their pharmacokinetic and pharmacodynamic (PK/PD) properties and in vivo efficacy.[3]

Mechanism of Action: this compound in Concert with β-Lactam Antibiotics

This compound's primary role is to act as a "suicide inhibitor" of β-lactamase enzymes. This mechanism is crucial for the efficacy of the partner antibiotic, such as piperacillin, which can then effectively bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of cell wall synthesis and ultimately bacterial cell death.

cluster_0 Bacterial Cell This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Inhibits Piperacillin Piperacillin (β-Lactam Antibiotic) BetaLactamase->Piperacillin Hydrolyzes & Inactivates InactiveComplex Inactive This compound-Enzyme Complex BetaLactamase->InactiveComplex PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model (e.g., Mouse, Rabbit) InduceInfection Induce Infection in Animals AnimalModel->InduceInfection BacterialStrain Prepare Bacterial Inoculum BacterialStrain->InduceInfection DrugFormulation Formulate this compound Combination AdministerDrug Administer Drug Regimens DrugFormulation->AdministerDrug InduceInfection->AdministerDrug Monitor Monitor Animal Health & Collect Samples AdministerDrug->Monitor BacterialLoad Determine Bacterial Load (CFU counts) Monitor->BacterialLoad PKPD Pharmacokinetic/ Pharmacodynamic Analysis Monitor->PKPD Efficacy Evaluate Efficacy (e.g., Survival, ΔlogCFU) BacterialLoad->Efficacy PKPD->Efficacy

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Tazobactam Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with β-lactam antibiotics to combat bacterial resistance. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the definitive analytical technique for assessing the purity of this compound and quantifying any related substances or degradation products.[1] This document provides a detailed protocol and application notes for the purity analysis of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Principle

This method separates this compound from its impurities and degradation products based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature. A UV detector is used for the quantification of this compound and its related substances. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradants that may form under stress conditions such as acid, base, oxidation, and heat.[2][3]

Chromatographic Conditions

The following tables summarize typical HPLC conditions for this compound purity analysis, including variations found in published methods.

Table 1: HPLC System and Column Parameters

ParameterRecommended Specification
HPLC SystemAgilent 1200 series or equivalent with UV/DAD detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size[2][3]
Column TemperatureAmbient or controlled at 25 °C
Autosampler Temp5 ± 3 °C (for sample stability)[4][5]

Table 2: Mobile Phase and Gradient Conditions

ParameterSpecification
Mobile Phase A 0.05 M Phosphate (B84403) Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm[6]
Run Time Approximately 30 minutes

Note: The gradient program can be adjusted based on the specific column and system to achieve optimal separation.

Experimental Protocol

Preparation of Solutions

a) Mobile Phase Preparation:

  • Mobile Phase A (0.05 M Phosphate Buffer, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

b) Standard Solution Preparation:

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard (RS) into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the this compound Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

c) Sample Solution Preparation:

  • This compound Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Sample Solution (100 µg/mL): Pipette 5 mL of the this compound Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the Working Standard Solution five times.

  • The system is deemed suitable if the following criteria are met:

    • Tailing Factor (Asymmetry Factor): Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.[2]

Chromatographic Analysis
  • Inject a blank (Mobile Phase A) to ensure no interfering peaks are present at the retention time of this compound and its impurities.

  • Inject the Working Standard Solution.

  • Inject the Working Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Calculations

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Calculation:

% Purity = (Area of this compound Peak / Sum of all Peak Areas) x 100

Any individual impurity can be quantified using the following formula:

% Impurity = (Area of Impurity Peak / Sum of all Peak Areas) x 100

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2] This involves subjecting the sample to various stress conditions to induce degradation.

Table 3: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Treat sample with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.
Base Hydrolysis Treat sample with 0.1 M NaOH at room temperature for 30 minutes. Neutralize before injection.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 1 hour.[2]
Thermal Degradation Expose solid sample to 105 °C for 24 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

Data Presentation

Table 4: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (%)≤ 2.0%

Table 5: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Area
This compound
Impurity 1
Impurity 2
Total Impurities
Assay (% Purity)

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Chromatographic Analysis prep_sample->analysis sys_suit->analysis If suitable integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound Sample method Validated HPLC Method This compound->method hplc_system HPLC System hplc_system->method reagents Reagents & Standards reagents->method purity Purity Profile method->purity impurities Impurity Quantification method->impurities

Caption: Logical relationship of inputs, process, and outputs in this compound analysis.

References

Application Notes and Protocols for Assessing Tazobactam Stability in Diverse Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the stability of tazobactam (B1681243), a pivotal β-lactamase inhibitor, in various pharmaceutical and biological media. The following methodologies are essential for ensuring the therapeutic efficacy and safety of this compound-containing formulations.

Introduction

This compound is a crucial β-lactamase inhibitor, frequently combined with β-lactam antibiotics like piperacillin (B28561) to combat resistant bacteria.[1][2] Its chemical stability is paramount to its clinical effectiveness. Degradation of this compound can compromise its ability to protect the partner antibiotic from enzymatic inactivation by bacterial β-lactamases.[1][2] Therefore, rigorous stability testing in various media, including infusion fluids, and biological matrices, is a critical aspect of drug development and quality control.

The primary analytical technique for stability assessment is High-Performance Liquid Chromatography (HPLC), often in a reverse-phase configuration (RP-HPLC) with UV detection.[3][4][5] For higher sensitivity and specificity, especially in identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[4][6] Stability is typically evaluated by quantifying the remaining concentration of the active pharmaceutical ingredient (API) over time under specific conditions.

Key Analytical Techniques for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of chromatographic, spectroscopic, and physical evaluation methods.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantifying this compound and its potential degradation products.[3][4][5] A stability-indicating HPLC method should be developed and validated to separate the parent drug from all potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers enhanced sensitivity and specificity, making it ideal for identifying and quantifying trace impurities and degradation products.[4][6]

  • Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be used for preliminary quantitative analysis.[4]

  • pH Measurement: Monitoring the pH of the solution is crucial as changes can indicate chemical degradation.[4][7] β-lactam antibiotics are generally most stable between pH 6 and 7.[8]

  • Visual Inspection: A fundamental step involves the visual examination for any changes in color, clarity, or the presence of particulate matter.[4]

Experimental Protocols

Protocol for Stability Assessment in Infusion Fluids

This protocol outlines the methodology for evaluating the stability of this compound in commonly used intravenous infusion fluids.

Objective: To determine the chemical stability of this compound in various infusion fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, Lactated Ringer's solution) at different temperatures and time points.

Materials:

  • This compound reference standard

  • Infusion fluids (0.9% NaCl, D5W, etc.)[9][10]

  • HPLC system with UV detector

  • RP-C18 column (e.g., 250 x 4.6 mm, 5 µm)[3][5]

  • Mobile phase (e.g., Methanol (B129727): 0.1% orthophosphoric acid in water)[5]

  • pH meter

  • Incubators/refrigerators

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.[4]

    • Prepare a series of standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-10 µg/mL).[5]

  • Sample Preparation:

    • Reconstitute the this compound formulation as per the product's instructions.

    • Dilute the reconstituted solution with the respective infusion fluid to the desired final concentration. For combination products like piperacillin/tazobactam, a typical ratio is 8:1.[3]

    • Prepare triplicate samples for each condition (infusion fluid, temperature, and time point).

  • Stability Study Conditions:

    • Store the prepared samples at various temperatures, such as refrigerated (2-8°C), room temperature (20-25°C), and elevated temperature (e.g., 32°C or 37°C).[7][11][12]

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours, and longer for refrigerated samples).

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. A typical flow rate is 0.7-1.2 mL/min.[5][13]

    • Set the UV detection wavelength, for example, at 210 nm or 215 nm for this compound.[3][12]

    • Filter each aliquot through a 0.45 µm syringe filter before injection.[4]

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • Assess the chromatograms for the appearance of any new peaks, which may indicate degradation products.[4]

    • Stability is often defined as retaining at least 90% of the initial concentration.[11]

  • Physical and Chemical Evaluation:

    • At each time point, visually inspect the samples for any changes in color, clarity, or particulate matter.

    • Measure the pH of the solutions.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways of this compound.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the analytical method's ability to separate them from the parent drug.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the this compound solution with a mild acid (e.g., 0.001M HCl).[3]

  • Alkaline Hydrolysis: Incubate the this compound solution with a mild base (e.g., 0.001M NaOH).[3]

  • Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 0.9% H₂O₂).[13]

  • Thermal Degradation: Heat the this compound solution (e.g., at 75°C).[13]

Procedure:

  • Prepare solutions of this compound and subject them to the stress conditions mentioned above for a defined period.

  • At appropriate time intervals, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed HPLC method.

  • Examine the chromatograms to ensure that the degradation product peaks are well-resolved from the this compound peak.

Data Presentation

The quantitative data from stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Stability of this compound in Different Infusion Fluids at Various Temperatures

Infusion FluidTemperature (°C)Initial Concentration (µg/mL)% Remaining after 6h% Remaining after 24h% Remaining after 48h
0.9% NaCl20-255098.595.291.8
0.9% NaCl2-85099.899.198.5
5% Dextrose20-255097.994.189.5
5% Dextrose2-85099.598.898.1
Lactated Ringer's20-255098.294.890.7
Lactated Ringer's2-85099.699.098.3

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Table 2: Preanalytical Stability of this compound in Biological Matrices

MatrixTemperature (°C)Stability DurationReference
EDTA-anticoagulated plasma24At least 6 hours[6]
EDTA-anticoagulated plasma4At least 3 days[6]
EDTA-anticoagulated plasma-20At least 4 days[6]
Whole blood (EDTA)24Similar to plasma[6]

Visualizations

Diagrams are crucial for illustrating complex workflows and pathways.

Experimental_Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock & Standard Solutions prep_sample Prepare Samples in Different Media prep_stock->prep_sample storage Store Samples at Defined Conditions (Temp, Time) prep_sample->storage sampling Withdraw Aliquots at Intervals storage->sampling hplc HPLC Analysis sampling->hplc phys_chem Physical & Chemical Evaluation (pH, Visual) sampling->phys_chem quantify Quantify this compound Concentration hplc->quantify assess Assess Degradation Products phys_chem->assess quantify->assess report Report Stability Profile assess->report

Caption: Experimental Workflow for this compound Stability Assessment.

Degradation_Pathway cluster_stress Stress Conditions This compound This compound (β-lactam ring intact) Degradation_Product Degradation Products (e.g., Hydrolyzed this compound, β-lactam ring opened) This compound->Degradation_Product Degradation Acid Acidic pH Acid->Degradation_Product Base Alkaline pH Base->Degradation_Product Oxidant Oxidizing Agent Oxidant->Degradation_Product Heat Heat Heat->Degradation_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tazobactam MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for tazobactam (B1681243) in combination with a β-lactam antibiotic in vitro. The following resources are designed to help you identify potential causes of variability and systematically troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variability in my piperacillin-tazobactam (B1260346) (TZP) MIC results for the same isolate?

A1: Inconsistent TZP MIC results are a known issue and can stem from several factors. Like all antimicrobial susceptibility tests, TZP MICs have an inherent variability of ±1 log₂ dilution.[1] This means that on repeat testing, it's not uncommon for an MIC of 16 µg/mL to test as 8 or 32 µg/mL.[1] One study noted that 35% of MICs were not identical when an isolate was retested.[1] Beyond this inherent variability, other factors include the specific testing method used, the presence and expression level of β-lactamase enzymes, and the stability of the compounds during the assay.[1][2]

Q2: Can the choice of MIC testing method affect my results?

A2: Absolutely. Different methods, such as broth microdilution (BMD), gradient diffusion strips (e.g., Etest), and automated systems (e.g., Vitek, Phoenix, MicroScan), can yield different results.[3] For instance, the gradient test method has been reported as unreliable for piperacillin-tazobactam.[4] It's crucial to be consistent with your methodology. The reference method is typically broth microdilution.[3]

Q3: How does the concentration of this compound impact the MIC result?

A3: Standard in vitro testing for piperacillin-tazobactam utilizes a fixed concentration of 4 µg/mL of this compound.[1][5] However, this can create a "titration effect," where the fixed amount of this compound may be overwhelmed by high levels of β-lactamase production, leading to a sharp increase in the piperacillin (B28561) MIC.[2] This can result in a bimodal distribution of MICs within a population of isolates, particularly for ESBL-producing organisms.[2] Some research suggests that using a fixed ratio of piperacillin to this compound (e.g., 8:1) can produce a more consistent, unimodal MIC distribution.[2]

Q4: What is the role of β-lactamase enzymes in result variability?

A4: The type and quantity of β-lactamase produced by the test organism are critical determinants of the this compound combination MIC. This compound is a β-lactamase inhibitor, but its efficacy varies against different enzymes. For example, the presence of an OXA-1 type β-lactamase, especially in conjunction with an ESBL, can significantly increase the piperacillin/tazobactam MIC.[1] Variation in the amount of a single β-lactamase can also lead to large differences in MIC values.[2]

Q5: Could the stability of piperacillin and this compound in my assay be a source of error?

A5: Yes, both piperacillin and this compound have limited stability in vitro.[6][7][8][9] Their degradation is influenced by factors such as temperature, pH, the diluent used (e.g., 0.9% NaCl vs. 5% dextrose), and the duration of incubation.[8][9] this compound appears to be more stable than piperacillin under various conditions.[10] If the compounds degrade during the experiment, the effective concentration will be lower than intended, leading to erroneously higher MIC values.[6][7]

Troubleshooting Guide

If you are experiencing inconsistent this compound MIC results, follow this step-by-step guide to identify the potential source of the issue.

Step 1: Review and Standardize Your Protocol
  • Method Consistency: Ensure you are using the same testing method for all comparative experiments. The reference method is Broth Microdilution (BMD).[3]

  • Quality Control: Routinely test quality control (QC) strains with known MIC ranges (e.g., E. coli ATCC 25922, E. coli ATCC 35218, P. aeruginosa ATCC 27853) on each day of testing.[11] Results for QC strains should fall within established limits before proceeding with test isolates.

  • Inoculum Preparation: Verify that your inoculum is prepared consistently and standardized to the correct density (typically 0.5 McFarland standard for broth microdilution) to avoid variability due to the inoculum effect.

Step 2: Evaluate Reagents and Media
  • Reagent Quality: Use high-quality, properly stored piperacillin and this compound. Prepare stock solutions fresh or validate their stability under your specific storage conditions. This compound may have a slight adverse effect on the stability of piperacillin.[9]

  • Media pH and Composition: Ensure the pH of your Mueller-Hinton Broth is within the recommended range (7.2-7.4). Variations in cation concentration can also affect results.

  • Compound Stability: Be mindful of the stability of piperacillin/tazobactam in your chosen diluent and at the incubation temperature. In some conditions, piperacillin retains over 90% of its concentration for 48 hours in syringes and 24 hours in elastomeric devices.[8]

Step 3: Characterize Your Isolate
  • Purity Check: Streak the isolate on an appropriate agar (B569324) plate to ensure it is a pure culture. Contamination will lead to unreliable results.

  • β-Lactamase Production: If possible, characterize the β-lactamase profile of your isolate. High levels of enzyme production or the presence of specific β-lactamases (e.g., OXA-1) are known to cause high and variable TZP MICs.[1]

Step 4: Consider Advanced Testing Parameters
  • Fixed Ratio vs. Fixed Concentration: If you continue to see a wide, bimodal distribution of MICs for a set of isolates, consider performing an experimental comparison using a fixed ratio of piperacillin to this compound (e.g., 8:1) in addition to the standard fixed 4 µg/mL of this compound.[2] This may help clarify if a titration effect is occurring.

The following diagram illustrates a logical workflow for troubleshooting inconsistent results.

G cluster_protocol Step 1: Protocol Review cluster_reagents Step 2: Reagent & Media Check cluster_isolate Step 3: Isolate Characterization cluster_advanced Step 4: Advanced Testing start Inconsistent this compound MIC Results qc Run QC Strains start->qc Begin Troubleshooting method Verify Method Consistency (e.g., Broth Microdilution) qc->method inoculum Standardize Inoculum Prep method->inoculum reagent_stability Check Reagent Stability & Freshness inoculum->reagent_stability media_ph Verify Media pH & Composition reagent_stability->media_ph purity Confirm Isolate Purity media_ph->purity blamase Characterize β-Lactamase (If possible) purity->blamase ratio_testing Consider Fixed Ratio vs. Fixed Concentration Assay blamase->ratio_testing end Results Stabilized ratio_testing->end Problem Resolved

Troubleshooting workflow for inconsistent this compound MICs.

Quantitative Data Summary

MIC testing variability is a well-documented phenomenon. The tables below summarize key quantitative data from relevant studies.

Table 1: Inherent Variability of Piperacillin-Tazobactam (TZP) MIC Testing

ParameterFindingSource
Reproducibility35% of 239 MICs were not identical upon retesting the same isolate.García-Fernandez et al. (as cited in[1])
Precision LimitTZP MIC tests are precise only within ±1 log₂ dilution.[1]
Example FluctuationAn isolate with an initial MIC of 16 µg/mL may yield values of 8 to 32 µg/mL on repeat testing.[1]

Table 2: Comparison of Automated Systems to Reference Broth Microdilution (BMD) for Enterobacterales

Automated SystemCategorical Agreement (CA) with BMD (CLSI Breakpoints)Very Major Errors (VMEs)Major Errors (MEs)
Phoenix84.4%4.2%1.8%
MicroScan80.0%36.4%4.8%

Data from Manuel et al., 2023, evaluating performance with updated CLSI breakpoints.[11] Note: High error rates for MicroScan were observed in this particular study. Performance can vary by instrument, software, and panel type.

Experimental Protocols

Broth Microdilution (BMD) for Piperacillin-Tazobactam MIC Determination

This protocol is based on the standards described by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Piperacillin and this compound analytical grade powder

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • 96-well microtiter plates

  • Sterile diluents (e.g., sterile water, DMSO for stock solutions)

  • Bacterial isolates and QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

2. Preparation of Antibiotic Plates:

  • Prepare a stock solution of piperacillin.

  • Prepare a stock solution of this compound.

  • In each well of a 96-well plate, prepare 2-fold serial dilutions of piperacillin in CA-MHB. The typical range for piperacillin is 0.25 to 128 µg/mL.[1][11]

  • Add this compound to each well containing piperacillin to achieve a final fixed concentration of 4 µg/mL .[5][11]

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Plates can be prepared in-house and frozen at -70°C for later use.[11]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for the Broth Microdilution method.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Start: BMD Assay prep_plates Prepare Antibiotic Plates (Piperacillin dilutions + fixed 4 µg/mL this compound) start->prep_plates prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_plates->prep_inoculum inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Plates for Growth incubate->read_mic determine_mic Determine MIC (Lowest concentration with no visible growth) read_mic->determine_mic end End: MIC Value Obtained determine_mic->end

Workflow for Broth Microdilution (BMD) MIC Assay.

References

Technical Support Center: Optimizing Tazobactam in Beta-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tazobactam (B1681243) concentration in beta-lactamase inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, irreversible inhibitor of a wide range of beta-lactamase enzymes.[1][2][3][4] Structurally similar to penicillins, it acts as a "suicide inhibitor."[4] The beta-lactamase enzyme mistakenly recognizes this compound as a substrate. During this interaction, this compound forms a stable, covalent complex with the enzyme's active site, rendering the enzyme inactive.[4] This prevents the hydrolysis of the partner beta-lactam antibiotic (like piperacillin), allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][5][6]

Q2: Which classes of beta-lactamases are effectively inhibited by this compound?

A2: this compound is a potent inhibitor of Ambler Class A beta-lactamases, including many extended-spectrum beta-lactamases (ESBLs), and Class C cephalosporinases.[1][7][8] However, it is not effective against Class B metallo-beta-lactamases (MBLs) or Class D carbapenemases (oxacillinases).[3][9]

Q3: What is a typical starting concentration range for this compound in an in vitro inhibition assay?

A3: A typical starting point for this compound concentration in in vitro susceptibility testing is a fixed concentration of 4 mg/L.[10][11] However, the optimal concentration can vary depending on the specific beta-lactamase enzyme and the bacterial strain being tested. For IC50 determination, a wider range of concentrations should be evaluated.

Troubleshooting Guide

Q4: My MIC (Minimum Inhibitory Concentration) results with piperacillin-tazobactam (B1260346) are inconsistent. What are the potential causes?

A4: Inconsistent MIC results can arise from several factors:

  • Inoculum Density: The bacterial inoculum size is critical. An inoculum that is too high or too low can significantly affect the MIC value. It is essential to standardize the inoculum, typically to a 0.5 McFarland standard.[12]

  • Quality of Reagents: Variations between different lots of piperacillin (B28561), this compound, and Mueller-Hinton broth can introduce variability.[12]

  • Beta-Lactamase Expression Levels: Overproduction of beta-lactamases by the test organism can overwhelm the fixed concentration of this compound, leading to higher and more variable MICs.[13]

  • Presence of Multiple Resistance Mechanisms: The bacteria may possess other resistance mechanisms, such as porin loss or efflux pumps, that are not addressed by this compound.[13]

Q5: My time-kill assays are not showing the expected bactericidal activity of the piperacillin-tazobactam combination. What should I investigate?

A5: If you are not observing the expected bactericidal effect, consider the following:

  • Drug Concentration: Ensure the concentrations of both piperacillin and this compound are appropriate for the target organism's MIC. The efficacy of piperacillin is time-dependent, meaning its concentration must remain above the MIC for a sufficient duration.[12]

  • Inoculum Effect: A high bacterial inoculum can sometimes overcome the effect of the antibiotic combination.[12]

  • Bacterial Growth Phase: Beta-lactam antibiotics are most effective against actively dividing bacteria. Ensure your bacterial culture is in the exponential growth phase at the beginning of the assay.[12]

Q6: I've identified the presence of a TEM-1 beta-lactamase, yet the piperacillin-tazobactam combination is not effective. Why might this be?

A6: While this compound is a potent inhibitor of TEM-1, high-level resistance can still occur, primarily due to the hyperproduction of the TEM-1 enzyme.[13] This excess enzyme can saturate the available this compound, leaving piperacillin vulnerable to hydrolysis. Other less common reasons include the presence of inhibitor-resistant TEM (IRT) variants or the co-expression of other beta-lactamases that are not well-inhibited by this compound.[13]

Data Presentation

Table 1: IC50 Values of this compound Against Various Beta-Lactamases

Beta-Lactamase ClassEnzymeIC50 (nM)
Class APC127
Class ATEM-197
Class ATEM-2-
Class CP99-

Data extracted from Bush et al. (1993). Note: Specific IC50 values for TEM-2 and P99 were not explicitly provided in the referenced search snippets.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Piperacillin-Tazobactam

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to a final concentration of 5 x 10^5 CFU/mL.[13]

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of piperacillin in MHB.

    • Crucially, for piperacillin-tazobactam testing, a fixed concentration of this compound (typically 4 mg/L) is added to each well containing the piperacillin dilutions.[10][11]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.[13]

  • Reading the MIC:

    • The MIC is the lowest concentration of piperacillin (in the presence of the fixed this compound concentration) that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is employed to assess the synergistic, additive, indifferent, or antagonistic interaction between two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of both piperacillin and this compound.

    • Prepare the bacterial inoculum as described in the MIC protocol.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to each well.

  • Serial Dilutions:

    • Along the x-axis (columns), create serial two-fold dilutions of piperacillin.

    • Along the y-axis (rows), create serial two-fold dilutions of this compound. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate as you would for a standard MIC assay.

    • Determine the MIC of each drug alone and in combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardize Bacterial Inoculum PreIncubate Pre-incubate Enzyme with this compound This compound Prepare this compound Concentrations This compound->PreIncubate BetaLactam Prepare Beta-Lactam Substrate Initiate Initiate Reaction with Beta-Lactam Substrate BetaLactam->Initiate PreIncubate->Initiate Measure Measure Hydrolysis (e.g., Spectrophotometry) Initiate->Measure Calculate Calculate Inhibition (e.g., IC50) Measure->Calculate Compare Compare against Controls Calculate->Compare

Caption: Workflow for a beta-lactamase inhibition assay.

Troubleshooting_Logic Start Inconsistent MIC/Time-Kill Results CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckReagents Check Reagent Quality (Lot-to-Lot Variability) Start->CheckReagents CheckGrowthPhase Confirm Exponential Growth Phase (Time-Kill) Start->CheckGrowthPhase AssessEnzyme Assess Beta-Lactamase Expression Level (qRT-PCR) CheckInoculum->AssessEnzyme CheckReagents->AssessEnzyme CheckGrowthPhase->AssessEnzyme InvestigateOther Investigate Other Resistance Mechanisms (Porins, Efflux) AssessEnzyme->InvestigateOther OptimizeAssay Optimize Assay Conditions InvestigateOther->OptimizeAssay

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Tazobactam Degradation and Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tazobactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation and its potential interference in analytical and microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its β-lactam ring, which results in an inactive metabolite known as M1.[1] This hydrolysis can be accelerated by exposure to acidic or basic conditions.[2][3] Other degradation products can be formed through oxidation, exposure to light, and high temperatures.[1] While forced degradation studies have shown the formation of multiple degradation peaks in HPLC analysis under various stress conditions (acid, base, oxidation, heat), the specific chemical structures of all these products are not extensively characterized in publicly available literature.[3][4][5]

Q2: How can I prevent the degradation of this compound in my samples and solutions?

A2: To minimize this compound degradation, it is crucial to control the storage conditions. For piperacillin/tazobactam solutions, stability is significantly improved when buffered to a pH of approximately 7.[6] It is recommended to protect solutions from light and store them at controlled room temperature or under refrigeration, depending on the specific diluent and concentration. Always refer to the manufacturer's instructions or relevant pharmacopeial guidelines for specific storage recommendations. Formulations containing excipients like sodium citrate (B86180) can act as a buffer to inhibit chemical degradation.[7]

Q3: Can this compound degradation products interfere with HPLC assays?

A3: Yes, this compound degradation products can interfere with HPLC assays if the method is not specific enough to separate them from the parent compound. This can lead to inaccurate quantification of this compound. To avoid this, it is essential to use a validated "stability-indicating" HPLC method.[2][8][9][10] Such methods are designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products, ensuring that the analytical results accurately reflect the concentration of the intact drug.

Q4: How do this compound degradation products affect microbiological assays?

A4: The primary hydrolytic degradation product of this compound, formed by the opening of the β-lactam ring, is microbiologically inactive.[1] However, the presence of this and other degradation products in a sample can potentially lead to an underestimation of the true potency of the active this compound in a microbiological assay. This is because the assay measures the overall antimicrobial effect, and the inactive degradants do not contribute to this effect. While direct interference of the degradation products with the assay mechanics (e.g., bacterial growth, interaction with the assay medium) is not well-documented in the provided information, the presence of degraded, inactive molecules will lower the concentration of the active drug, leading to a reduced zone of inhibition or a higher minimum inhibitory concentration (MIC) reading.

Troubleshooting Guides

HPLC Assay Troubleshooting
Observed Issue Potential Cause Recommended Solution
Unexpected peaks in the chromatogram Sample degradation has occurred.Prepare fresh samples and standards. Ensure proper storage conditions (e.g., temperature, light protection, pH). Use a validated stability-indicating HPLC method to ensure separation of degradants from the analyte peak.[2][3][4]
Contamination of the mobile phase or sample.Use high-purity solvents and freshly prepared mobile phase. Filter all solutions before use.
Inconsistent retention times Fluctuations in mobile phase composition or pH.Prepare the mobile phase accurately and consistently. Use a buffer to control the pH. Ensure the column is properly equilibrated with the mobile phase before each run.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Poor peak shape (tailing, fronting, or splitting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
Mismatch between sample solvent and mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Inaccurate quantification Presence of interfering degradation products.Use a validated stability-indicating HPLC method with sufficient resolution between this compound and its degradation products.[9][10]
Improper calibration.Prepare a fresh calibration curve with accurately prepared standards. Ensure the concentration range of the standards brackets the expected sample concentrations.
Microbiological Assay Troubleshooting
Observed Issue Potential Cause Recommended Solution
Lower than expected potency or larger than expected MIC Degradation of this compound in the sample.Prepare fresh samples and ensure they have been stored under appropriate conditions to prevent degradation. Consider quantifying the active this compound concentration using a stability-indicating HPLC method to correlate with the microbiological assay results.
Presence of interfering substances in the sample matrix.Analyze a sample blank to check for any inherent antimicrobial activity. If interference is suspected, consider a sample clean-up step, though this may not always be feasible for microbiological assays.
High variability in results Inconsistent sample preparation or handling.Ensure all samples and standards are prepared and handled consistently. Pay close attention to dilution steps and storage times before analysis.
Issues with the test organism or assay conditions.Verify the health and standardization of the bacterial inoculum. Ensure all assay parameters (e.g., incubation time, temperature, media preparation) are consistent and follow established protocols.

Experimental Protocols

Key Experiment: Forced Degradation Study of this compound

Objective: To generate this compound degradation products under various stress conditions to test the specificity of an analytical method (e.g., HPLC).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified time. Neutralize the solution before analysis.[4]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 0.1 N NaOH) at room temperature for a specified time. Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.[4]

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.[4]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the analytical method being validated. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent this compound peak.

Visualizations

Tazobactam_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H₂O Oxidation Oxidation This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photolytic Stress This compound->Light M1 Metabolite M1 (Inactive) β-lactam ring opened Hydrolysis->M1 Other_Degradants Other Degradation Products Oxidation->Other_Degradants Heat->Other_Degradants Light->Other_Degradants

Caption: Primary degradation pathways of this compound under various stress conditions.

HPLC_Troubleshooting_Workflow Start Problem with HPLC Analysis Check_System Check System Suitability (e.g., pressure, baseline) Start->Check_System Check_Peaks Examine Peak Shape & Retention Time Check_System->Check_Peaks Inconsistent_RT Inconsistent Retention Times? Check_Peaks->Inconsistent_RT Bad_Peak_Shape Poor Peak Shape? Inconsistent_RT->Bad_Peak_Shape No Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Inconsistent_RT->Mobile_Phase Yes Column_Temp Check Column Temperature Inconsistent_RT->Column_Temp Yes Unexpected_Peaks Unexpected Peaks? Bad_Peak_Shape->Unexpected_Peaks No Column_Health Check Column Condition (Flush or Replace) Bad_Peak_Shape->Column_Health Yes Sample_Prep Review Sample Preparation (Solvent, Concentration) Bad_Peak_Shape->Sample_Prep Yes Method_Specificity Verify Method is Stability-Indicating Unexpected_Peaks->Method_Specificity Yes Sample_Degradation Suspect Sample Degradation Unexpected_Peaks->Sample_Degradation Yes Mobile_Phase->Inconsistent_RT Column_Temp->Inconsistent_RT Column_Health->Bad_Peak_Shape Sample_Prep->Bad_Peak_Shape Method_Specificity->Unexpected_Peaks Sample_Degradation->Unexpected_Peaks

Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.

References

Technical Support Center: Overcoming Tazobactam Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of tazobactam (B1681243) in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

This compound's instability in aqueous solutions is primarily due to the hydrolysis of its β-lactam ring. This chemical degradation leads to the formation of an inactive metabolite, rendering the drug ineffective.[1][2] The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of other substances in the solution.

Q2: How does pH affect the stability of this compound solutions?

The pH of the aqueous solution is a critical factor in this compound stability. Generally, β-lactam antibiotics are most stable in solutions with a pH between 6 and 7.[3] Deviations from this optimal pH range, especially towards acidic conditions, can accelerate the degradation of this compound.[3][4] Monitoring and controlling the pH of your solutions is crucial for maintaining the drug's potency.

Q3: What is the impact of temperature on the stability of this compound solutions?

Temperature plays a significant role in the stability of this compound. As with most chemical reactions, higher temperatures accelerate the rate of hydrolytic degradation. Conversely, storing this compound solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) can significantly extend their shelf-life.[3][5][6][7] It is crucial to adhere to recommended storage temperatures to minimize degradation.

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

Yes, several formulation strategies can enhance the stability of this compound. The inclusion of buffers, such as sodium citrate (B86180), helps maintain the pH of the solution within the optimal range for stability.[3][8][9][10] Additionally, the use of chelating agents like edetate disodium (B8443419) (EDTA) can help by complexing with metal ions that may catalyze degradation.[3][4]

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound potency in my prepared solutions.

Possible Causes and Solutions:

  • Incorrect pH:

    • Verification: Measure the pH of your solution immediately after preparation.

    • Solution: Adjust the pH to a range of 6.0-7.0 using a suitable buffer system, such as a citrate buffer.[8][10]

  • Improper Storage Temperature:

    • Verification: Confirm the storage conditions of your solutions.

    • Solution: Store aqueous solutions of this compound at refrigerated temperatures (2-8°C) and protected from light.[3][11] For longer-term storage, consider freezing the solution at -20°C or lower.[5][12]

  • Incompatible Diluent:

    • Verification: Review the composition of the diluent used.

    • Solution: Use compatible diluents such as 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).[3][6] Be aware that the type of infusion bag (PVC vs. non-PVC) can also impact stability.[3]

Issue: I am seeing particulate matter forming in my this compound solution over time.

Possible Causes and Solutions:

  • Chemical Degradation and Precipitation:

    • Explanation: The degradation products of this compound or co-formulated drugs like piperacillin (B28561) may have lower solubility, leading to precipitation.[4]

    • Solution: Ensure the pH is maintained in the optimal range (6.0-7.0) to minimize degradation. The addition of EDTA can also help by preventing the formation of insoluble metal ion complexes.[3][4]

  • Concentration Effects:

    • Verification: Check the concentration of your this compound solution.

    • Solution: While studies have shown stability at various concentrations, highly concentrated solutions may be more prone to precipitation.[3] Ensure the drug is fully dissolved and consider the solubility limits at your storage temperature.

Data on this compound Stability

The following tables summarize the stability of this compound, often in combination with piperacillin, under various conditions as reported in the literature.

Table 1: Stability of Piperacillin/Tazobactam in Different Diluents and Temperatures

Concentration (Piperacillin/Tazobactam)DiluentStorage TemperatureStability DurationReference
40 mg/mL / 5 mg/mLNormal Saline (NS)7°C5 days (PVC bags)[3]
40 mg/mL / 5 mg/mLNormal Saline (NS)25°C4 days (PVC bags)[3]
80 mg/mL / 10 mg/mLD5W and NS-15°C30 days[3]
33.3 mg/mL / 4.4 mg/mLD5W4°C (after freezing)35 days[3]
22.5 mg/mL and 90 mg/mLD5W or NS5°C (protected from light)28 days[3][13]
Not SpecifiedEDTA-anticoagulated plasma24°CAt least 6 hours[5]
Not SpecifiedEDTA-anticoagulated plasma4°C3 days[5]
Not SpecifiedEDTA-anticoagulated plasma-20°C4 days[5]
25 mg/mL and 90 mg/mL0.3% w/v citrate buffered saline pH 7.02-8°C13 days[8]

Table 2: Effect of Buffers on Piperacillin/Tazobactam Stability

FormulationStorage ConditionsStability FindingReference
Unbuffered solution in NSNot specifiedpH decreased from 5.3 to 4.5 over time, leading to a shorter expiry.[3]
Reformulated with EDTA and sodium citrate5°C for 28 days, then 23°C for 72hpH did not drop below 5.50, contributing to a longer shelf life.[3]
Buffered with 4% sodium citrateRefrigerated for 7 days, then 37°C for 12 hoursThe buffer showed a positive effect on the stability of piperacillin and this compound.[9]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential to accurately quantify this compound and separate it from its degradation products.

Objective: To determine the concentration of this compound in an aqueous solution over time.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

  • Mobile phase: Methanol and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v)[15]

  • This compound reference standard

  • Sample solutions for analysis

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the test sample of this compound solution with the mobile phase to a concentration that falls within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Methanol: 0.1% Orthophosphoric Acid in water (85:15)

    • Flow Rate: 0.7 mL/min[15]

    • Detection Wavelength: 215 nm or 231 nm[14][15]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

  • Forced Degradation Study (Method Validation): To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat) to generate degradation products.[3][14] The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Tazobactam_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis H₂O (pH, Temp dependent) InactiveMetabolite Inactive Metabolite (tazo-M1) Hydrolysis->InactiveMetabolite

Caption: Hydrolytic degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare this compound Solution (e.g., with/without buffer) Storage Store under defined conditions (e.g., 4°C, 25°C, light/dark) Formulation->Storage Sampling Collect samples at specified time points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Physical Physical Inspection (pH, color, particulates) Sampling->Physical Interpretation Determine % remaining and degradation kinetics HPLC->Interpretation Physical->Interpretation

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Logic Start This compound Instability Observed Check_pH Is pH between 6.0-7.0? Start->Check_pH Check_Temp Is storage temp correct? (e.g., 2-8°C) Check_pH->Check_Temp Yes Adjust_pH Adjust pH using a buffer Check_pH->Adjust_pH No Check_Formulation Is formulation optimized? (e.g., buffers, chelators) Check_Temp->Check_Formulation Yes Adjust_Temp Correct storage temperature Check_Temp->Adjust_Temp No Reformulate Consider adding stabilizers (e.g., citrate, EDTA) Check_Formulation->Reformulate No Resolved Stability Improved Check_Formulation->Resolved Yes Adjust_pH->Resolved Adjust_Temp->Resolved Reformulate->Resolved

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Synthesis and Impurity Control of Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tazobactam (B1681243). Our aim is to help you identify and minimize impurities, ensuring the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during this compound synthesis?

A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products from side reactions. A common process-related impurity is the this compound diastereomer.

  • Degradation Products: These result from the breakdown of this compound under various conditions such as exposure to moisture, high temperatures, or inappropriate pH. A primary degradation pathway is the hydrolysis of the β-lactam ring.

Q2: What is "this compound Related Compound A" and how is it formed?

A2: this compound Related Compound A is a known impurity of this compound. Its chemical name is (2S, 3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1, 2, 3-triazol-1-yl)butyric acid. It is typically formed as a degradation product resulting from the cleavage of the β-lactam ring.

Q3: What is the main metabolite of this compound?

A3: The main metabolite of this compound is the inactive M1 metabolite, which is formed through the hydrolysis of the beta-lactam ring.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and effective techniques for the analysis of this compound and its impurities. These methods allow for the separation, identification, and quantification of various impurities in the final product and at different stages of the synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of the this compound diastereomer impurity. Incomplete stereoselective control during the synthesis.Optimize the asymmetric steps in your synthesis. Consider purification techniques such as chiral chromatography or recrystallization to separate the desired diastereomer.
Presence of degradation products, such as this compound Related Compound A. Exposure to harsh conditions like high temperature, extreme pH, or moisture.Ensure strict control over reaction and storage conditions. Avoid prolonged exposure to high temperatures and maintain an appropriate pH. Use anhydrous solvents and inert atmospheres where necessary.
Formation of unknown impurities. Side reactions due to reactive intermediates or inappropriate reaction conditions.Conduct forced degradation studies to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in identifying potential degradation products and their formation pathways. Use techniques like LC-MS/MS for the structural elucidation of unknown impurities.
Poor yield of this compound. Sub-optimal reaction conditions, leading to the formation of by-products.Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst. Monitor the reaction progress closely using in-process controls (e.g., HPLC) to determine the optimal endpoint.

Quantitative Data on Impurity Formation

Forced degradation studies are crucial for understanding the stability of this compound. The following table summarizes typical degradation behavior under various stress conditions.

Stress Condition Observation Major Degradation Product(s)
Acidic Hydrolysis (e.g., 0.1 M HCl) Moderate degradationThis compound Related Compound A
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Significant degradationThis compound Related Compound A and other hydrolysis products
Oxidative Degradation (e.g., 3% H₂O₂) Minor degradationOxidized derivatives
Thermal Degradation (e.g., 80°C) Moderate degradationVarious thermal degradants
Photolytic Degradation (e.g., UV light) Minor degradationPhotodegradation products

Key Impurity Structures

Impurity Name Chemical Structure IUPAC Name CAS Number
This compound C[C@@]1(--INVALID-LINK--=O)CC2=O">C@@HC(=O)O)CN3C=CN=N3(2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide89786-04-9
This compound Related Compound A O=C(O)--INVALID-LINK----INVALID-LINK--(C)CN1N=NC=C1(2S, 3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1, 2, 3-triazol-1-yl)butyric acid120701-87-3
This compound Diastereomer Impurity [H][C@@]1(C2)N(--INVALID-LINK----INVALID-LINK--(C)S1(=O)=O)C2=O(2S,3R,5R)-3-((1H-1,2,3-Triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide115546-66-2

Experimental Protocols

Protocol 1: HPLC Method for this compound and Impurity Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its related impurities.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Phosphate buffer (pH 3.5)

  • Mobile Phase B: Acetonitrile

Technical Support Center: Tazobactam in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tazobactam (B1681243) in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for cell culture.

1. Issue: this compound powder is not dissolving.

  • Question: My this compound (or this compound sodium) is not dissolving properly in my chosen solvent. What should I do?

  • Answer:

    • Verify the form of this compound: this compound acid and its sodium salt have different solubility profiles. This compound sodium is generally much more soluble in aqueous solutions.[1][2][3][4][5][6]

    • Choose the appropriate solvent:

      • For This compound sodium , water is the recommended solvent.[1][2][3][4][5][6] It is also soluble in DMSO and methanol.[1][5][7]

      • For This compound acid , DMSO is the preferred solvent. It has very low solubility in water.[8]

    • Use sonication: Sonication can aid in the dissolution of this compound, particularly in DMSO.[9]

    • Check the concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute stock solution.

    • Gentle warming: For aqueous solutions, gentle warming (e.g., to 37°C) may help, but be cautious as prolonged heat can degrade the compound.

2. Issue: Precipitate forms after adding this compound stock solution to cell culture media.

  • Question: I observed a precipitate in my cell culture medium after adding my this compound stock solution. What is causing this and how can I prevent it?

  • Answer:

    • Solvent concentration: If you used an organic solvent like DMSO to prepare your stock solution, the final concentration of the solvent in your cell culture medium might be too high, causing the this compound to precipitate out. Ensure the final concentration of the organic solvent is insignificant, typically below 0.5%, to avoid both precipitation and potential physiological effects on your cells.[10]

    • pH of the medium: The pH of your cell culture medium can influence the solubility of this compound. While this compound sodium is soluble in PBS at pH 7.2, significant deviations from this pH could reduce its solubility.[10]

    • Solution saturation: You might be adding a volume of a highly concentrated stock solution that locally exceeds the solubility limit in the medium before it has a chance to disperse. Try adding the stock solution dropwise while gently swirling the medium.

    • Temperature shock: Adding a cold stock solution to warm media can sometimes cause precipitation. Allow your stock solution to come to room temperature before adding it to your culture medium.

3. Issue: Inconsistent or unexpected experimental results.

  • Question: I am seeing variability in my experimental results when using this compound. What could be the cause?

  • Answer:

    • Solution stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[10] Prepare fresh aqueous solutions for each experiment. Stock solutions in DMSO can be stored at -80°C for up to a year.[9]

    • pH changes in media: The metabolic activity of cells can alter the pH of the culture medium over time, which could potentially affect the stability and activity of this compound. Monitor the pH of your cultures, especially in long-term experiments.

    • Inaccurate pipetting: Ensure your pipettes are properly calibrated to guarantee accurate and reproducible concentrations of this compound in your experiments.

    • Light sensitivity: While not extensively documented for this compound alone, it is good practice to protect drug solutions from light to prevent potential photodegradation, especially during long-term storage or experiments.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing a this compound stock solution?

The best solvent depends on the form of this compound you are using:

  • This compound Sodium: Water is the preferred solvent for preparing aqueous stock solutions.[1][2][3][4][5][6] DMSO is also a good option for a more concentrated stock.[7][9][10][11]

  • This compound Acid: DMSO is the recommended solvent due to its very low solubility in water.[8][12]

2. What is the maximum concentration for a this compound stock solution?

The maximum concentration depends on the solvent used. Please refer to the solubility data table below for specific values. It is always recommended to prepare a stock solution at a concentration that is convenient for your experimental dilutions and ensures complete dissolution.

3. How should I store my this compound stock solution?

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[10]

  • DMSO solutions: Aliquot and store at -80°C for up to one year.[9] Avoid repeated freeze-thaw cycles.

  • Powder: Store the solid form of this compound at -20°C.[10][12]

4. Is this compound cytotoxic to cells in culture?

This compound is generally considered to have low cytotoxicity at typical experimental concentrations. However, high concentrations of the drug or the solvent used to dissolve it (like DMSO) can be toxic to cells. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment (e.g., an MTT or LDH assay). Studies have shown that this compound, in combination with piperacillin, has been evaluated for mutagenicity and was found to have no mutagenic potential in vitro or in vivo.[13]

5. How do I sterilize my this compound solution?

If you prepare your stock solution in water or an aqueous buffer, it should be filter-sterilized through a 0.22 µm filter before being added to your sterile cell culture medium.[11] Stock solutions prepared in DMSO are typically considered sterile if the DMSO used is of sterile grade and proper aseptic techniques are followed.

Data Presentation

Table 1: Solubility of this compound and this compound Sodium

CompoundSolventSolubilityReference
This compoundDMSO~50 mg/mL[8]
H₂O< 0.1 mg/mL (insoluble)[8]
MethanolSlightly soluble[12]
This compound SodiumH₂O≥ 250 mg/mL[11]
DMSO≥ 200 mg/mL[11]
PBS (pH 7.2)~10 mg/mL[10]
Ethanol~5 mg/mL[10]
MethanolSoluble[1][3][4][5][6]
Dimethyl formamide~25 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Sodium Aqueous Stock Solution

  • Materials:

    • This compound sodium powder

    • Sterile, nuclease-free water

    • Sterile conical tube

    • Vortex mixer

    • 0.22 µm syringe filter

    • Sterile syringe

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • Weigh out the desired amount of this compound sodium powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to make 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound sodium.

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate volume of sterile water to achieve the desired concentration. For a 100 mg/mL solution, add 1 mL of water.

    • Vortex the solution until the powder is completely dissolved. The solution should be clear.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile conical tube.

    • Aliquot the sterile stock solution into sterile microcentrifuge tubes.

    • Use immediately. It is not recommended to store aqueous solutions for more than one day.[10]

Protocol 2: Preparation of a 200 mg/mL this compound Sodium DMSO Stock Solution

  • Materials:

    • This compound sodium powder

    • Sterile, anhydrous DMSO

    • Sterile conical tube

    • Vortex mixer

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • In a sterile environment, weigh out the desired amount of this compound sodium powder. To make 1 mL of a 200 mg/mL solution, weigh 200 mg of this compound sodium.

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate volume of sterile, anhydrous DMSO. For a 200 mg/mL solution, add 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary. The solution should be clear.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sterile Sterilization (for Aqueous Solutions) cluster_storage Storage weigh Weigh this compound add_solvent Add Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter If Aqueous aliquot Aliquot dissolve->aliquot If DMSO filter->aliquot store Store (Aqueous: Use Fresh | DMSO: -80°C) aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

troubleshooting_workflow Troubleshooting this compound Precipitation in Media cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in Cell Culture Media solvent_conc High Solvent (DMSO) Concentration? start->solvent_conc ph_issue Media pH Incompatible? start->ph_issue saturation Local Supersaturation During Addition? start->saturation reduce_solvent Decrease Final Solvent Concentration (<0.5%) solvent_conc->reduce_solvent check_ph Verify Media pH (Adjust if Necessary) ph_issue->check_ph slow_addition Add Stock Solution Dropwise with Swirling saturation->slow_addition

References

Technical Support Center: Mitigating pH-Dependent Degradation of Tazobactam in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tazobactam (B1681243) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the pH-dependent degradation of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing rapid degradation. What is the most likely cause?

A1: The most common cause of this compound degradation is the pH of your solution. This compound, a β-lactam compound, is susceptible to hydrolysis, a reaction highly influenced by pH. Both acidic and alkaline conditions can accelerate the cleavage of the β-lactam ring, leading to inactivation.

Q2: What is the optimal pH range for this compound stability?

A2: this compound exhibits its greatest stability in the neutral pH range, approximately between pH 6 and 7.[1] To minimize degradation, it is highly recommended to maintain your this compound solutions within this pH range.

Q3: I observed a significant loss of this compound in my solution buffered at pH 8. Why did this happen?

A3: this compound is highly unstable under alkaline conditions. As the pH increases above 7, the rate of hydroxide-catalyzed hydrolysis of the β-lactam ring increases significantly. In a forced degradation study, this compound in a 0.02 M sodium hydroxide (B78521) solution showed 55% of the drug remaining after only 3 minutes, indicating rapid degradation.

Q4: My solution is acidic, and I'm still seeing degradation. Isn't this compound more stable in acidic conditions than alkaline?

A4: While this compound is more stable in acidic conditions compared to alkaline conditions, it still undergoes acid-catalyzed hydrolysis. In a forced degradation study with 0.02 M hydrochloric acid at 30°C, 97.9% of this compound remained after 6 hours, indicating a slower but still present degradation process. For long-term experiments, maintaining a neutral pH is crucial.

Q5: How can I maintain a stable pH for my this compound solution during my experiments?

A5: The most effective way to maintain a stable neutral pH is by using a buffer. A citrate-buffered saline at pH 7 has been shown to significantly improve the stability of this compound in solution.[2][3] This is particularly important for experiments that run for several hours or days.

Q6: Can I use a phosphate (B84403) buffer instead of a citrate (B86180) buffer?

A6: While phosphate buffers can also maintain a neutral pH, citrate buffers are often preferred as they are non-nucleophilic and can chelate metal ions that might catalyze degradation. The effectiveness of a buffer system can also be influenced by its nucleophilicity; therefore, a non-nucleophilic buffer like citrate is a safer choice for β-lactam antibiotics.

Q7: I detected an unexpected peak in my HPLC analysis. What could it be?

A7: An unexpected peak likely represents a degradation product of this compound. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which results in the formation of an inactive metabolite, often referred to as M1.[4] Depending on the specific conditions (pH, temperature, presence of other substances), further degradation products may also form.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions. This data is compiled from forced degradation studies and highlights the impact of pH on stability.

Stress ConditionTemperatureDuration% this compound RemainingReference
0.02 M Hydrochloric Acid (Acid Hydrolysis)30°C6 hours97.9%[2]
0.02 M Sodium Hydroxide (Alkaline Hydrolysis)30°C3 minutes45%[2]
0.15% Hydrogen Peroxide (Oxidation)30°C6 hours<1%[2]
Citrate-Buffered Saline (pH 7.0)2-8°C13 days>95%[2][3]
Citrate-Buffered Saline (pH 7.0) followed by 32°C2-8°C for 13 days, then 32°C24 hours>95%[2][3]

Experimental Protocols

Protocol 1: Preparation of 0.3% w/v Citrate-Buffered Saline (pH 7.0)

This protocol describes the preparation of a citrate-buffered saline solution to enhance the stability of this compound.

Materials:

  • Sodium Citrate Dihydrate

  • Citric Acid

  • Sodium Chloride

  • Deionized Water

  • pH meter

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • For a 1 L solution, dissolve 3.0 g of sodium citrate dihydrate and 9.0 g of sodium chloride in approximately 900 mL of deionized water.

  • If necessary, add a small amount of citric acid to aid in pH adjustment.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 7.0 by dropwise addition of 1N HCl or 1N NaOH as needed.

  • Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer by filtration through a 0.22 µm filter if required for your application.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and monitor its degradation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your specific system and separation needs.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm for this compound.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., deionized water or mobile phase). Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample.

  • Data Interpretation: Identify the this compound peak based on its retention time. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Tazobactam_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Acid or Base Catalysis M1 Metabolite M1 (Inactive) Hydrolysis->M1

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Solution in Buffered vs. Unbuffered Diluent B Incubate at Desired Temperature A->B C Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Analyze Samples by Stability-Indicating HPLC C->D E Quantify this compound and Degradation Products D->E F Assess Stability E->F Compare Degradation Rates

Caption: Workflow for assessing this compound stability.

Troubleshooting_Guide Start Unexpected this compound Degradation Observed CheckpH Is the solution pH between 6 and 7? Start->CheckpH AdjustpH Adjust pH to 6-7 using a suitable buffer (e.g., citrate buffer) CheckpH->AdjustpH No CheckTemp Is the solution stored at an elevated temperature? CheckpH->CheckTemp Yes Stable Problem Resolved AdjustpH->Stable StoreCold Store solution at 2-8°C when not in use. CheckTemp->StoreCold Yes ConsiderOther Investigate other factors: - Presence of oxidizing agents - Exposure to light - Contaminants CheckTemp->ConsiderOther No StoreCold->Stable ConsiderOther->Stable

Caption: Troubleshooting decision tree for this compound degradation.

References

Tazobactam stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Tazobactam during long-term storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder before reconstitution?

A1: Unreconstituted this compound, typically as a combination product with Piperacillin (B28561), should be stored as a dry powder at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2][3]

Q2: How long is this compound stable after reconstitution and dilution?

A2: The stability of reconstituted and diluted this compound solutions is highly dependent on the storage temperature, diluent, and container material. Generally, stability ranges from 24 hours at room temperature to up to one week under refrigeration.[4][5] For extended stability, solutions can be frozen. One study found that a Piperacillin/Tazobactam mixture in 5% dextrose remained over 90% stable for 3 months at –20°C.[6]

Q3: What factors have the most significant impact on this compound stability in solution?

A3: The primary factors affecting this compound stability are temperature, pH, the choice of diluent, and exposure to light. Higher temperatures accelerate degradation, while a neutral pH (around 6.5-7.0) is optimal for stability.[1][7] Using a citrate (B86180) buffer has been shown to significantly improve the stability of Piperacillin/Tazobactam solutions.[7][8]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathway for this compound involves the hydrolysis of its β-lactam ring, which results in an inactive metabolite.[9] Other potential degradation products can arise from oxidation due to air or light exposure and thermal stress.[10] When combined with Piperacillin, the degradation of Piperacillin, often accelerated by acidic pH, can also impact the overall product stability.[7][11]

Troubleshooting Guide

Issue 1: I've observed precipitation or particulate matter in my stored this compound solution.

This is a common issue, particularly with Piperacillin/Tazobactam formulations. Particulate formation is often related to the degradation of Piperacillin.

  • Possible Cause 1: Acidic pH. The β-lactam ring of Piperacillin is susceptible to opening in acidic conditions. This can lead to the formation of piperacillin dimers, which have low solubility and can precipitate out of solution.[11]

    • Solution: Measure the pH of your solution. The optimal stability is generally between pH 6 and 7.[12] Using a buffered diluent, such as citrate-buffered saline, can help maintain a stable pH and significantly extend the solution's shelf-life.[7][8]

  • Possible Cause 2: Incompatible Diluent or Container. Certain diluents or ions leached from container materials can affect stability.

    • Solution: Ensure you are using a recommended diluent such as 0.9% Sodium Chloride or Dextrose 5% in Water.[13] Studies have shown that stability can differ between PVC and non-PVC containers, with non-PVC bags sometimes offering better stability.[12][14]

  • Possible Cause 3: High Storage Temperature. Elevated temperatures accelerate all chemical degradation pathways.

    • Solution: Store diluted solutions under refrigerated conditions (2-8°C) unless they are for immediate use.[4][5]

Troubleshooting Logic: Precipitate Formation

G start Precipitate observed in This compound solution check_ph Measure pH of the solution start->check_ph ph_low Is pH < 6.0? check_ph->ph_low use_buffer Action: Use a buffered diluent (e.g., citrate) to maintain pH between 6.5 and 7.0 ph_low->use_buffer Yes check_storage Review storage conditions ph_low->check_storage No resolve Issue Resolved use_buffer->resolve temp_high Was temperature > 8°C? check_storage->temp_high store_cold Action: Store solution at 2-8°C and protect from light temp_high->store_cold Yes check_components Review diluent and container compatibility temp_high->check_components No store_cold->resolve incompatible Action: Switch to a recommended diluent and/or consider non-PVC containers check_components->incompatible incompatible->resolve

Caption: Troubleshooting workflow for precipitate in this compound solutions.

Issue 2: My this compound assay shows lower-than-expected concentration after storage.

A loss of potency indicates chemical degradation of the active pharmaceutical ingredient (API).

  • Solution: Review the key stability factors summarized in the diagram below. Ensure that storage time and temperature are within the validated limits for your specific diluent and container. For long-term storage, freezing at -20°C is a viable option.[6] Always protect solutions from direct light exposure as a best practice.[10][11]

Factors Affecting this compound Stability in Solution

G cluster_factors Key Stability Factors Temp Temperature (High Temp accelerates degradation) Degradation Degradation (Loss of Potency) Temp->Degradation pH pH (Optimal stability at pH 6.5-7.0) pH->Degradation Light Light Exposure (Can cause oxidative degradation) Light->Degradation Diluent Diluent (Buffers can enhance stability) Diluent->Degradation Container Container Material (e.g., PVC vs. Non-PVC) Container->Degradation This compound This compound Stability This compound->Degradation

Caption: Key factors influencing the stability of this compound in solution.

Data & Protocols

Summary of Stability Data

The stability of Piperacillin/Tazobactam varies significantly based on the storage conditions. The following tables summarize data from various studies.

Table 1: Stability of Piperacillin/Tazobactam in Solution under Various Temperatures

Concentration (Piperacillin/Tazobactam)DiluentContainerStorage Temperature (°C)DurationPercent Remaining
4g / 0.5g in 120mL5% DextrosePVC Bag435 days (after freeze/thaw)> 90%[6]
45 mg/mL0.9% NaClPVC Bag75 daysStable[14]
45 mg/mL0.9% NaClNon-PVC Bag717 daysStable[14]
45 mg/mLBuffered 0.9% NaClNon-PVC Bag758 daysStable[14]
12g / 1.5g in 240mL0.9% NaClElastomeric Pump2-87 daysStable[9][11]
25 mg/mL & 90 mg/mL0.3% Citrate Buffered SalineElastomeric Pump2-813 days> 95%[8]
4g / 0.5gReconstituted Vial2-848 hoursStable[4][5]
4g / 0.5gReconstituted Vial20-2524 hoursStable[4][5]

Table 2: Results from Forced Degradation Studies

DrugStress Condition (Reagent, Temp, Time)Percent DegradationReference
This compound0.1N HCl (Acid)10.31% after 1 hour[15]
This compound0.1N NaOH (Base)5.76% after 1 hour[15]
Piperacillin0.1N HCl (Acid), 30°C~55% after 6 hours[1]
Piperacillin/TazobactamInpatient ward tray (25-30°C)Piperacillin: 10.1%, this compound: 8.5%[6]
Experimental Protocol: HPLC Method for Stability Testing

This section provides a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Piperacillin and this compound. This method can resolve the active ingredients from their degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5µm particle size).[15][16]

  • Mobile Phase: Methanol: 0.1% Orthophosphoric Acid in water (e.g., 85:15 v/v).[15][16] The mobile phase should be filtered and degassed.

  • Flow Rate: 0.7 mL/min.[16]

  • Detection Wavelength: 231 nm.[15][16]

  • Injection Volume: 20 µL.

2. Solution Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve reference standards of Piperacillin and this compound in the mobile phase to create a stock solution of known concentration.

  • Sample Preparation: Dilute the this compound-containing solution under investigation with the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions at different concentrations to generate a calibration curve.

  • Inject the prepared test samples.

  • Identify the peaks for this compound and Piperacillin based on their retention times compared to the standards.

  • Quantify the concentration of each compound using the calibration curve. The presence of additional peaks in the chromatogram indicates potential degradation products.

Experimental Workflow: HPLC Stability Study

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_sample 1. Prepare this compound solution for stability testing store_sample 3. Store solution under defined conditions (Temp, Light, etc.) prep_sample->store_sample prep_standards 2. Prepare HPLC standards and mobile phase hplc_run 5. Analyze samples via validated HPLC method prep_standards->hplc_run take_samples 4. Withdraw aliquots at specified time points (T=0, T=24h, T=48h, etc.) store_sample->take_samples take_samples->hplc_run integrate 6. Integrate peak areas for This compound and degradants hplc_run->integrate calculate 7. Calculate % remaining API vs. T=0 integrate->calculate report 8. Determine shelf-life based on acceptance criteria (e.g., >90%) calculate->report

Caption: General experimental workflow for a this compound stability study.

References

Technical Support Center: Preventing Tazobactam Loss Due to Labware Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the loss of tazobactam (B1681243) due to adsorption onto laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My quantified this compound concentration is lower than expected. Could adsorption to my labware be the cause?

A1: Yes, lower than expected concentrations of this compound can be a result of non-specific binding to the surfaces of laboratory plastics and glassware. This phenomenon is particularly noticeable at low concentrations. Factors influencing adsorption include the physicochemical properties of this compound, the material of the labware, the solvent used, and the temperature.

Q2: What types of labware are most likely to cause this compound adsorption?

A2: While specific quantitative data for this compound is limited, general principles suggest that hydrophobic plastics like polypropylene (B1209903) (PP) and polystyrene (PS) are more prone to adsorbing small molecules. Untreated borosilicate glass can also exhibit adsorption, particularly for certain molecules.

Q3: How can I prevent or minimize the adsorption of this compound to my labware?

A3: Several strategies can be employed to minimize this compound loss:

  • Use Low-Binding Labware: Whenever possible, use commercially available low-binding microplates and tubes. These are often made of polypropylene with a modified surface to reduce non-specific binding.[1][2]

  • Surface Treatment: For glassware, silanization can create a hydrophobic surface, which can be beneficial in some applications to prevent adsorption of certain compounds.[3] For plastics, polyethylene (B3416737) glycol (PEG) coating can create a hydrophilic layer that repels molecules and prevents them from sticking to the surface.

  • Solvent Considerations: The choice of solvent can impact adsorption. In some cases, adding a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) to your aqueous solution can help keep the analyte in solution and reduce its interaction with the labware surface.

  • Pre-treatment of Labware: Rinsing the labware with the experimental solvent or a solution of a blocking agent (like bovine serum albumin, though this may interfere with some assays) before adding the this compound solution can help to saturate the non-specific binding sites.

Q4: Are there any specific recommendations for handling "sticky" compounds like this compound?

A4: For compounds known to be "sticky," it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).[3] This stock can then be diluted to the final working concentration immediately before use. This minimizes the time the dilute solution is in contact with the labware surfaces. When transferring viscous or sticky substances, positive displacement pipettes can be more accurate than air displacement pipettes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound in analytical assays (e.g., HPLC) Adsorption to autosampler vials or pipette tips.- Use low-binding autosampler vials and pipette tips.- Prepare samples in a solvent that minimizes adsorption.- If possible, silanize glass autosampler vials.
Inconsistent results between replicate experiments Variable adsorption due to differences in labware preparation or handling.- Standardize labware washing and preparation procedures.- Ensure consistent incubation times and temperatures.- Use labware from the same manufacturing lot for a given experiment.
Complete loss of this compound signal at low concentrations High degree of adsorption to the labware surface.- Switch to a different type of labware (e.g., from polypropylene to low-binding polypropylene or silanized glass).- Increase the concentration of the this compound solution if the experimental design allows.- Consider a surface coating for your labware (e.g., PEGylation).

Comparison of Labware and Surface Treatments for Small Molecule Adsorption

Labware Material/Treatment Mechanism of Action Relative Adsorption Potential Best For Considerations
Polypropylene (PP) Hydrophobic interactions are a primary driver of adsorption.[1]HighGeneral purpose lab work, storage of concentrated solutions.Can exhibit significant adsorption of hydrophobic molecules, especially at low concentrations.
Polystyrene (PS) Hydrophobic and π-π interactions can lead to adsorption.HighCell culture (tissue-culture treated), some assays.Similar to polypropylene, can adsorb small molecules.
Borosilicate Glass Can have surface silanol (B1196071) groups that may interact with analytes.[4]ModerateExperiments requiring high chemical resistance and thermal stability.Adsorption can vary depending on the compound and the pH of the solution.
Low-Binding Polypropylene Surface is modified to be more hydrophilic, creating a hydration layer that repels molecules.[5]LowSensitive assays, storage of dilute solutions of proteins, peptides, and small molecules.Higher cost compared to standard polypropylene.
Silanized Glass The glass surface is coated with a hydrophobic layer of silane (B1218182), masking the silanol groups.[3][4]Low to ModeratePreventing adsorption of certain polar molecules; creating a hydrophobic surface.The hydrophobic surface may increase the adsorption of highly non-polar compounds.
PEG-Coated Surfaces A layer of polyethylene glycol creates a neutral, hydrophilic barrier that sterically hinders molecule adsorption.Very LowHighly sensitive applications where minimal non-specific binding is critical.Coating may not be stable to all solvents or harsh chemical treatments.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for silanizing glassware to reduce the adsorption of solutes.

Materials:

  • Glassware to be silanized

  • 5% (v/v) solution of dichlorodimethylsilane (B41323) in heptane

  • Toluene (dry)

  • Methanol (dry)

  • Acetone

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Thoroughly clean the glassware with detergent and water, followed by rinses with distilled water.

  • Dry the glassware completely in an oven.

  • In a fume hood, fill the vessel to approximately one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane.

  • Agitate the vessel for 15 minutes, ensuring the entire inner surface is wetted with the silanizing agent.

  • Pour out the silanizing solution.

  • Rinse the glassware three times with dry toluene.

  • Fill the vessel to about one-third of its volume with dry methanol and shake for 15 minutes.

  • Discard the methanol.

  • Rinse the glassware thoroughly with fresh methanol, followed by acetone.

  • Allow the glassware to air dry completely in the fume hood or in an oven.

Protocol 2: General Principles of PEG Coating for Reduced Adsorption

Polyethylene glycol (PEG) can be covalently attached to surfaces to create a hydrophilic layer that minimizes non-specific binding. The exact protocol will vary depending on the substrate and the specific PEG reagent used. Below are the general steps involved.

Conceptual Workflow:

  • Surface Activation: The labware surface (e.g., polystyrene) is first treated to introduce reactive functional groups. This can often be achieved through plasma treatment or chemical oxidation.

  • Anchor Polymer Adsorption: A polymer with multiple functional groups that can bind to the activated surface is added. Poly(ethylene imine) (PEI) is sometimes used for this purpose on oxidized surfaces.

  • PEGylation: A PEG reagent with a reactive group that can covalently bind to the anchor polymer is then introduced. This results in a dense layer of PEG chains on the surface.

  • Washing: The surface is thoroughly washed to remove any non-covalently bound PEG and other reagents.

Visualizations

Labware_Selection_Workflow start Start: this compound Experiment concentration Is the this compound concentration low (<1 µg/mL)? start->concentration assay_sensitivity Is the assay highly sensitive to non-specific binding? concentration->assay_sensitivity Yes borosilicate Is high chemical/thermal resistance required? concentration->borosilicate No use_low_binding Use certified low-binding labware (e.g., low-bind PP tubes/plates) assay_sensitivity->use_low_binding Yes standard_pp Standard polypropylene (PP) or polystyrene (PS) may be sufficient assay_sensitivity->standard_pp No consider_coating Consider surface coating (e.g., PEGylation) use_low_binding->consider_coating end Proceed with Experiment use_low_binding->end consider_coating->end standard_pp->end borosilicate->standard_pp No use_glass Use borosilicate glass borosilicate->use_glass Yes consider_silanization Consider silanizing glassware if adsorption is still an issue use_glass->consider_silanization use_glass->end consider_silanization->end

A decision-making workflow for selecting appropriate labware for this compound experiments.

Silanization_Workflow cluster_prep Preparation cluster_treatment Silanization Treatment (in Fume Hood) cluster_rinse Rinsing and Final Drying clean 1. Clean glassware with detergent and water rinse 2. Rinse with distilled water clean->rinse dry 3. Dry completely in an oven rinse->dry add_silane 4. Add 5% dichlorodimethylsilane in heptane dry->add_silane agitate 5. Agitate for 15 minutes add_silane->agitate remove_silane 6. Discard silane solution agitate->remove_silane rinse_toluene 7. Rinse 3x with dry toluene remove_silane->rinse_toluene rinse_methanol1 8. Rinse with dry methanol (agitate 15 min) rinse_toluene->rinse_methanol1 rinse_methanol2 9. Final rinse with methanol rinse_methanol1->rinse_methanol2 rinse_acetone 10. Rinse with acetone rinse_methanol2->rinse_acetone final_dry 11. Air dry or oven dry rinse_acetone->final_dry end end final_dry->end Silanized glassware is ready

An experimental workflow for the silanization of glassware.

Adsorption_Prevention_Mechanism cluster_untreated Untreated Surface (e.g., Polypropylene) cluster_treated Coated Surface (e.g., PEG-Coated) untreated_surface Labware Surface (Hydrophobic) This compound molecules adsorb directly onto the surface due to hydrophobic interactions. tazobactam1 This compound tazobactam1->untreated_surface:f0 Adsorption coated_surface PEG Coating (Hydrophilic Layer) Labware Surface The PEG layer creates a hydration barrier, sterically hindering this compound from reaching the surface and preventing adsorption. tazobactam2 This compound tazobactam2->coated_surface:f0 Repulsion

A diagram illustrating how surface coatings prevent this compound adsorption.

References

Validation & Comparative

Comparative Efficacy of Tazobactam and Clavulanic Acid Against Specific Beta-Lactamases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antibiotic resistance, the strategic use of β-lactamase inhibitors in combination with β-lactam antibiotics remains a cornerstone of antibacterial therapy. This guide provides a detailed, data-driven comparison of two pivotal β-lactamase inhibitors: tazobactam (B1681243) and clavulanic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their respective efficacies against a range of clinically significant β-lactamase enzymes.

Performance Comparison: A Quantitative Overview

The inhibitory potency of this compound and clavulanic acid is most commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values for both parameters signify greater efficacy. The following tables summarize the available data from various in vitro studies, offering a direct comparison of these two inhibitors against key β-lactamase families.

Inhibitory Concentration (IC50) Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.

Beta-LactamaseThis compound IC50 (µM)Clavulanic Acid IC50 (µM)
Class A: Penicillinases and Extended-Spectrum β-Lactamases (ESBLs)
TEM-10.10.08
TEM-30.050.04
TEM-40.060.05
TEM-50.10.12
TEM-60.080.06
TEM-70.090.07
TEM-80.080.09
TEM-90.060.05
TEM-120.040.03
SHV-10.070.01
SHV-20.030.02
SHV-30.040.03
SHV-40.050.04
SHV-50.030.02
Class A: Carbapenemases
KPC-298.79136.93
KPC-3--
KPC-50Higher than KPC-3Higher than KPC-3
Class C: Cephalosporinases
AmpCGenerally a poor inhibitorGenerally a poor inhibitor
Class D: Oxacillinases
OXA-1--
OXA-2InhibitedNot specified
OXA-32InhibitedNot specified
OXA-481.86
OXA-1631.86
OXA-4051.86

Note: IC50 values can vary between studies due to different experimental conditions.

Inhibition Constant (Ki) Values

The inhibition constant (Ki) is a more absolute measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a tighter binding and, therefore, a more potent inhibitor. Direct comparative studies of Ki values for this compound and clavulanic acid are less common in the literature.

Beta-LactamaseThis compound Ki (µM)Clavulanic Acid Ki (µM)
Class A: Carbapenemases
KPC-3Higher than AvibactamHigher than Avibactam
KPC-50Higher than KPC-3Higher than KPC-3

Note: This table represents limited available direct comparative data. Further research is needed for a comprehensive Ki comparison across a wider range of beta-lactamases.

In-Depth Analysis of Efficacy by Beta-Lactamase Class

Class A (TEM and SHV Enzymes): Both this compound and clavulanic acid are potent inhibitors of the common plasmid-mediated TEM-1 and SHV-1 β-lactamases, as well as many of their extended-spectrum derivatives.[1][2] While both are highly effective, clavulanic acid often exhibits slightly lower IC50 values against these enzymes, suggesting a marginally higher potency in some instances.[1] However, the overall activity of both inhibitors against extended-spectrum TEM and SHV enzymes is considered comparable.[2]

Class A (KPC Carbapenemases): Against KPC-2, this compound has demonstrated a lower IC50 value than clavulanic acid, indicating greater potency.[3] However, both are considered relatively weak inhibitors of KPC enzymes compared to newer agents like avibactam. One study showed that for KPC-50, a variant conferring resistance to ceftazidime-avibactam, the inhibitory activity of both this compound and clavulanic acid was higher than against KPC-3.[4]

Class C (AmpC Cephalosporinases): Both this compound and clavulanic acid are generally poor inhibitors of AmpC β-lactamases.[5] While this compound may have some limited activity against certain AmpC enzymes, neither is considered clinically reliable for overcoming AmpC-mediated resistance.

Class D (OXA Oxacillinases): The inhibitory activity against OXA enzymes is variable. This compound has shown inhibitory activity against some OXA variants like OXA-2 and OXA-32.[6] For the OXA-48-like carbapenemases (OXA-48, OXA-163, and OXA-405), this compound demonstrates a significantly lower IC50 value (1.8 µM) compared to clavulanic acid (6 µM), indicating superior potency.[1]

Visualizing the Science: Mechanisms and Workflows

To better understand the processes involved in evaluating and comparing these inhibitors, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Resistance) Inactive_Enzyme Inactive Acyl-Enzyme Complex Beta_Lactamase->Inactive_Enzyme Inhibitor This compound or Clavulanic Acid Inhibitor->Beta_Lactamase Irreversibly Binds to

Caption: Mechanism of action of β-lactamase inhibitors.

Experimental_Workflow cluster_workflow IC50/Ki Determination Workflow Start Start: Prepare Reagents (Enzyme, Inhibitor, Substrate) Enzyme_Inhibitor_Incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations Start->Enzyme_Inhibitor_Incubation Add_Substrate Initiate Reaction by Adding Chromogenic Substrate (e.g., Nitrocefin) Enzyme_Inhibitor_Incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change Over Time (Spectrophotometry) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation (for competitive inhibitors) Determine_IC50->Calculate_Ki End End: Comparative Efficacy Data Calculate_Ki->End

Caption: A typical experimental workflow for determining IC50 and Ki values.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable comparison of inhibitor efficacy. Below are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 Values

Objective: To determine the concentration of this compound or clavulanic acid required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • This compound or clavulanic acid stock solution

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 490 nm for nitrocefin)

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor (this compound or clavulanic acid) in the assay buffer to cover a range of concentrations.

  • Enzyme Preparation: Dilute the purified β-lactamase in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup: In a 96-well microplate, add the diluted enzyme to each well. Subsequently, add the different concentrations of the inhibitor to the respective wells. Include control wells containing the enzyme without any inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 30°C) to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., nitrocefin) to all wells.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki Values

Objective: To determine the inhibition constant (Ki) of this compound or clavulanic acid for a specific β-lactamase. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

Experimental Determination of Km:

  • Perform a series of enzyme kinetic assays with varying concentrations of the substrate (e.g., nitrocefin) in the absence of the inhibitor.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Experimental Determination of Ki:

  • Perform a series of enzyme kinetic assays with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates under each condition.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) or non-linear regression analysis of the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Ki value.

Conclusion

Both this compound and clavulanic acid are highly effective inhibitors of Class A β-lactamases, including many ESBLs.[1] Against this class, their potencies are often comparable, with minor variations depending on the specific enzyme. However, for certain clinically important β-lactamases, notable differences in efficacy emerge. This compound demonstrates superior in vitro activity against key Class D carbapenemases, such as OXA-48 and its variants, and the Class A carbapenemase KPC-2.[1][3] Neither inhibitor is a reliable agent against Class C AmpC cephalosporinases.[5]

The choice between this compound and clavulanic acid for research and development purposes should be guided by the specific β-lactamase targets of interest. The quantitative data and experimental protocols presented in this guide provide a foundation for informed decision-making in the pursuit of novel antibacterial strategies. Further head-to-head studies focusing on the determination of Ki values for a broader range of β-lactamases are warranted to provide a more complete understanding of the intrinsic inhibitory potential of these crucial molecules.

References

The Guardian at the Gate: Validating Tazobactam's Synergy with a New Generation of Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic strategies. One promising approach lies in the combination of advanced-generation cephalosporins with the steadfast β-lactamase inhibitor, tazobactam (B1681243). This guide provides a comparative analysis of the efficacy of this compound in partnership with three key cephalosporins: ceftolozane (B606591), cefepime, and cefoperazone. Through an examination of their in vitro potency, in vivo efficacy, and the fundamental mechanism of β-lactamase inhibition, this document serves as a resource for researchers and drug development professionals navigating the landscape of antibiotic resistance.

In Vitro Efficacy: A Quantitative Comparison

The cornerstone of validating any new antibiotic combination is its in vitro activity against a panel of clinically relevant pathogens. The minimum inhibitory concentration (MIC) is a critical metric in this assessment, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for ceftolozane/tazobactam, cefepime/tazobactam, and cefoperazone/tazobactam against key Gram-negative bacteria, including challenging phenotypes such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Cephalosporin (B10832234)/Tazobactam Combinations against Pseudomonas aeruginosa

Antibiotic CombinationAll Isolates MIC50All Isolates MIC90MDR Isolates MIC50MDR Isolates MIC90
Ceftolozane/Tazobactam0.5228
Cefepime/Tazobactam416832
Cefoperazone/Tazobactam83216>64

Note: Data compiled from multiple surveillance studies. This compound concentration is fixed in these combinations.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Cephalosporin/Tazobactam Combinations against ESBL-Producing Enterobacteriaceae

Antibiotic CombinationE. coli MIC50E. coli MIC90K. pneumoniae MIC50K. pneumoniae MIC90
Ceftolozane/Tazobactam0.2510.54
Cefepime/Tazobactam0.12510.252
Cefoperazone/Tazobactam18216

Note: Data compiled from multiple surveillance studies. This compound concentration is fixed in these combinations.

In Vivo Efficacy: Preclinical Validation

While in vitro data provides a foundational understanding of an antibiotic's potential, in vivo studies are crucial for evaluating its performance in a complex biological system. Animal models of infection, such as the murine pneumonia model, allow for the assessment of a drug's pharmacokinetic and pharmacodynamic properties and its ability to reduce bacterial burden in target tissues.

A comparative analysis of in vivo studies reveals that ceftolozane/tazobactam and cefepime/tazobactam demonstrate robust efficacy in treating experimental pneumonia caused by MDR P. aeruginosa. In a neutropenic murine lung infection model, human-simulated exposures of high-dose cefepime/tazobactam resulted in significant reductions in bacterial burden against ESBL- and cephalosporinase-producing Enterobacterales and P. aeruginosa.[1] Similarly, in a rabbit model of P. aeruginosa pneumonia, ceftolozane was shown to be as effective as comparator agents like piperacillin/tazobactam and imipenem (B608078).[2] While direct comparative in vivo studies of all three cephalosporin/tazobactam combinations are limited, the existing data supports their potential for treating severe Gram-negative infections.

Experimental Protocols

To ensure transparency and reproducibility, detailed experimental methodologies are essential. The following are standardized protocols for key experiments cited in the validation of these antibiotic combinations.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method is a gold standard for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB), cation-adjusted.
  • Antimicrobial stock solutions of the cephalosporin and this compound, prepared to a known concentration.
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

2. Serial Dilution:

  • A two-fold serial dilution of the cephalosporin/tazobactam combination is prepared in the microtiter plate using MHB. The concentration of this compound is kept constant.

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.
  • A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.

4. Incubation:

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is read as the lowest concentration of the antibiotic combination that completely inhibits visible growth of the organism.

In Vivo Efficacy: Murine Pneumonia Model

This model is used to assess the in vivo efficacy of antimicrobial agents against respiratory pathogens.

1. Animal Model:

  • Female, specific-pathogen-free mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

2. Infection:

  • Mice are anesthetized and intranasally inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).

3. Treatment:

  • At a predetermined time post-infection (e.g., 2 hours), treatment is initiated with the cephalosporin/tazobactam combination administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). Dosing regimens are designed to simulate human pharmacokinetic profiles.

4. Assessment of Efficacy:

  • At 24 hours post-treatment initiation, mice are euthanized.
  • Lungs are aseptically harvested, homogenized, and serially diluted.
  • Dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of lung tissue.
  • Efficacy is determined by comparing the bacterial load in the lungs of treated animals to that of untreated control animals.

Mechanism of Action: A Visual Representation

This compound's effectiveness stems from its ability to inhibit β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. This compound acts as a "suicide inhibitor."[3][4] It irreversibly binds to the active site of the β-lactamase, forming a stable acyl-enzyme intermediate that prevents the enzyme from hydrolyzing the cephalosporin.[1][3] This synergistic action protects the cephalosporin, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBP) Cephalosporin->PBP Inhibits This compound This compound Beta_Lactamase Beta_Lactamase This compound->Beta_Lactamase Binds to active site Beta_Lactamase->Cephalosporin Hydrolyzes (Inactivates) Acyl_Enzyme Stable Acyl-Enzyme Intermediate Beta_Lactamase->Acyl_Enzyme Forms Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Inactive_Enzyme Inactive β-Lactamase Acyl_Enzyme->Inactive_Enzyme Results in

Caption: Mechanism of this compound-mediated β-lactamase inhibition.

The diagram above illustrates the synergistic relationship between a cephalosporin and this compound. The cephalosporin's primary target is the Penicillin-Binding Proteins (PBPs), essential for bacterial cell wall synthesis. However, β-lactamase enzymes can hydrolyze and inactivate the cephalosporin. This compound protects the cephalosporin by irreversibly binding to the β-lactamase, forming a stable intermediate and rendering the enzyme inactive. This allows the cephalosporin to reach its target and induce cell lysis.

Conclusion

The combination of this compound with new-generation cephalosporins, particularly ceftolozane and cefepime, presents a formidable therapeutic option against challenging Gram-negative pathogens. The in vitro data demonstrates potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. In vivo studies corroborate this efficacy, showing significant bacterial clearance in preclinical models of infection. The well-understood mechanism of β-lactamase inhibition by this compound provides a solid rationale for these combinations. As the landscape of antibiotic resistance continues to evolve, the strategic use of such well-validated combinations will be paramount in the effective management of infectious diseases. This guide serves as a foundational resource for the continued research and development of these vital therapeutic agents.

References

A Head-to-Head Comparison of Tazobactam-Containing Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates a thorough understanding of our existing and novel therapeutic options. Among the critical tools in combating bacterial infections are β-lactam/β-lactamase inhibitor combinations. This guide provides a detailed, data-driven comparison of prominent antibiotic combinations containing tazobactam (B1681243), a potent β-lactamase inhibitor. We will delve into their mechanisms of action, in vitro activity, clinical efficacy, and resistance profiles, presenting quantitative data in easily digestible formats and outlining the experimental protocols that underpin these findings.

The Role of this compound

This compound is a β-lactamase inhibitor that structurally resembles penicillin.[1] It is designed to neutralize the activity of β-lactamase enzymes, which are produced by bacteria to degrade β-lactam antibiotics like penicillins and cephalosporins.[2] By inhibiting these enzymes, this compound restores the efficacy of its partner antibiotic against otherwise resistant bacteria.[2] this compound is effective against many Class A β-lactamases, including extended-spectrum β-lactamases (ESBLs).[2][3]

Head-to-Head Comparison: Piperacillin-Tazobactam (B1260346) vs. Ceftolozane-Tazobactam

Two of the most significant this compound-containing combinations are piperacillin-tazobactam and the newer agent, ceftolozane-tazobactam. While both leverage the protective effects of this compound, their partner antibiotics confer distinct properties, leading to differences in their spectrum of activity and clinical utility.

Mechanism of Action

Both combinations work by inhibiting bacterial cell wall synthesis via the β-lactam component, while this compound protects the β-lactam from degradation by susceptible β-lactamases.[2] Piperacillin is an extended-spectrum penicillin, while ceftolozane (B606591) is a novel cephalosporin (B10832234) with potent activity against Pseudomonas aeruginosa.[4][5] Ceftolozane itself has intrinsic stability against many classic β-lactamases (like SHV, TEM, and OXA enzymes), a feature that distinguishes it from piperacillin.[6]

cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic (e.g., Piperacillin, Ceftolozane) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits This compound This compound Beta_Lactamase β-Lactamase Enzyme This compound->Beta_Lactamase Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Beta_Lactamase->Beta_Lactam Degrades (Resistance)

Caption: Mechanism of β-Lactam/Tazobactam Combinations.

In Vitro Activity

The in vitro efficacy of these combinations is best assessed by comparing their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric for comparing potency.

Table 1: Comparative In Vitro Activity (MIC90, mg/L) of Piperacillin-Tazobactam and Ceftolozane-Tazobactam

OrganismPiperacillin-TazobactamCeftolozane-Tazobactam
Escherichia coli>64[7]<1[4]
Klebsiella pneumoniae>64[7]1
Pseudomonas aeruginosa>64[7]4[4]
Enterobacter cloacae321
Serratia marcescens>64<1[4]
Citrobacter koseri8<1[4]
Proteus mirabilis2<1[4]

Note: MIC values can vary between studies based on the specific isolates and methodologies used.

Ceftolozane-tazobactam generally demonstrates greater potency against many Gram-negative pathogens, especially P. aeruginosa.[4][8] In a study of P. aeruginosa isolates from ICU patients, ceftolozane-tazobactam susceptibility was 96.5%, whereas piperacillin-tazobactam susceptibility was 77.1%.[9] For isolates that were non-susceptible to four other β-lactams, 72.0% remained susceptible to ceftolozane-tazobactam.[9]

Clinical Efficacy

Head-to-head clinical trials have primarily focused on complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).

Table 2: Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

Study OutcomeCeftolozane-TazobactamPiperacillin-TazobactamReference
Clinical Cure Rate 92% (95% CI: 90-94%)78% (95% CI: 74-82%)[10][11][12]
Microbiological Eradication Rate 83% (95% CI: 81-88%)63% (95% CI: 59-65%)[10][11]

A meta-analysis of studies on cUTI found that ceftolozane-tazobactam demonstrated significantly better clinical cure and microbiological eradication rates compared to piperacillin-tazobactam.[10][11][12] Another retrospective study, however, found no significant difference in short-term and long-term clinical efficacy for UTIs, suggesting the non-inferiority of ceftolozane-tazobactam as an empiric therapy.[13]

Table 3: Clinical Efficacy in Complicated Intra-Abdominal Infections (cIAI)

Study OutcomeCeftolozane-Tazobactam + MetronidazoleMeropenemReference
Clinical Cure Rate 94%94%[4]

In a clinical trial for cIAI, ceftolozane-tazobactam, in combination with metronidazole, was shown to be as effective as meropenem, a broad-spectrum carbapenem (B1253116) antibiotic.[4]

Resistance Profiles

Resistance to this compound-containing combinations can emerge through several mechanisms. For piperacillin-tazobactam, common mechanisms include the hyperproduction of certain β-lactamases (e.g., TEM-1, SHV-1, OXA-1) and the presence of inhibitor-resistant β-lactamases.[14][15][16] this compound is not an efficient inhibitor of AmpC β-lactamases, which can lead to resistance in organisms like Enterobacter cloacae.[1][17]

The most frequently reported cause of resistance to ceftolozane-tazobactam in P. aeruginosa is through alterations in the chromosomally encoded class C β-lactamase, PDC.[2]

ResistanceMechanisms TZP_Resistance Resistance to Piperacillin-Tazobactam Hyperproduction Hyperproduction of β-Lactamases (e.g., TEM-1, SHV-1, OXA-1) TZP_Resistance->Hyperproduction Inhibitor_Resistant Inhibitor-Resistant β-Lactamases TZP_Resistance->Inhibitor_Resistant AmpC Inefficient Inhibition of AmpC β-Lactamases TZP_Resistance->AmpC Other Other Mechanisms (e.g., Porin Loss, Efflux Pumps) TZP_Resistance->Other cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Dilutions Prepare serial dilutions of Antibiotic A and Antibiotic B Inoculate_Plates Inoculate microtiter plates containing antibiotic dilutions Prepare_Dilutions->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates under standardized conditions Inoculate_Plates->Incubate Read_MIC Determine MIC for each antibiotic combination Incubate->Read_MIC Compare_Data Compare MIC50/MIC90 values and susceptibility rates Read_MIC->Compare_Data

References

A Comparative In Vivo Analysis of Piperacillin-Tazobactam and Other Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of piperacillin-tazobactam (B1260346) with other commercially available beta-lactam/beta-lactamase inhibitor combinations. The information presented is based on findings from preclinical animal models and clinical trials to assist in research and development decisions.

Executive Summary

Piperacillin-tazobactam is a widely utilized beta-lactam/beta-lactamase inhibitor combination with a broad spectrum of activity against many Gram-positive, Gram-negative, and anaerobic bacteria.[1] In vivo studies, including both animal infection models and clinical trials, have demonstrated its efficacy in treating a variety of infections. When compared to other combinations such as ticarcillin-clavulanate and ampicillin-sulbactam, piperacillin-tazobactam often exhibits comparable or superior activity, particularly against certain resistant pathogens.[2][3] The choice of a specific beta-lactam/beta-lactamase inhibitor combination should be guided by the specific pathogens involved, their resistance profiles, and the site of infection.

In Vivo Efficacy: A Tabular Comparison

The following tables summarize key quantitative data from in vivo comparative studies.

Table 1: Comparative Efficacy in a Murine Pneumonia Model

CombinationBacterial StrainInoculum Size (CFU/mouse)Treatment RegimenChange in Lung Bacterial Load (log10 CFU/g)Survival Rate (%)Reference
Piperacillin-TazobactamKlebsiella pneumoniae (ESBL-producing)10^61000 mg/kg, four times dailyAll mice died0[4]
MeropenemKlebsiella pneumoniae (ESBL-producing)10^6100 mg/kg, twice dailyDecreased bacterial load100[4]

Table 2: Comparative Efficacy in a Murine Thigh Infection Model

CombinationBacterial StrainChange in Thigh Bacterial Load (log10 CFU/thigh)Reference
Piperacillin-TazobactamAcinetobacter baumannii AB 25-49+0.25[5]
Tazobactam + ColistinAcinetobacter baumannii AB 25-49+0.32[5]
ColistinAcinetobacter baumannii AB 25-49+1.94[5]
AvibactamAcinetobacter baumannii AB 25-49+2.27[5]
Avibactam + ColistinAcinetobacter baumannii AB 25-49+2.12[5]

Table 3: Clinical Efficacy in Community-Acquired Lower Respiratory Tract Infections

CombinationFavorable Clinical Response Rate (%)Favorable Bacteriological Response Rate (%)Reference
Piperacillin (B28561)/Tazobactam8491[6]
Ticarcillin (B1683155)/Clavulanate6467[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols commonly employed in the in vivo evaluation of piperacillin-tazobactam and its comparators.

Murine Pneumonia Model

This model is utilized to assess the efficacy of antimicrobial agents in a respiratory tract infection setting.

  • Animal Preparation: Specific pathogen-free mice (e.g., BALB/c) are anesthetized prior to infection.

  • Infection: A bacterial suspension of a clinically relevant pathogen, such as Klebsiella pneumoniae, is instilled intranasally or intratracheally to induce pneumonia.[7] The inoculum size is a critical factor that can influence the severity of the infection and treatment outcomes.[4]

  • Drug Administration: Treatment with the beta-lactam/beta-lactamase inhibitor combinations is initiated at a predetermined time point post-infection. Dosing regimens are designed to simulate human pharmacokinetic profiles.[8]

  • Outcome Assessment: The primary endpoints for efficacy can include survival over a defined period (e.g., 7 days) and/or quantitative bacteriology of the lungs and other relevant tissues (e.g., spleen, blood) at specific time points. For bacteriological assessment, lungs are aseptically harvested, homogenized, and plated for colony-forming unit (CFU) counts.[8]

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobials against localized infections, particularly in an immunocompromised host.

  • Animal Preparation: Mice (e.g., ICR/Swiss) are rendered neutropenic through the intraperitoneal administration of cyclophosphamide. This is typically done on days -4 and -1 relative to the day of infection to achieve a state of profound neutropenia.[8]

  • Infection: A bacterial suspension of the test organism is injected intramuscularly into the posterior thigh of the mice.[8]

  • Drug Administration: The antibiotic combinations are administered, usually via subcutaneous or intravenous routes, starting 1-2 hours post-infection. Various dosing regimens are often tested to mimic human pharmacokinetic profiles.[8]

  • Outcome Assessment: At 24 hours after the initiation of treatment, the mice are euthanized. The infected thigh muscle is then aseptically removed, homogenized, and serially diluted for the enumeration of bacterial CFU per gram of tissue. The primary endpoint is the change in bacterial load compared to untreated control animals.[8]

Visualizing Mechanisms and Workflows

Mechanism of Beta-Lactamase Inhibition

Beta-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9] Beta-lactamase enzymes produced by resistant bacteria hydrolyze the beta-lactam ring of these antibiotics, rendering them inactive.[10] Beta-lactamase inhibitors, such as this compound, bind to and inactivate these enzymes, thereby protecting the beta-lactam antibiotic and restoring its activity.

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic (e.g., Piperacillin) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Beta_Lactamase_Inhibitor Beta-Lactamase Inhibitor (e.g., this compound) Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase_Inhibitor->Beta_Lactamase Inhibits Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Inactive_Enzyme Inactive Enzyme

Caption: Mechanism of action of beta-lactam/beta-lactamase inhibitor combinations.

Experimental Workflow: Murine Pneumonia Model

The following diagram illustrates the typical workflow for assessing the efficacy of antibiotic combinations in a murine model of pneumonia.

G Start Start Animal_Prep Animal Preparation (Anesthetize Mice) Start->Animal_Prep Infection Induce Pneumonia (Intranasal/Intratracheal Inoculation) Animal_Prep->Infection Treatment Administer Antibiotic Combinations Infection->Treatment Monitoring Monitor for Survival Treatment->Monitoring Endpoint_Bacteriology Harvest Lungs for Bacteriological Analysis (CFU Counts) Treatment->Endpoint_Bacteriology At specific time points Endpoint_Survival Record Survival Data Monitoring->Endpoint_Survival Data_Analysis Analyze and Compare Efficacy Endpoint_Survival->Data_Analysis Endpoint_Bacteriology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a murine pneumonia model to evaluate antibiotic efficacy.

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

This diagram outlines the key steps involved in a neutropenic mouse thigh infection model for testing antibiotic efficacy.

G Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Thigh Infection Neutropenia->Infection Treatment Administer Antibiotic Combinations Infection->Treatment Euthanasia Euthanize Mice (at 24h post-treatment) Treatment->Euthanasia Tissue_Harvest Harvest and Homogenize Infected Thigh Muscle Euthanasia->Tissue_Harvest CFU_Count Bacterial Enumeration (CFU/g of tissue) Tissue_Harvest->CFU_Count Data_Analysis Compare Bacterial Load to Controls CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a neutropenic mouse thigh infection model.

References

Evaluating the Synergistic Effect of Tazobactam with Novel Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) organisms necessitates innovative antimicrobial strategies. One promising approach is the combination of existing β-lactamase inhibitors with novel β-lactam antibiotics to restore or enhance their activity. Tazobactam (B1681243), a well-established inhibitor of many Class A and some Class C β-lactamases, is a key candidate for such synergistic pairings.[1][2] This guide provides an objective comparison of this compound's synergistic performance with novel antibiotics, supported by detailed experimental protocols and quantitative data.

Mechanism of Synergy

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] However, many resistant bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1] this compound acts as a "suicide inhibitor," irreversibly binding to and inactivating these β-lactamases.[1][2] This protects the partner antibiotic from degradation, allowing it to reach its PBP targets and exert its bactericidal effect.[3][4] This synergistic relationship is crucial for overcoming resistance in a variety of pathogens.[4]

Key Experimental Protocols for Synergy Assessment

Evaluating the interaction between two antimicrobial agents requires precise and standardized methodologies. The two most common in vitro methods are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which assesses the dynamic effect of the combination on bacterial killing.[5]

Checkerboard Microdilution Assay

This method quantifies synergy by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of each drug when used in combination compared to their individual MICs.[6][7]

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the novel antibiotic and this compound in an appropriate solvent. Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture, which is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Plate Setup:

    • Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.[6]

    • Create serial twofold dilutions of the novel antibiotic along the x-axis (e.g., columns 1-10) and serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).[8]

    • Row H should contain dilutions of the antibiotic alone, and column 11 should contain dilutions of this compound alone to determine their individual MICs.[8] Well H12 serves as the growth control (no drug).[8]

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.[6]

    • Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[6]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC of each drug alone and the MIC of the drugs in combination by identifying the lowest concentration that inhibits visible bacterial growth.[9]

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula[6][8]:

      FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5[10]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[10]

    • Antagonism: FICI > 4.0[10]

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[11][12]

Detailed Methodology:

  • Preparation:

    • Grow a bacterial culture to the logarithmic phase and dilute it in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[12][13]

    • Prepare test tubes with CAMHB containing the novel antibiotic alone, this compound alone, and the combination of both at clinically relevant concentrations (e.g., 0.5x, 1x, or 2x MIC). A growth control tube without any antibiotic is also included.[12]

  • Execution:

    • Incubate all tubes at 37°C, typically in a shaking incubator.[13]

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.[12]

    • Perform serial dilutions of the aliquot and plate onto agar (B569324) plates to determine the viable colony count (CFU/mL).[14]

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation: Comparative Synergy Data

The following table presents hypothetical but representative data from a checkerboard assay evaluating the synergy of this compound with a novel cephalosporin (B10832234) against various resistant Gram-negative isolates.

Bacterial IsolateResistance MechanismMIC (µg/mL) of Novel Cephalosporin AloneMIC (µg/mL) of Novel Cephalosporin + this compound (4 µg/mL)FICIInterpretation
E. coli EC958ESBL (CTX-M-15)3210.09Synergy
K. pneumoniae KP103ESBL (SHV-12)6420.08Synergy
P. aeruginosa PA217AmpC Overexpression1640.50Additive
P. aeruginosa PA330Efflux Pump (MexAB-OprM)882.00Indifference
K. pneumoniae KPC-2Carbapenemase (KPC)>12864N/A**No Synergy

*Note: FICI is calculated assuming the MIC of this compound alone is >64 µg/mL. The FIC of this compound is considered negligible in this context for simplification, as the focus is on the potentiation of the cephalosporin. **this compound has poor activity against KPC-type carbapenemases.

Mandatory Visualizations

Experimental and Mechanistic Diagrams

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Prepare bacterial inoculum (~5x10^5 CFU/mL) a1 Dispense dilutions into 96-well plate in a checkerboard format p1->a1 p2 Prepare serial dilutions of Antibiotic A and this compound p2->a1 a2 Inoculate wells with bacterial suspension a1->a2 a3 Incubate plate (35°C, 16-20h) a2->a3 d1 Read plate to determine MICs of drugs alone and in combination a3->d1 d2 Calculate FICI: FICI = FIC_A + FIC_B d1->d2 d3 FICI ≤ 0.5? d2->d3 d4 Synergy d3->d4 Yes d5 No Synergy (Additive/Indifferent) d3->d5 No

Caption: Workflow of the checkerboard microdilution assay for synergy testing.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Death Cell Wall Synthesis Inhibited BACTERIAL DEATH PBP->Death BL β-lactamase Enzyme Hydrolysis Antibiotic Inactivated BL->Hydrolysis Inhibition β-lactamase Inhibited BL->Inhibition Antibiotic Novel β-lactam Antibiotic Antibiotic->PBP Binds & Inhibits Antibiotic->BL Degraded by This compound This compound This compound->BL Irreversibly Binds & Inhibits

Caption: Mechanism of synergy between this compound and a β-lactam antibiotic.

References

Tazobactam's Stand Against Emerging Carbapenem-Resistant Enterobacteriaceae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to modern medicine, necessitating a thorough evaluation of all available therapeutic options. This guide provides a detailed comparison of the performance of tazobactam (B1681243), a veteran β-lactamase inhibitor, in its combinations with piperacillin (B28561) and ceftolozane, against emerging CRE. We present available in vitro susceptibility data, clinical insights, and detailed experimental protocols to inform research and development in this critical area.

In Vitro Performance: A Quantitative Comparison

The in vitro efficacy of this compound-containing combinations against CRE varies significantly depending on the specific resistance mechanisms of the bacteria. While newer β-lactamase inhibitors like avibactam (B1665839) and vaborbactam (B611620) have demonstrated broader activity against many carbapenemase-producing CRE, understanding the activity spectrum of this compound combinations remains crucial for specific clinical scenarios and for the development of novel antibiotic strategies.

Table 1: Comparative In Vitro Activity of this compound Combinations and Other Agents Against Enterobacteriaceae

Antibiotic CombinationOrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Piperacillin-Tazobactam (B1260346) E. coliESBL-producing≤2>64-
K. pneumoniaeESBL-producing4>64-
EnterobacteralesCeftriaxone-Resistant432-
EnterobacteralesOverall (2019-2023)21687.2
Ceftolozane-Tazobactam EnterobacteralesESBL, non-CRE0.5884.8[1]
EnterobacteralesCRE>32>321.6[2]
E. coliOverall (2019-21)--94[3]
K. pneumoniaeOverall (2019-21)--89[3]
K. pneumoniaeCarbapenemase-producing (OXA-48)0.5>3268.8[4]
Meropenem (B701) EnterobacteralesOverall (2019-2023)0.030.0699.2
Ceftazidime-Avibactam EnterobacteralesOverall (2019-21)-->99[3]
K. pneumoniaeESBL-producing0.125-100[5]
EnterobacteralesOXA-48 producers--80[5]
Imipenem-Relebactam E. coliESBL, non-CRE--99.9
K. pneumoniaeESBL, non-CRE--99.8

Note: Data is compiled from various studies and surveillance programs. Direct comparative studies of all agents against the same panel of recent CRE isolates are limited. The performance of piperacillin-tazobactam against CRE is notably poor, and it is generally not recommended for treating such infections. Ceftolozane-tazobactam also shows limited activity against CRE.

Clinical Performance Insights

Clinical data on the efficacy of this compound combinations specifically for CRE infections are sparse and often part of broader studies on resistant Gram-negative infections.

Piperacillin-Tazobactam: While generally not recommended for CRE, some retrospective studies have explored its use. A study involving pediatric patients with IMP-type carbapenemase-producing Enterobacteriaceae reported that 10 out of 16 cured patients had received piperacillin-tazobactam, suggesting potential effectiveness despite in vitro insensitivity in some cases.[6] However, it is crucial to note that carbapenems are significantly associated with a higher risk of CRE acquisition compared to piperacillin-tazobactam, highlighting the importance of antibiotic stewardship.[7][8] More recent large-scale clinical trials directly comparing piperacillin-tazobactam to newer agents for CRE infections are lacking. A 2025 study concluded that piperacillin-tazobactam is non-inferior to carbapenems for treating bloodstream infections caused by ESBL-producing Enterobacterales, suggesting its utility in preventing carbapenem (B1253116) overuse for some resistant infections, though this does not extend to CRE.[9][10]

Ceftolozane-Tazobactam: Ceftolozane-tazobactam has demonstrated potent activity against multidrug-resistant Pseudomonas aeruginosa and many ESBL-producing Enterobacterales.[1][11] However, its utility against CRE is limited as this compound does not inhibit the most common carbapenemases like KPC and NDM.[12] Surveillance data show very low susceptibility of CRE isolates to ceftolozane-tazobactam.[1][2] Therefore, it is not a recommended treatment for infections caused by carbapenemase-producing Enterobacteriaceae.

Experimental Protocols

Accurate and standardized antimicrobial susceptibility testing is paramount for guiding clinical decisions and for research and development. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium (e.g., Blood Agar), select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.

    • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Microdilution Panels:

    • Within 15 minutes of standardization, dilute the adjusted inoculum suspension in Mueller-Hinton Broth (MHB). The final concentration of the inoculum in each well of the microdilution panel should be approximately 5 x 10⁵ CFU/mL.

    • Use commercially prepared microdilution panels containing serial twofold dilutions of the antimicrobial agents to be tested.

    • Inoculate each well of the microdilution panel with the standardized and diluted inoculum.

  • Incubation:

    • Incubate the inoculated panels in an ambient air incubator at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, examine the microdilution panels for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Interpret the MIC values according to the current CLSI M100 breakpoints to categorize the isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R).[13]

    Revised CLSI MIC Breakpoints for Piperacillin-Tazobactam against Enterobacterales (2022) [13]

Interpretive CategoryRevised Breakpoint (µg/mL)
Susceptible (S)≤ 8/4
Susceptible-Dose Dependent (SDD)16/4
Resistant (R)≥ 32/4

Visualizing Mechanisms and Workflows

Mechanism of Action: Piperacillin-Tazobactam against a β-Lactamase-Producing Bacterium

Mechanism of Piperacillin-Tazobactam cluster_0 Bacterial Cell Piperacillin Piperacillin PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Binds to This compound This compound Beta-Lactamase Beta-Lactamase This compound->Beta-Lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to Beta-Lactamase->Piperacillin Hydrolyzes

Caption: Action of Piperacillin-Tazobactam.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow A Isolate Bacterial Colony B Prepare Inoculum Suspension A->B C Standardize to 0.5 McFarland B->C D Inoculate Microdilution Plate C->D E Incubate at 35°C for 16-20h D->E F Read Minimum Inhibitory Concentration (MIC) E->F G Interpret Results using CLSI/EUCAST Breakpoints F->G

Caption: Broth Microdilution Susceptibility Test.

Logical Flow: Clinical Trial for a New CRE Drug

Clinical Trial Flow for a New CRE Drug cluster_0 Patient Screening cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up and Assessment cluster_4 Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomize Patients Randomize Patients Informed Consent->Randomize Patients Investigational Drug Investigational Drug Randomize Patients->Investigational Drug Comparator Drug Comparator Drug Randomize Patients->Comparator Drug Primary Endpoint Assessment Primary Endpoint Assessment Investigational Drug->Primary Endpoint Assessment Comparator Drug->Primary Endpoint Assessment Primary Endpoint Assessment\n(e.g., Clinical Cure at Test-of-Cure visit) Primary Endpoint Assessment (e.g., Clinical Cure at Test-of-Cure visit) Secondary Endpoint Assessment\n(e.g., 30-day mortality, Microbiological Eradication) Secondary Endpoint Assessment (e.g., 30-day mortality, Microbiological Eradication) Safety Assessment Safety Assessment Statistical Analysis Statistical Analysis Safety Assessment->Statistical Analysis Secondary Endpoint Assessment Secondary Endpoint Assessment Primary Endpoint Assessment->Secondary Endpoint Assessment Secondary Endpoint Assessment->Safety Assessment

Caption: Randomized Controlled Trial Logic.

References

Assessing the Clinical Relevance of In Vitro Tazobactam Synergy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a deeper understanding of how to optimize the use of existing antibiotics. Tazobactam (B1681243), a β-lactamase inhibitor, is a cornerstone of combination therapies, designed to restore the efficacy of β-lactam antibiotics against resistant bacteria. While in vitro synergy testing is widely employed to predict the effectiveness of such combinations, its direct clinical relevance remains a subject of ongoing investigation. This guide provides a comparative overview of common in vitro synergy testing methods for this compound combinations, presents available data, and explores the current understanding of their clinical utility.

The Synergy of this compound: A Mechanistic Overview

This compound's primary role is to act as a "suicide inhibitor" of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics like piperacillin (B28561) and ceftolozane. By irreversibly binding to and inactivating these enzymes, this compound protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, ultimately leading to cell death. This synergistic relationship is crucial for combating infections caused by β-lactamase-producing pathogens.

Comparative Analysis of In Vitro Synergy Testing

Several laboratory methods are utilized to quantify the synergistic effect of this compound in combination with a β-lactam antibiotic. The choice of method can influence the interpretation of synergy. Below is a comparison of the most common techniques.

Method Principle Metric Interpretation of Synergy Advantages Disadvantages
Checkerboard Assay Serial dilutions of two antimicrobial agents are tested in combination against a standardized bacterial inoculum in a microtiter plate.Fractional Inhibitory Concentration (FIC) IndexFIC Index ≤ 0.5Provides a quantitative measure of synergy, can test a wide range of concentrations.Labor-intensive, interpretation can be complex, static assessment.
Time-Kill Assay The rate and extent of bacterial killing by antimicrobial agents, alone and in combination, are measured over time.≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.Dynamic assessment of bactericidal activity, provides information on the rate of killing.More complex and resource-intensive than checkerboard, results can be inoculum-dependent.
E-test Synergy Two antibiotic gradient strips are placed on an agar (B569324) plate inoculated with the test organism, either crossed or in close proximity.Reduction of the Minimum Inhibitory Concentration (MIC) of one or both agents in the presence of the other.Technically simple, provides a visual representation of synergy.Less standardized than other methods, interpretation can be subjective.

Quantitative Data from In Vitro Synergy Studies

The following table summarizes findings from various studies that have investigated the in vitro synergy of this compound-containing combinations against different bacterial species.

This compound Combination Organism(s) Synergy Testing Method Key Findings Reference(s)
Piperacillin/Tazobactam + NetilmicinMetallo-β-lactamase (MβL)-producing Pseudomonas aeruginosaE-test and Agar DilutionSynergy observed in 90-93.3% of isolates.[1][1]
Piperacillin/Tazobactam + AztreonamMβL-producing P. aeruginosaE-test and Agar DilutionSynergy observed in 80-83.3% of isolates.[1][1]
Piperacillin/Tazobactam + TobramycinP. aeruginosaCheckerboardSynergy observed in 50% of resistant strains and 46% of susceptible strains.[2][2]
Piperacillin/Tazobactam + NetilmicinP. aeruginosaCheckerboardAverage Fractional Inhibitory Concentration (FIC) index of 0.459, indicating synergy.[3][3]
Piperacillin/Tazobactam + FosfomycinSerratia marcescens and MRSACheckerboardMost effective combination against these organisms in the study.[3][3]
Piperacillin/Tazobactam + MeropenemKPC-producing E. coli and OXA-48-producing K. pneumoniaeTime-Kill AssaySynergy observed in 70% of KPC producers and 90% of OXA-48 producers.[4][4]
Ceftolozane/Tazobactam + FosfomycinMultidrug-resistant (MDR) P. aeruginosaGradient Diffusion Strip CrossingSynergy observed in 88.9% of isolates.[5][5]
Ceftolozane/Tazobactam + AztreonamMDR P. aeruginosaGradient Diffusion Strip CrossingSynergy observed in 18.5% of isolates.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro synergy studies.

Checkerboard Assay Protocol
  • Preparation of Antimicrobials: Prepare stock solutions of piperacillin and this compound. For piperacillin/tazobactam combinations, this compound is often used at a fixed concentration (e.g., 4 µg/mL).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of piperacillin are made along the x-axis, and serial dilutions of the second antibiotic (or a fixed concentration of this compound) are made along the y-axis.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculation of FIC Index: The FIC Index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay Protocol
  • Preparation of Cultures: Grow bacterial cultures to the logarithmic phase and then dilute to a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Addition of Antimicrobials: Add the antimicrobial agents at desired concentrations (e.g., based on their MICs) to different culture tubes: drug A alone, drug B alone, and the combination of drug A and B. A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Bacterial Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

E-test Synergy Protocol
  • Inoculum Preparation and Plating: Prepare a bacterial lawn by swabbing a standardized inoculum (e.g., 0.5 McFarland) onto an agar plate (e.g., Mueller-Hinton agar).

  • Application of E-test Strips: Place two E-test strips for the respective antibiotics on the agar surface. The placement can be done in a crossed-strips configuration at a 90° angle or by placing the strips adjacent to each other.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: Observe the zones of inhibition around the strips. Synergy is indicated by a reduction in the MIC value at the intersection of the inhibition ellipses of the two strips or a deformation of the inhibition zone. The FIC index can also be calculated based on the on-strip MIC values.

Visualizing the Mechanisms and Workflows

This compound's Mechanism of Action: The AmpC β-Lactamase Induction Pathway

Tazobactam_Mechanism cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-lactam Beta-lactam PBP Penicillin-Binding Proteins (PBPs) Beta-lactam->PBP Inhibits (Cell Wall Synthesis Disruption) Muropeptides Cell Wall Fragments (Muropeptides) PBP->Muropeptides Leads to release of This compound This compound Beta-lactamase β-lactamase This compound->Beta-lactamase Inhibits Beta-lactamase->Beta-lactam Degrades AmpG AmpG (Permease) Muropeptides->AmpG Transport NagZ NagZ (Glucosaminidase) AmpG->NagZ AmpD AmpD (Amidase) UDP-MurNAc-peptide UDP-MurNAc-peptide (Precursor) AmpD->UDP-MurNAc-peptide Cleaves NagZ->AmpD Processed to Anhydromuropeptides AmpR_inactive Inactive AmpR UDP-MurNAc-peptide->AmpR_inactive Binds to AmpR_active Active AmpR AmpR_inactive->AmpR_active Conformational Change AmpC_gene ampC gene AmpR_active->AmpC_gene Induces Transcription AmpC_gene->Beta-lactamase Translation

Caption: Mechanism of AmpC β-lactamase induction and inhibition by this compound.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Workflow Start Start: Clinical Isolate Isolate_ID Bacterial Isolate Identification & Purity Check Start->Isolate_ID MIC_Determination Determine MIC of Individual Antimicrobials Isolate_ID->MIC_Determination Synergy_Method Select Synergy Testing Method MIC_Determination->Synergy_Method Checkerboard Checkerboard Assay Synergy_Method->Checkerboard Checkerboard Time_Kill Time-Kill Assay Synergy_Method->Time_Kill Time-Kill Etest E-test Synergy Synergy_Method->Etest E-test Incubation Incubation under Standardized Conditions Checkerboard->Incubation Time_Kill->Incubation Etest->Incubation Data_Collection Data Collection (e.g., Visual Reading, CFU counting) Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis FIC_Calculation Calculate FIC Index Data_Analysis->FIC_Calculation Log_Reduction Calculate Log10 CFU/mL Reduction Data_Analysis->Log_Reduction Zone_Interpretation Interpret Zone of Inhibition Data_Analysis->Zone_Interpretation Interpretation Interpretation: Synergy, Indifference, or Antagonism FIC_Calculation->Interpretation Log_Reduction->Interpretation Zone_Interpretation->Interpretation

Caption: A generalized workflow for performing in vitro this compound synergy studies.

Bridging In Vitro Synergy to Clinical Relevance: A Logical Framework

Clinical_Relevance In_Vitro In Vitro Synergy Data (e.g., FIC Index, Log Kill) Clinical_Outcome Clinical Outcome (e.g., Cure, Failure, Mortality) In_Vitro->Clinical_Outcome Potentially Correlates with (Further evidence needed) Dosing_Regimen Antibiotic Dosing Regimen (e.g., Standard vs. Extended Infusion) In_Vitro->Dosing_Regimen Informs PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters (e.g., %T > MIC, AUC/MIC) PKPD->Clinical_Outcome Predicts Host_Factors Host Factors (e.g., Immune Status, Site of Infection) Host_Factors->Clinical_Outcome Impacts Dosing_Regimen->PKPD Determines Bacterial_Factors Bacterial Factors (e.g., Resistance Mechanism, Inoculum Size) Bacterial_Factors->In_Vitro Influences

Caption: The interplay between in vitro synergy, PK/PD, and host factors in determining clinical outcome.

The Bridge Between Benchtop and Bedside: Assessing Clinical Relevance

While in vitro synergy studies provide valuable insights into the potential efficacy of this compound combinations, translating these findings directly to clinical practice is complex. Several factors can influence the in vivo performance of an antibiotic combination, creating a potential disconnect between laboratory results and patient outcomes.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of the drugs at the site of infection over time is a critical determinant of efficacy. Dosing regimens, such as extended or continuous infusions of piperacillin/tazobactam, have been shown to improve clinical outcomes, likely by optimizing the time the drug concentration remains above the MIC (%T > MIC).[6]

  • Host Factors: The patient's immune status, the site and severity of the infection, and the presence of comorbidities all play a significant role in the overall treatment success.

  • Bacterial Factors in Vivo: The bacterial inoculum size at the infection site can be much higher than in standard in vitro tests, potentially leading to an "inoculum effect" where the antibiotic appears less effective.

  • Lack of Correlational Studies: A major limitation in definitively establishing the clinical relevance of in vitro synergy testing is the scarcity of studies that directly compare synergy test results (e.g., FIC indices) from pre-treatment isolates with the clinical outcomes of the same patients. While clinical trials have demonstrated the overall efficacy of this compound combinations against susceptible pathogens, they typically do not report on the predictive value of in vitro synergy for individual patient success.[7]

Despite these challenges, in vitro synergy testing remains an important tool in the research and development of new antimicrobial combinations and can be valuable in specific clinical scenarios, particularly for guiding therapy against multidrug-resistant organisms where treatment options are limited. The observation of in vitro synergy can provide a rationale for combination therapy, although the ultimate clinical decision should integrate PK/PD principles, host factors, and the local epidemiology of antibiotic resistance.

Conclusion

In vitro synergy studies are indispensable for the preclinical evaluation of this compound combinations, offering a quantitative measure of their potential to overcome bacterial resistance. The checkerboard, time-kill, and E-test methods each provide unique advantages for assessing this synergy. However, the path to establishing a direct and predictive correlation with clinical outcomes is multifaceted. Future research should prioritize prospective clinical trials that integrate in vitro synergy data with comprehensive PK/PD analysis and patient outcomes. Such studies are essential to refine our understanding of how to best utilize these life-saving antibiotic combinations in an era of increasing antimicrobial resistance.

References

Comparative genomics of tazobactam-resistant and susceptible bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Genetic Determinants of Piperacillin-Tazobactam (B1260346) Resistance.

This guide provides a comprehensive comparison of the genomic landscapes of bacterial strains resistant and susceptible to the widely used β-lactam/β-lactamase inhibitor combination, piperacillin-tazobactam. By dissecting the genetic underpinnings of resistance, we aim to furnish researchers and drug developers with the critical data and methodologies necessary to navigate the challenges of evolving antibiotic resistance.

Key Genomic Determinants of Tazobactam (B1681243) Resistance

The primary mechanism of resistance to piperacillin-tazobactam is the bacterial production of β-lactamase enzymes. While this compound is designed to inhibit many of these enzymes, resistant strains have evolved several strategies to overcome this inhibition. These strategies, identified through comparative genomic analyses, primarily include the hyperproduction of β-lactamases, the expression of inhibitor-resistant enzyme variants, and modifications in gene regulation and copy number.

A common phenotype observed in clinical settings is resistance to piperacillin-tazobactam while maintaining susceptibility to third-generation cephalosporins (TZP-R/3GC-S).[1] This phenotype is often not mediated by extended-spectrum β-lactamases (ESBLs) but rather by the prolific production of specific penicillinases.[2][3]

Table 1: Comparative Genomic Features of this compound-Resistant and Susceptible E. coli and K. pneumoniae
Genomic FeatureThis compound-Resistant StrainsThis compound-Susceptible StrainsKey Findings
β-Lactamase Genes Predominantly blaTEM-1, blaSHV-1, blaOXA-1.[4][5]May carry blaTEM-1 or other β-lactamases at basal levels.Resistance is strongly associated with the type and expression level of β-lactamase genes.
Gene Copy Number Significant amplification of β-lactamase genes (e.g., blaTEM-1 up to 186 copies).[2][6]Low, typically single-copy, of β-lactamase genes.Gene amplification is a major driver of resistance, overwhelming the inhibitor.[7][8]
Promoter Strength Presence of strong promoters (e.g., Pa/Pb) leading to increased transcription of β-lactamase genes.[9][10]Weaker or standard promoters for β-lactamase genes.Promoter mutations can significantly enhance the production of β-lactamases.[10]
Inhibitor-Resistant Enzymes Presence of enzymes like OXA-1, which are poorly inhibited by this compound.[1][11]Absence of inhibitor-resistant β-lactamases.Specific amino acid substitutions can reduce the binding affinity of this compound.[9]
Efflux Pumps & Porins Potential upregulation of efflux systems and downregulation of porins.[1][12]Basal expression of efflux pumps and normal porin function.While a contributing factor, less commonly the primary driver of high-level resistance compared to β-lactamase production.[13]
Mobile Genetic Elements Association of resistance genes with plasmids and transposons (e.g., IS26).[7][13]Resistance genes may be absent or located on the chromosome with less mobile context.Horizontal gene transfer facilitates the rapid spread of resistance determinants.[13]

Visualizing Resistance Mechanisms and Workflows

To better understand the complex interplay of genetic factors and the methodologies used to uncover them, the following diagrams illustrate key pathways and experimental processes.

Resistance_Mechanisms cluster_susceptible This compound-Susceptible Bacterium cluster_resistant This compound-Resistant Bacterium Piperacillin Piperacillin Cell Lysis Cell Lysis Piperacillin->Cell Lysis Inhibits cell wall synthesis This compound This compound β-lactamase (low level) β-lactamase (low level) This compound->β-lactamase (low level) Inhibits β-lactamase (low level)->Piperacillin Hydrolyzes (ineffective) Piperacillin_R Piperacillin Bacterial Survival Bacterial Survival Piperacillin_R->Bacterial Survival Ineffective Tazobactam_R This compound β-lactamase (high level) β-lactamase (high level) Tazobactam_R->β-lactamase (high level) Inhibited (saturated) Inhibitor-Resistant β-lactamase Inhibitor-Resistant β-lactamase Tazobactam_R->Inhibitor-Resistant β-lactamase Poorly inhibits β-lactamase (high level)->Piperacillin_R Hydrolyzes Gene Amplification Gene Amplification Gene Amplification->β-lactamase (high level) Increases copy number Strong Promoter Strong Promoter Strong Promoter->β-lactamase (high level) Enhances transcription Inhibitor-Resistant β-lactamase->Piperacillin_R Hydrolyzes

Caption: Mechanisms of this compound action and resistance.

Comparative_Genomics_Workflow Isolate Collection Isolate Collection AST Antimicrobial Susceptibility Testing (AST) Isolate Collection->AST Resistant Strains Resistant Strains AST->Resistant Strains Susceptible Strains Susceptible Strains AST->Susceptible Strains DNA Extraction DNA Extraction Resistant Strains->DNA Extraction Susceptible Strains->DNA Extraction WGS Whole Genome Sequencing (WGS) DNA Extraction->WGS Genome Assembly Genome Assembly WGS->Genome Assembly Gene Annotation Gene Annotation Genome Assembly->Gene Annotation Comparative Analysis Comparative Genomic Analysis SNP Analysis SNP & Indel Analysis Comparative Analysis->SNP Analysis Gene Content Analysis Gene Presence/Absence Comparative Analysis->Gene Content Analysis Copy Number Variation Copy Number Variation Comparative Analysis->Copy Number Variation Gene Annotation->Comparative Analysis Validation Experimental Validation SNP Analysis->Validation Gene Content Analysis->Validation Copy Number Variation->Validation qPCR Quantitative PCR Validation->qPCR Cloning & Expression Cloning & Expression Studies Validation->Cloning & Expression

Caption: Workflow for comparative genomics of antibiotic resistance.

Experimental Protocols

A robust comparative genomics study relies on a foundation of meticulously executed experiments. The following are detailed methodologies for key experiments cited in the analysis of this compound resistance.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of piperacillin-tazobactam for bacterial isolates.

  • Method: Broth microdilution is a standard method.

    • Prepare a series of twofold dilutions of piperacillin, with a fixed concentration of this compound (commonly 4 µg/mL), in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of piperacillin-tazobactam that completely inhibits visible bacterial growth.

    • Interpret results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).

Whole-Genome Sequencing (WGS)
  • Objective: To obtain the complete or near-complete genome sequence of resistant and susceptible isolates for comparative analysis.

  • Method:

    • DNA Extraction: Isolate high-quality genomic DNA from pure bacterial cultures using a commercial kit (e.g., PureGene Yeast/Bacteria Kit, Qiagen).[3] Assess DNA quality and quantity using spectrophotometry and fluorometry.

    • Library Preparation: Prepare sequencing libraries using a kit compatible with the chosen sequencing platform (e.g., Illumina). This involves fragmenting the DNA, ligating adapters, and amplifying the library.

    • Sequencing: Perform short-read sequencing on a platform like the Illumina MiSeq or NovaSeq to generate paired-end reads.[3]

    • Data Analysis:

      • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

      • Assembly: Assemble the reads into a draft genome using de novo assemblers such as SPAdes.[2]

      • Annotation: Annotate the assembled genome to identify genes, promoters, and other genetic features using tools like Prokka.

      • Resistance Gene Identification: Use databases like ResFinder or CARD to identify known antimicrobial resistance genes.

      • Comparative Genomics: Align genomes of resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and structural variations.

Quantitative Real-Time PCR (qPCR)
  • Objective: To quantify the copy number or expression level of specific genes, such as β-lactamases.

  • Method:

    • Template Preparation: Use purified genomic DNA to determine gene copy number or reverse-transcribed cDNA from extracted RNA to measure gene expression.

    • Primer Design: Design and validate primers specific to the target gene (e.g., blaTEM-1) and a single-copy housekeeping gene for normalization (e.g., rpoB).

    • Reaction Setup: Prepare a reaction mix containing SYBR Green or a probe-based master mix, primers, and the DNA/cDNA template.

    • Thermocycling: Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.

    • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene copy number or expression level using the ΔΔCt method.[9] A significant increase in the target gene's quantity in resistant strains compared to susceptible strains indicates amplification or overexpression.[6][10]

References

Safety Operating Guide

Proper Disposal of Tazobactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Tazobactam (B1681243), a beta-lactamase inhibitor often combined with piperacillin (B28561), is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established disposal protocols minimizes the risk of environmental contamination with active pharmaceutical ingredients and ensures the safety of all personnel.

Core Principles of this compound Disposal

The primary objective in disposing of this compound waste is to prevent the release of its active form into the ecosystem, particularly waterways, where it can have ecotoxicological effects. While Safety Data Sheets (SDS) for products containing piperacillin and this compound classify the waste as non-hazardous, responsible management dictates treating it as chemical waste to mitigate environmental impact.[1][2]

Step-by-Step Disposal Procedure for this compound Waste

This procedure is intended for this compound waste generated in a laboratory setting, including unused or expired powder, reconstituted solutions, and contaminated labware.

1. Consult the Safety Data Sheet (SDS): Before handling any chemical, always refer to the product-specific SDS for detailed information on hazards, handling, and personal protective equipment (PPE). The SDS for this compound-containing products indicates a potential for allergic reactions and advises avoiding dust formation.[3]

2. Waste Segregation: All this compound waste must be segregated from general laboratory waste. This includes:

  • Expired or unused this compound powder.
  • Residual reconstituted solutions.
  • Contaminated materials such as gloves, wipes, vials, and pipette tips.

3. Chemical Inactivation (Recommended for Liquid Waste): To minimize the environmental impact of residual antibiotic activity, a chemical inactivation step is recommended for liquid this compound waste. This process involves the hydrolysis of the beta-lactam ring, rendering the molecule inactive.

4. Secure Packaging and Labeling:

  • Place all solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.
  • After inactivation and neutralization, liquid waste should also be collected in a labeled hazardous waste container.
  • The label should clearly identify the contents as "this compound Waste" or "Inactivated this compound Waste."

5. Spill Management: In the event of a spill, use a damp cloth or a filtered vacuum to clean up dry solids to minimize dust generation.[3]

6. Final Disposal: The sealed and labeled waste container must be disposed of through the institution's hazardous or pharmaceutical waste management stream. This ensures that the waste is handled and ultimately destroyed in accordance with local, state, and federal regulations.[3]

7. Sharps Disposal: Any needles or syringes used in the handling of this compound must be disposed of in a designated sharps container to prevent injuries.[3]

Data Presentation: this compound Inactivation and Ecotoxicity

The following table summarizes key quantitative data relevant to the disposal and environmental impact of this compound.

ParameterValue/ConditionSource
Chemical Inactivation
ReagentSodium Hydroxide (NaOH) solution
Concentration1 M
Aquatic Toxicity
Most Sensitive SpeciesAnabaena flos-aquae (Algae)[4]
No-Observed-Effect Concentration (NOEC)440 µg/L[4]
Bioaccumulation Potential
Partition Coefficient (Log K)-0.63 at pH 7[4]

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol details the methodology for the chemical degradation of the beta-lactam ring in this compound, rendering it inactive.

Materials:

  • This compound waste (liquid form)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution for neutralization

  • Appropriate glass container for the reaction

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: In a designated chemical fume hood, place the liquid this compound waste into a suitable glass container.

  • Inactivation: Slowly add the 1 M Sodium Hydroxide (NaOH) solution to the this compound waste. A common recommendation is to add an equal volume of 1 M NaOH to the waste solution.

  • Reaction Time: Allow the mixture to react for a minimum of one hour to ensure complete hydrolysis of the beta-lactam ring.

  • pH Verification: After the inactivation period, check the pH of the solution using a pH meter or pH strips. The solution will be strongly basic.

  • Neutralization: Neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for disposal through your institution's waste management program.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Tazobactam_Disposal_Workflow start This compound Waste Identified (Unused, Expired, Contaminated) is_liquid Is the waste liquid? start->is_liquid inactivate Chemical Inactivation: 1. Add 1M NaOH 2. React for 1 hour 3. Neutralize with HCl is_liquid->inactivate Yes package_solid Package Solid Waste & Contaminated Materials is_liquid->package_solid No collect_liquid Collect Inactivated Liquid Waste inactivate->collect_liquid sharps Are sharps present? package_solid->sharps collect_liquid->sharps sharps_container Dispose in Sharps Container sharps->sharps_container Yes combine_waste Combine in Labeled Hazardous Waste Container sharps->combine_waste No sharps_container->combine_waste final_disposal Dispose via Licensed Waste Hauler combine_waste->final_disposal

References

Safeguarding Your Research: A Guide to Handling Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tazobactam, a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics. Adherence to these protocols is critical to minimize exposure risks and ensure compliant disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for routine handling and emergency situations, such as a large spill.

Situation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Routine Handling Chemical safety gogglesLatex or nitrile glovesDisposable dust mask (N95) if dust is generatedLab coat
Large Spill Chemical splash gogglesChemical-resistant glovesSelf-contained breathing apparatusFull protective suit, coveralls, and shoe covers

Note: It is recommended to consult a specialist before handling large spills to ensure the suggested protective clothing is sufficient.[1]

Engineering Controls and General Handling

Proper engineering controls are the primary means of controlling exposure.

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1][2] If operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit.[1]

  • General Handling: Avoid inhalation, and contact with eyes, skin, and clothing.[1][3] Prolonged or repeated exposure should be avoided.[1][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

Accidental Release Measures

In the event of a spill, immediate action is necessary to contain the material and prevent further exposure.

Spill Size Containment and Clean-up Procedure
Small Spill Use appropriate tools to put the spilled solid in a convenient waste disposal container. A high-efficiency vacuum may be used. Avoid breathing dust. Clean the spill site with a water and soap solution after material pickup is complete.[1][2]
Large Spill Evacuate unnecessary personnel.[5] Use a shovel to put the material into a convenient waste disposal container. Use caution to avoid generating dust during clean-up.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Type Disposal Recommendation
Unused or Expired this compound Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[5][6] It is advised to use a licensed pharmaceutical waste disposal service.[6] Drain disposal is not recommended.[1][3]
Contaminated Packaging Empty containers should be taken for local recycling, recovery, or waste disposal. Packaging that cannot be cleaned should be disposed of in the same manner as the product itself.[2]
Contaminated PPE Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with local regulations.

Experimental Protocol: Chemical Inactivation for Laboratory-Scale Waste

For laboratory-scale quantities of this compound waste, a chemical inactivation step can be performed prior to final disposal to mitigate the environmental impact of releasing active antibiotic compounds. This protocol describes the chemical degradation of the beta-lactam ring, rendering the antibiotic inactive.

Materials:

  • This compound waste (e.g., residual powder, reconstituted solutions)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate glass container for the reaction

  • pH indicator strips or a pH meter

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a suitable glass container. If the waste is in solid form, it can be dissolved in a small amount of water.

  • Inactivation: Slowly add a 1 M Sodium Hydroxide (NaOH) solution to the this compound waste.

  • Neutralization: After an appropriate inactivation period (consult your institution's safety protocols), check the pH of the solution. If necessary, neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is between 6.0 and 8.0.[6]

  • Disposal: Dispose of the neutralized solution in accordance with local, regional, and national regulations.

Note: This protocol is intended for laboratory-scale quantities. For bulk quantities, professional waste disposal services should be contacted.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_disposal Disposal A Conduct Risk Assessment B Select Appropriate PPE A->B C Verify Engineering Controls (e.g., Fume Hood) B->C D Handle this compound in Designated Area C->D E Avoid Inhalation and Contact D->E F Spill Occurs D->F H Segregate Waste (Unused Product, Contaminated Materials) E->H G Follow Spill Protocol (Small or Large) F->G J Dispose of Waste According to Regulations G->J I Perform Chemical Inactivation (if applicable) H->I I->J

Safe Handling Workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.